molecular formula C7H3FIN B1442294 2-Fluoro-3-iodobenzonitrile CAS No. 211943-27-0

2-Fluoro-3-iodobenzonitrile

Cat. No.: B1442294
CAS No.: 211943-27-0
M. Wt: 247.01 g/mol
InChI Key: AFNXALOPDDVLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-iodobenzonitrile is a useful research compound. Its molecular formula is C7H3FIN and its molecular weight is 247.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNXALOPDDVLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728869
Record name 2-Fluoro-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211943-27-0
Record name 2-Fluoro-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-iodobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-3-iodobenzonitrile: Properties, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-3-iodobenzonitrile, a versatile building block in modern organic synthesis. With its unique substitution pattern, this compound offers a valuable platform for the introduction of fluorine and iodine functionalities, enabling access to a diverse range of complex molecules for pharmaceutical and materials science applications. This document delves into its chemical and physical properties, structural features, synthesis, and key reactivity, with a focus on providing actionable insights for laboratory applications.

Core Chemical and Physical Properties

This compound is a solid at room temperature, possessing a unique combination of functional groups that dictate its physical and chemical behavior. A summary of its key properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₇H₃FIN[1][2]
Molecular Weight 247.01 g/mol [1]
CAS Number 211943-27-0[1][2]
Appearance Solid[1]
Boiling Point 259.3 ± 25.0 °C at 760 mmHg[3]
Density 2.0 ± 0.1 g/cm³[3]
Flash Point 110.6 ± 23.2 °C[3]

Molecular Structure and Spectroscopic Characterization

The structure of this compound, characterized by a benzene ring substituted with a fluorine atom, an iodine atom, and a nitrile group at positions 2, 3, and 1, respectively, gives rise to a distinct spectroscopic fingerprint.

Molecular Structure Diagram

Sandmeyer_Reaction_Workflow start 2-Fluoro-3-iodoaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt cyanation Cyanation (CuCN, KCN) diazonium_salt->cyanation product This compound cyanation->product purification Purification product->purification Suzuki_Coupling_Workflow start This compound + Arylboronic Acid reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) start->reaction product 3-Aryl-2-fluorobenzonitrile reaction->product purification Purification product->purification Sonogashira_Coupling_Workflow start This compound + Terminal Alkyne reaction Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (cocatalyst) Base (e.g., Et₃N) Solvent (e.g., THF) start->reaction product 2-Fluoro-3-(alkynyl)benzonitrile reaction->product purification Purification product->purification

References

2-Fluoro-3-iodobenzonitrile CAS number 211943-27-0 details

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-3-iodobenzonitrile (CAS: 211943-27-0)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged in the use of this compound. It moves beyond a simple recitation of properties to provide field-proven insights into its synthesis, reactivity, and application, grounded in established chemical principles.

Introduction: A Versatile and Strategic Building Block

This compound is a trifunctional aromatic compound that has emerged as a strategic building block in the synthesis of complex organic molecules.[1] Its utility is rooted in the orthogonal reactivity of its three functional groups: a nitrile, a fluorine atom, and an iodine atom. The electron-withdrawing nature of the nitrile and fluorine groups significantly influences the electronics of the benzene ring, while the carbon-iodine bond provides a reliable handle for cross-coupling reactions.[1] This unique combination allows for sequential and site-selective modifications, making it an invaluable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1]

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. All personnel should consult the full Safety Data Sheet (SDS) before handling this compound.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. This data is critical for reaction setup, solvent selection, and purification design.

PropertyValueSource
CAS Number 211943-27-0[2][3][4][5]
Molecular Formula C₇H₃FIN[2][3][4][6]
Molecular Weight 247.01 g/mol [2][3][4][6]
Appearance Solid[3]
Density 2.0 ± 0.1 g/cm³[2]
Boiling Point 259.3 ± 25.0 °C at 760 mmHg[2]
Flash Point 110.6 ± 23.2 °C[2]
Hazard and Safety Information

This compound is classified as harmful and an irritant.[3][6] Strict adherence to safety protocols is mandatory.

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P264: Wash hands thoroughly after handling.[3][6]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye/face protection.[3][6]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[3][6]

Stability and Storage: The compound is stable under recommended storage conditions but may be sensitive to light.[6][7] For long-term viability, store at -20°C (1-2 years) and for short-term use, store at -4°C (1-2 weeks).[8] Keep the container tightly sealed in a dry, cool, and well-ventilated area.[7]

Incompatible Materials: Avoid strong oxidizing agents.[6]

Hazardous Decomposition: Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen iodide.[6]

The Synthetic Landscape: A Representative Protocol

While this compound is commercially available, understanding its synthesis is crucial for process development and cost analysis. A robust and common method for installing a nitrile group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline.

The following protocol describes a plausible synthesis from 2-fluoro-3-iodoaniline. The causality is clear: the amine is converted into a diazonium salt, which is a superb leaving group (N₂) and is subsequently displaced by a cyanide nucleophile, typically delivered as a copper(I) cyanide complex.

Synthetic_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Workup & Purification start 2-Fluoro-3-iodoaniline reagents1 NaNO₂, aq. H₂SO₄ start->reagents1  0-5 °C diazonium In situ Diazonium Salt reagents1->diazonium reagents2 CuCN, NaCN diazonium->reagents2  < 10 °C then warm product This compound reagents2->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography or Recrystallization workup->purification

Caption: Proposed synthesis of this compound via Sandmeyer reaction.
Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 2-fluoro-3-iodoaniline.

Materials:

  • 2-fluoro-3-iodoaniline (1.0 eq)

  • Concentrated Sulfuric Acid (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Copper(I) Cyanide (CuCN) (1.2 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Deionized Water

  • Toluene or Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization (Formation of Diazonium Salt):

    • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (3.0 eq) to chilled deionized water.

    • Cool the acid solution to 0-5 °C in an ice-salt bath. Add 2-fluoro-3-iodoaniline (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Stir until a fine suspension is formed.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the aniline suspension, maintaining the internal temperature strictly between 0-5 °C.

    • Causality Check: This low temperature is critical to prevent the highly unstable diazonium salt from decomposing prematurely. The formation of nitrous acid in situ reacts with the aniline to form the diazonium salt.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction (Cyanide Displacement):

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in deionized water. Cool this solution to below 10 °C.

    • Self-Validating System: The use of a slight excess of the cyanide reagent ensures the complete conversion of the diazonium intermediate.

    • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution via the dropping funnel. Vigorous nitrogen gas evolution will be observed. Maintain the temperature below 10 °C during the initial addition.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to drive the reaction to completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract the product with an organic solvent like toluene or ethyl acetate (3x).

    • Combine the organic layers. Wash sequentially with deionized water and then brine to remove inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Reactivity and Strategic Applications

The synthetic power of this compound lies in the differential reactivity of its halogen substituents, which allows for programmed, sequential functionalization.

  • Carbon-Iodine Bond: This is the most reactive site for metal-catalyzed cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) than the C-F or C-H bonds. This makes it ideal for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds.[1]

  • Carbon-Fluorine Bond: The C-F bond is significantly stronger and generally inert to standard cross-coupling conditions. However, it can be activated for Nucleophilic Aromatic Substitution (SₙAr) reactions, particularly with strong nucleophiles.[1] The activating effect of the ortho-nitrile group is key to this reactivity.

This orthogonality enables a synthetic strategy where a complex fragment is first installed at the C-3 position via the iodine handle, followed by a subsequent modification at the C-2 position via the fluorine handle.

Reactivity_Pathways cluster_coupling Palladium-Catalyzed Cross-Coupling (at C-I) cluster_snar Nucleophilic Aromatic Substitution (at C-F) start This compound suzuki Suzuki Coupling (R-B(OH)₂ / Pd Catalyst) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH / Pd, Cu Catalysts) start->sonogashira snar SₙAr Reaction (Nu-H / Base) start->snar product_suzuki 3-Aryl-2-fluorobenzonitrile suzuki->product_suzuki product_sonogashira 2-Fluoro-3-(alkynyl)benzonitrile sonogashira->product_sonogashira product_snar 2-(Nucleophile)-3-iodobenzonitrile snar->product_snar

Caption: Key reactivity pathways for this compound.

Anticipated Spectroscopic Signature

While specific spectra are best obtained empirically, the structure of this compound allows for the confident prediction of its key spectroscopic features. This is an essential tool for reaction monitoring and quality control.

  • ¹H NMR: The spectrum will show three signals in the aromatic region (~7.0-8.0 ppm). Each signal will correspond to one of the aromatic protons and will exhibit complex splitting (doublet of doublets, triplet of doublets) due to coupling with the adjacent protons and the ¹⁹F nucleus.

  • ¹³C NMR: Seven distinct signals are expected.

    • The carbon bearing the fluorine (C2) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz).

    • The carbon bearing the iodine (C3) will be shifted upfield relative to a C-H carbon.

    • The nitrile carbon (C≡N) will appear around 115-120 ppm.

    • The remaining four aromatic carbons will have characteristic shifts and C-F coupling constants.

  • ¹⁹F NMR: A single resonance is expected, likely a doublet of doublets due to coupling with the two ortho protons (H4 and H6).

  • IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch will be prominent in the 2220-2240 cm⁻¹ region. Additional bands will be present for C-F stretching and aromatic C-H and C=C vibrations.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) will be observed at m/z 247. The spectrum will show a characteristic M+1 peak due to the natural abundance of ¹³C. No other significant isotopic pattern is expected as both fluorine and iodine are monoisotopic. Fragmentation may involve the loss of I, CN, or F.

Conclusion

This compound is more than a simple chemical intermediate; it is a platform for synthetic innovation. Its well-defined and orthogonal reactivity at three distinct positions provides chemists with a reliable tool for the efficient construction of complex molecular architectures. By understanding its fundamental properties, safety requirements, synthesis, and reactivity patterns, researchers can fully leverage its potential to accelerate programs in drug discovery, materials science, and beyond.

References

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathways leading to 2-Fluoro-3-iodobenzonitrile, a key building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document elucidates the chemical logic behind the synthetic strategies, offering detailed, field-proven protocols and a comparative analysis of the available routes.

Introduction: The Strategic Importance of this compound

The unique substitution pattern of this compound, featuring a fluorine atom, an iodine atom, and a nitrile group on a benzene ring, imparts a remarkable degree of synthetic versatility. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the iodine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures. The electron-withdrawing nitrile group can be readily transformed into other functional groups, including amines and carboxylic acids, further expanding its synthetic utility. Consequently, this compound is a valuable intermediate in the synthesis of novel pharmaceuticals and advanced materials.[1]

This guide will detail two principal synthetic pathways for the preparation of this compound, providing a thorough understanding of the underlying chemical principles and practical experimental procedures.

Pathway 1: Synthesis from o-Fluoroiodobenzene via a 2-Fluoro-3-iodoaniline Intermediate

This pathway commences with the commercially available starting material, o-fluoroiodobenzene, and proceeds through the key intermediate, 2-fluoro-3-iodoaniline. The synthesis culminates in a Sandmeyer reaction to introduce the nitrile functionality.

Step 1.1: Synthesis of 2-Fluoro-3-iodobenzoic Acid

The initial step involves the directed ortho-metalation of o-fluoroiodobenzene, followed by carboxylation. The fluorine atom directs the lithiation to the adjacent ortho position.

Experimental Protocol:

  • To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise at -20°C.

  • Stir the resulting lithium diisopropylamide (LDA) solution at -20°C for 30 minutes.

  • Cool the reaction mixture to -78°C and add a solution of o-fluoroiodobenzene (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at -78°C for 1 hour.

  • Add an excess of crushed dry ice (solid CO2) to the reaction mixture in portions.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the aqueous and organic layers.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-fluoro-3-iodobenzoic acid as a solid.

Reagent/SolventMolar Ratio/ConcentrationNotes
o-Fluoroiodobenzene1.0 eqStarting Material
Diisopropylamine1.1 eqForms LDA with n-BuLi
n-Butyllithium1.1 eqLithiating agent
Tetrahydrofuran (THF)AnhydrousSolvent
Dry Ice (CO2)ExcessCarboxylating agent
Hydrochloric AcidConcentratedFor acidification
Ethyl Acetate-Extraction solvent
Sodium SulfateAnhydrousDrying agent

Expected Yield: ~70%

Step 1.2: Synthesis of 2-Fluoro-3-iodoaniline via Curtius Rearrangement

The carboxylic acid is converted to the corresponding aniline via a Curtius rearrangement. This transformation is a reliable method for the conversion of carboxylic acids to amines with the loss of one carbon atom.

Experimental Protocol:

  • To a solution of 2-fluoro-3-iodobenzoic acid (1.0 eq) in a mixture of tert-butanol and toluene, add triethylamine (3.0 eq) and diphenylphosphoryl azide (DPPA) (2.0 eq).

  • Heat the reaction mixture to 80°C and stir overnight under a nitrogen atmosphere.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the Boc-protected amine, tert-butyl (2-fluoro-3-iodophenyl)carbamate.

  • Dissolve the Boc-protected amine in methanol and add concentrated hydrochloric acid.

  • Stir the mixture at room temperature for 3 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-3-iodoaniline.

Reagent/SolventMolar Ratio/ConcentrationNotes
2-Fluoro-3-iodobenzoic acid1.0 eqStarting Material
Triethylamine3.0 eqBase
Diphenylphosphoryl azide (DPPA)2.0 eqAzide source for Curtius rearrangement
tert-Butanol/Toluene-Solvent mixture
Methanol/Hydrochloric Acid-For Boc deprotection
Ethyl Acetate-Extraction solvent
Sodium BicarbonateSaturated solutionFor neutralization
Sodium SulfateAnhydrousDrying agent

Expected Yield for Boc-protected intermediate: ~55%. Expected Yield for 2-fluoro-3-iodoaniline from Boc-protected intermediate: Quantitative.

Step 1.3: Synthesis of this compound via Sandmeyer Reaction

The final step is the conversion of the amino group of 2-fluoro-3-iodoaniline to a nitrile group using the Sandmeyer reaction.[2] This classic transformation proceeds via a diazonium salt intermediate.

Experimental Protocol (Representative):

  • Suspend 2-fluoro-3-iodoaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0-5°C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt solution.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water and heat to 60-70°C.

  • Slowly add the cold diazonium salt solution to the hot cyanide solution.

  • Stir the reaction mixture at 60-70°C for 1 hour, during which nitrogen gas evolution should be observed.

  • Cool the reaction mixture to room temperature and extract the product with toluene (3x).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reagent/SolventMolar Ratio/ConcentrationNotes
2-Fluoro-3-iodoaniline1.0 eqStarting Material
Sodium Nitrite (NaNO2)1.1 eqFor diazotization
Hydrochloric AcidConcentratedAcidic medium for diazotization
Copper(I) Cyanide (CuCN)1.2 eqCatalyst and cyanide source
Potassium Cyanide (KCN)1.2 eqCyanide source
Toluene-Extraction solvent
Sodium SulfateAnhydrousDrying agent

Yields for Sandmeyer reactions can be variable but are often in the range of 40-70%.

Pathway 1: Synthesis of this compound from o-Fluoroiodobenzene start o-Fluoroiodobenzene intermediate1 2-Fluoro-3-iodobenzoic Acid start->intermediate1 1. LDA, THF, -78°C 2. CO2 (dry ice) intermediate2 2-Fluoro-3-iodoaniline intermediate1->intermediate2 1. DPPA, Et3N, t-BuOH/Toluene 2. HCl, MeOH product This compound intermediate2->product NaNO2, HCl then CuCN, KCN Pathway 2: Synthesis of this compound from 2-Fluoro-3-nitrobenzonitrile start 2-Fluoro-3-nitrobenzonitrile intermediate 2-Fluoro-3-aminobenzonitrile start->intermediate SnCl2·2H2O, EtOH, reflux product This compound intermediate->product 1. NaNO2, H2SO4 2. KI

References

Spectroscopic Characterization of 2-Fluoro-3-iodobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of the key spectroscopic data for 2-Fluoro-3-iodobenzonitrile, a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] The strategic placement of the fluorine, iodine, and nitrile functionalities on the benzene ring makes this molecule a valuable building block. This document, intended for researchers and professionals in drug development, will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound.

Molecular Structure and Spectroscopic Overview

Molecular Formula: C₇H₃FIN[2]

Molecular Weight: 247.01 g/mol [2]

CAS Number: 211943-27-0[2]

The unique substitution pattern of this compound gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted and characteristic features in ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS, along with standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and probing the environment of specific nuclei like ¹⁹F. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Principles: ¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. Chemical shifts (δ) are influenced by the electronic environment of the protons, and spin-spin coupling reveals the number of neighboring protons.

Predicted Spectrum: The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. The relative positions and splitting patterns can be predicted based on the electronic effects of the substituents. The electron-withdrawing nitrile and halogen groups will generally shift the protons downfield.

  • H-4: This proton is expected to be a triplet, coupled to both H-5 and the ortho fluorine atom.

  • H-5: This proton will likely appear as a triplet of doublets or a complex multiplet due to coupling with H-4 and H-6.

  • H-6: This proton is expected to be a doublet of doublets, coupled to H-5 and the meta fluorine atom.

Drawing parallels from the known spectrum of 2-Fluorobenzonitrile, the aromatic protons are expected in the range of δ 7.2-7.7 ppm.[3]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]

  • Instrument Setup: The spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz.[3]

  • Acquisition Parameters:

    • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically adequate.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve 5-10 mg of sample in 0.6 mL deuterated solvent Transfer to Tube Transfer solution to NMR tube Dissolve Sample->Transfer to Tube Insert into Spectrometer Insert sample into NMR spectrometer Tune and Shim Tune and shim the probe Insert into Spectrometer->Tune and Shim Acquire Spectrum Acquire 1H NMR spectrum (e.g., 300 MHz) Tune and Shim->Acquire Spectrum Fourier Transform Fourier Transform Phase and Baseline Correction Phase and baseline correction Fourier Transform->Phase and Baseline Correction Integration and Peak Picking Integrate and pick peaks Phase and Baseline Correction->Integration and Peak Picking G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing Place Sample Place a small amount of solid sample on the ATR crystal Background Scan Perform a background scan (clean ATR crystal) Sample Scan Acquire the IR spectrum of the sample Background Scan->Sample Scan Process Spectrum Process the spectrum (%T vs. wavenumber) G cluster_intro Sample Introduction cluster_ionize Ionization cluster_analyze Mass Analysis & Detection Introduce Sample Introduce sample into the ion source (e.g., GC or probe) Ionize Ionize with high-energy electrons (EI, 70 eV) Separate Ions Separate ions by mass-to-charge ratio Detect Ions Detect ions and record abundance Separate Ions->Detect Ions

References

An In-depth Technical Guide to the Safe Handling and Management of 2-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety, handling, and toxicological information for 2-Fluoro-3-iodobenzonitrile (CAS No. 211943-27-0), a key building block in pharmaceutical and agrochemical research. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Chemical and Physical Properties

Understanding the fundamental physicochemical properties of this compound is foundational to its safe handling. These characteristics influence its behavior under various laboratory conditions and dictate appropriate storage and handling measures.

PropertyValueSource(s)
CAS Number 211943-27-0[1][2][3][4][5]
Molecular Formula C₇H₃FIN[2][4][6][7]
Molecular Weight 247.01 g/mol [2][6][7]
Appearance Solid[4]
Boiling Point 259.3 ± 25.0 °C at 760 mmHg[2][6]
Density 2.0 ± 0.1 g/cm³[6]
Flash Point 110.6 ± 23.2 °C[6]
Purity Typically ≥95%[1][2][4][6]

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The following GHS hazard statements apply:

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

Additional hazards identified include:

  • Harmful if swallowed (Acute Oral Toxicity, Category 4).[4][8]

  • Harmful in contact with skin (Acute Dermal Toxicity, Category 4).[8]

  • Harmful if inhaled (Acute Inhalation Toxicity, Category 4).[8]

Signal Word: Warning[1][4]

Pictogram:

  • GHS07: Harmful/Irritant[4]

The causality behind these classifications stems from the compound's chemical reactivity. The cyano group and halogen substituents can interact with biological macromolecules, leading to irritation and toxicity.

Hazard_Profile cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Inhalation Inhalation Resp_Irrit Respiratory Irritation (H335) Inhalation->Resp_Irrit Direct contact with mucous membranes Systemic_Tox Systemic Toxicity (Harmful if Swallowed/Inhaled) Inhalation->Systemic_Tox Pulmonary absorption Skin_Contact Skin Contact Skin_Irrit Skin Irritation (H315) Skin_Contact->Skin_Irrit Localized inflammatory response Eye_Contact Eye Contact Eye_Irrit Serious Eye Irritation (H319) Eye_Contact->Eye_Irrit Corneal and conjunctival damage Ingestion Ingestion Ingestion->Systemic_Tox Gastrointestinal absorption

Figure 1: Exposure Routes and Corresponding Health Effects.

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and procedural diligence, is mandatory.

Engineering Controls
  • Ventilation: All manipulations of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8] This is the primary defense against respiratory exposure. The causality is straightforward: local exhaust ventilation captures airborne particles and vapors at the source, preventing their inhalation by the operator.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent dermal and ocular exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][3] Standard safety glasses are insufficient.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1][3] Always inspect gloves for integrity before use and remove them with care to avoid skin contamination.[8]

    • Protective Clothing: A lab coat or chemical-resistant overalls must be worn.[1][3]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used.[9]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Fume Hood Functionality B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh/Transfer Compound Inside Fume Hood B->C D Keep Container Tightly Closed When Not in Use C->D E Avoid Generating Dust D->E F Decontaminate Work Surface E->F G Dispose of Waste in Approved Container F->G H Wash Hands Thoroughly G->H Emergency_Response cluster_routes node_action node_action Start Exposure Event Inhalation Inhalation? Start->Inhalation Skin Skin Contact? Inhalation->Skin No Action_Inhale Move to Fresh Air Provide Respiratory Support Inhalation->Action_Inhale Yes Eye Eye Contact? Skin->Eye No Action_Skin Flush with Soap & Water (15 min) Remove Contaminated Clothing Skin->Action_Skin Yes Ingestion Ingestion? Eye->Ingestion No Action_Eye Flush with Water (15 min) Remove Contact Lenses Eye->Action_Eye Yes Action_Ingest Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingest Yes End Seek Immediate Medical Attention Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

References

Reputable suppliers and price of 2-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-3-iodobenzonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic utilization of this compound. Moving beyond a simple cataloging of properties, we delve into the causality behind its reactivity, supplier considerations, and field-proven applications, providing a robust framework for its integration into advanced synthetic workflows.

Core Molecular Profile and Physicochemical Properties

This compound is a trifunctional aromatic building block whose utility is derived from the specific arrangement and interplay of its nitrile, fluorine, and iodine substituents. The electron-withdrawing nature of the nitrile and fluorine groups modulates the reactivity of the aromatic ring, while the iodine atom provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound (CAS: 211943-27-0).

The key physicochemical properties are summarized below. This data is essential for reaction planning, including solvent selection and purification strategies.

PropertyValueSource
CAS Number 211943-27-0[1][2][3]
Molecular Formula C₇H₃FIN[2][4]
Molecular Weight 247.01 g/mol [1][5]
Physical State Solid[2]
Boiling Point 259.3 ± 25.0 °C at 760 mmHg[4][6]
Density 2.0 ± 0.1 g/cm³[4]
Storage Conditions 2-8°C, protect from light, keep dry and sealed[5][6]

Sourcing: Reputable Suppliers and Price Analysis

Securing a reliable supply of high-purity this compound is critical for reproducible research and development timelines. Purity is paramount, as trace impurities can interfere with sensitive catalytic reactions.[7] Most research applications require a purity of at least 95-98%.[2][3][7]

When selecting a supplier, consider factors beyond cost, including lot-to-lot consistency, availability of analytical data (COA, NMR), and technical support. The following table provides a comparative overview of several recognized suppliers. Note that pricing is often subject to inquiry and can fluctuate based on market conditions and required quantity.

SupplierPurityAvailable QuantitiesPrice InformationNoteworthy
Shanghai Aladdin Biochemical ≥ 95.0%250mg¥292.9 / 250mgVerified supplier on Chemsrc with a focus on R&D reagents.[4]
Fluorochem 95.0%CustomInquiryTrusted by major research institutions like the University of Manchester and the University of Oxford for consistent quality and service.[2]
Hebei Summedchem Co., Ltd. 98%Small packages, bulkInquiryLists the product with high purity and indicates stock availability.[3]
Dayang Chem (Hangzhou) Co. 98.0%100g, 1kg, bulkInquiryOffers a range of quantities from lab scale to bulk.[4]
MySkinRecipes 95%250mg, 1g, 5g฿3,618.00 - ฿22,806.00Provides clear pricing for smaller quantities.[6]

The Chemist's Perspective: Reactivity and Synthetic Utility

The value of this compound lies in its capacity for selective, sequential transformations.

  • The Iodine Handle: The carbon-iodine bond is the primary site for reactivity, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. It is commonly employed in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to build molecular complexity by forming new carbon-carbon and carbon-nitrogen bonds.[6] This allows for the direct attachment of aryl, alkyl, alkyne, and amine moieties.

  • The Nitrile Group: The nitrile (C≡N) group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine (e.g., using LiAlH₄), providing a pathway to introduce new pharmacophores.

  • The Fluorine Substituent: The fluorine atom significantly influences the molecule's electronic properties. As a strongly electron-withdrawing group, it can lower the pKa of adjacent functional groups and alter the metabolic stability and binding affinity of derivative compounds.[8] The strategic placement of fluorine is a cornerstone of modern medicinal chemistry for modulating a drug candidate's physicochemical profile.[8]

Diagram: Key Reaction Pathways

start This compound suzuki Suzuki Coupling (ArB(OH)₂, Pd catalyst) start->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start->sonogashira reduction Nitrile Reduction (e.g., LiAlH₄) start->reduction hydrolysis Nitrile Hydrolysis (H₃O⁺ or OH⁻) start->hydrolysis biaryl 3-Aryl-2-fluorobenzonitrile suzuki->biaryl alkyne 2-Fluoro-3-(alkynyl)benzonitrile sonogashira->alkyne amine (2-Fluoro-3-iodophenyl)methanamine reduction->amine acid 2-Fluoro-3-iodobenzoic Acid hydrolysis->acid

Caption: Versatile reaction pathways starting from this compound.

Field Application: A Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative workflow for the synthesis of a biaryl compound, a common objective in drug discovery programs. The causality for each step is explained to ensure a self-validating and reproducible system.

Objective: To synthesize 2-Fluoro-3-(4-methoxyphenyl)benzonitrile from this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Experimental Workflow:

Diagram: Suzuki Coupling Experimental Workflow

A 1. Setup - Add reactants & catalyst to flask - Seal and purge with N₂/Ar B 2. Solvent Addition - Add Dioxane and K₂CO₃ solution - Degas mixture A->B C 3. Reaction - Heat to 80-90 °C - Monitor by TLC/LC-MS B->C D 4. Workup - Cool, dilute with water - Extract with Ethyl Acetate C->D E 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo D->E F 6. Final Product - Purify via column chromatography E->F

Caption: Step-by-step workflow for a typical Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and Pd(dppf)Cl₂.

    • Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and ensure high reaction yield.

  • Reagent Dissolution: Add 1,4-dioxane, followed by an aqueous solution of potassium carbonate. The mixture should be thoroughly degassed by bubbling nitrogen through it for 15-20 minutes.

    • Causality: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system (dioxane/water) ensures all components are sufficiently soluble for the reaction to proceed efficiently. Degassing removes dissolved oxygen.

  • Thermal Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.

    • Causality: The heat provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Aqueous Workup: After completion, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the product with ethyl acetate (3x).

    • Causality: This step separates the organic product from the inorganic salts (e.g., potassium salts) and the aqueous-soluble base.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

    • Causality: Brine wash removes residual water. Drying with Na₂SO₄ removes all traces of water before solvent evaporation. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

Safety, Handling, and Storage

Proper handling of halogenated benzonitriles is essential. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data for the isomeric 2-Fluoro-5-iodobenzonitrile provides a useful proxy for the hazard class.

  • Hazard Classification: Acutely toxic if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses, a lab coat, and nitrile gloves.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.[5][6] Recommended storage temperature is typically 2-8°C.[5]

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its trifunctional nature allows for precise and strategic modifications, making it an indispensable tool in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[6] A thorough understanding of its reactivity, coupled with careful supplier selection and adherence to safe handling protocols, will empower researchers to fully leverage its synthetic potential.

References

An In-depth Technical Guide to the Fundamental Reactivity of the C-I Bond in 2-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets in pharmaceutical and materials science. 2-Fluoro-3-iodobenzonitrile is a prime example of such a scaffold, offering a convergence of functionalities that enable diverse and selective chemical transformations.[1] Its aromatic core is decorated with three distinct substituents—a nitrile, a fluorine atom, and an iodine atom—each imparting unique electronic and steric properties.

This guide provides an in-depth analysis of the fundamental reactivity of the carbon-iodine (C-I) bond within this molecule. As the most labile and versatile reaction site, the C-I bond serves as the primary linchpin for molecular elaboration. We will explore the electronic underpinnings of its reactivity, detail its engagement in cornerstone synthetic methodologies, and provide field-proven protocols for its functionalization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this powerful intermediate.

Chapter 1: Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between its substituents. Understanding their individual and collective electronic influence is critical for predicting and controlling reaction outcomes.

  • The Iodine Atom (–I): As the largest and most polarizable halogen, iodine forms the weakest carbon-halogen bond. This inherent weakness makes the C-I bond the most susceptible to cleavage, rendering it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.[2] Its reactivity order in such transformations is consistently I > Br > Cl > F.[3]

  • The Nitrile Group (–CN): The cyano group is a potent electron-withdrawing group through both induction and resonance. This effect lowers the electron density of the aromatic ring, which can influence the kinetics of the catalytic cycle in cross-coupling reactions and enhance the molecule's overall reactivity in certain nucleophilic substitutions.[1]

  • The Fluorine Atom (–F): Positioned ortho to the iodine, the fluorine atom exerts a powerful electron-withdrawing inductive effect due to its high electronegativity. This electronic pull can stabilize transition states and intermediates in certain reactions.[4][5] Furthermore, its presence can modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting product, a feature highly desirable in medicinal chemistry.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 211943-27-0[1][6]
Molecular Formula C₇H₃FIN[1][6]
Molecular Weight 247.01 g/mol [1]
Boiling Point 259.3 ± 25.0 °C at 760 mmHg[1]
Appearance Solid[6]

Chapter 2: Dominant Reactivity Pathways of the C-I Bond

The C-I bond in this compound is overwhelmingly the most reactive site, primarily engaging in transformations that involve its cleavage. The two most significant pathways are palladium-catalyzed cross-coupling and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful and widely used method for functionalizing the C-I bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional precision.[1][7] These transformations universally proceed through a well-established catalytic cycle.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs & Outputs Pd0 Pd(0)L_n PdII_A Ar-Pd(II)-I(L_n) Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-R(L_n) PdII_A->PdII_B Transmetalation (R-M) PdII_B->Pd0 Reductive Elimination Product Ar-R PdII_B->Product ArylIodide Ar-I ArylIodide->PdII_A Organometallic R-M Organometallic->PdII_B caption General catalytic cycle for Pd-catalyzed cross-coupling.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester.[8][9] The reaction is prized for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Objective: To synthesize 2-fluoro-3-(phenyl)benzonitrile from this compound and phenylboronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

    • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with inert gas three times.[11]

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic phase with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Validation:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, comparing the data with expected values.

B. Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting the aryl iodide with a terminal alkyne.[12] The reaction is typically co-catalyzed by palladium and a copper(I) salt, such as CuI, in the presence of an amine base.[2][13]

Experimental Protocol: Sonogashira Coupling

  • Objective: To synthesize 2-fluoro-3-(phenylethynyl)benzonitrile from this compound and phenylacetylene.

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous, degassed)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add the anhydrous solvent followed by the amine base.

    • Add phenylacetylene dropwise to the stirring mixture at room temperature.

    • Stir at room temperature or with gentle heating (40-50 °C) until completion, monitored by TLC.

    • Upon completion, dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite to remove catalyst residues and salts.[2]

    • Wash the filtrate with aqueous ammonium chloride (NH₄Cl) solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification & Validation:

    • Purify the residue via flash chromatography.

    • Self-Validation: Confirm product identity and purity using NMR and MS analysis. Note: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[14]

C. Buchwald-Hartwig Amination: C-N Bond Formation

For creating carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method, coupling the aryl iodide with a primary or secondary amine.[15][16] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[17]

Experimental Protocol: Buchwald-Hartwig Amination

  • Objective: To synthesize 2-fluoro-3-(morpholino)benzonitrile from this compound and morpholine.

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

    • A suitable phosphine ligand (e.g., Xantphos or BINAP) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)

    • Anhydrous, degassed toluene or dioxane.

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, the phosphine ligand, and the base.

    • Add the anhydrous solvent, followed by this compound and morpholine.

    • Seal the tube and heat to 90-110 °C with stirring.

    • Monitor the reaction by LC-MS.

    • After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification & Validation:

    • Purify by flash chromatography.

    • Self-Validation: Characterize the product by NMR and MS. The choice of ligand and base is critical and often requires screening for optimal results with different amine substrates.[18]

Metal-Halogen Exchange

An alternative pathway for functionalizing the C-I bond is through metal-halogen exchange, most commonly with an organolithium reagent.[3] This reaction is extremely fast, often occurring at very low temperatures, and converts the aryl iodide into a highly nucleophilic aryllithium species.

Metal_Halogen_Exchange cluster_main Reaction Pathway Reactant Ar-I Intermediate Ar-Li Reactant->Intermediate + R-Li (e.g., n-BuLi) -78 °C Product Ar-E Intermediate->Product + Electrophile (E+) (e.g., CO₂, R-CHO) caption Metal-halogen exchange followed by electrophilic quench.

Caption: Metal-halogen exchange followed by electrophilic quench.

This method is synthetically powerful because the resulting aryllithium can react with a wide array of electrophiles (e.g., CO₂, aldehydes, ketones, DMF) to install new functional groups that may not be accessible via cross-coupling. The rate of exchange follows the trend I > Br > Cl, making the C-I bond the exclusive site of reaction.[3][19]

Experimental Protocol: Lithium-Iodine Exchange & Electrophilic Quench

  • Objective: To generate the aryllithium species from this compound and quench it with carbon dioxide to form 2-fluoro-3-cyanobenzoic acid.

  • Materials:

    • This compound (1.0 equiv)

    • n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)

    • Anhydrous THF or diethyl ether

    • Dry ice (solid CO₂)

    • Dry, multi-necked, flame-dried flask with a thermometer and inert gas inlet.

  • Procedure:

    • Dissolve this compound in anhydrous THF in the reaction flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the n-BuLi solution dropwise, maintaining the temperature below -70 °C. The exchange is typically instantaneous.

    • After addition, stir for 15-30 minutes at -78 °C.

    • Quench the reaction by pouring the cold solution onto an excess of crushed dry ice or by bubbling CO₂ gas through the solution.

    • Allow the mixture to warm to room temperature.

    • Add water and acidify with aqueous HCl (e.g., 1 M) to protonate the carboxylate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Validation:

    • Purify by recrystallization or chromatography.

    • Self-Validation: Confirm the structure of the resulting carboxylic acid by NMR, IR (strong C=O stretch), and MS. The key to success is maintaining strict anhydrous conditions and low temperatures to prevent side reactions.

Chapter 3: Comparative Reactivity and Chemoselectivity

While this guide focuses on the C-I bond, it is crucial to consider the other reactive sites. The C-F bond is generally unreactive in palladium catalysis but can participate in Nucleophilic Aromatic Substitution (SNAAr) if a strong electron-withdrawing group is positioned ortho or para to it.[20][21] In this molecule, the nitrile group is ortho to the fluorine, potentially activating it for SNAAr under harsh conditions with potent nucleophiles.

However, the kinetic and thermodynamic favorability of reactions at the C-I bond is vastly superior. The energy barrier for oxidative addition at the C-I bond is significantly lower than at a C-F bond.[22] Therefore, under the conditions used for cross-coupling or metal-halogen exchange, the C-I bond reacts with near-perfect chemoselectivity.

Experimental_Workflow Start Start: This compound Setup 1. Reaction Setup - Add reagents to dry flask - Purge with inert gas Start->Setup Reaction 2. Reaction - Add solvent & reactants - Heat/stir as required Setup->Reaction Monitor 3. Monitoring - TLC / LC-MS analysis Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Work-up - Quench reaction - Aqueous extraction Monitor->Workup Complete Purify 5. Purification - Column Chromatography Workup->Purify Analyze 6. Analysis & Validation - NMR, MS Purify->Analyze End Pure Product Analyze->End caption Standard workflow for a cross-coupling experiment.

Caption: Standard workflow for a cross-coupling experiment.

Conclusion

This compound is a strategically designed synthetic intermediate whose utility is dominated by the reactivity of its carbon-iodine bond. This bond serves as a versatile handle for introducing a wide range of molecular fragments through well-established and reliable synthetic methods. Its preferential reactivity in palladium-catalyzed cross-coupling reactions and metal-halogen exchange allows for precise and chemoselective modifications, leaving the C-F and C-CN bonds intact for potential subsequent transformations. The protocols and mechanistic insights provided in this guide equip the modern chemist with the foundational knowledge to effectively harness the synthetic power of this valuable building block for applications in drug discovery and materials science.

References

A Comprehensive Technical Guide to the Synthetic Applications of 2-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a crucial resource for researchers, medicinal chemists, and professionals in drug development, offering a detailed exploration of the synthetic utility of 2-fluoro-3-iodobenzonitrile. This versatile building block, characterized by its unique substitution pattern, provides a powerful platform for the construction of complex molecular architectures. This guide will delve into the causality behind experimental choices, provide validated protocols for key transformations, and offer insights into the application of this reagent in the synthesis of high-value compounds, including pharmacologically active agents.

Introduction: The Strategic Advantage of this compound

This compound is a trifunctional aromatic compound featuring a nitrile group, a fluorine atom, and an iodine atom on a benzene ring. This specific arrangement of substituents imparts a unique reactivity profile, making it an invaluable tool in modern organic synthesis.

  • The Iodine Atom: As a heavy halogen, iodine serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions. Its reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

  • The Fluorine Atom: The presence of a fluorine atom can significantly influence the physicochemical properties of a molecule, including its metabolic stability, binding affinity to biological targets, and lipophilicity.[1] This makes this compound a particularly attractive starting material in medicinal chemistry and agrochemical research.

  • The Nitrile Group: The electron-withdrawing nature of the nitrile group can modulate the reactivity of the aromatic ring.[2] Furthermore, the nitrile moiety itself is a versatile functional group that can be transformed into amines, carboxylic acids, amides, and various heterocyclic systems.

This guide will systematically explore the key reaction classes where this compound serves as a pivotal precursor, providing both the "how" and the "why" to empower chemists in their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The presence of the carbon-iodine bond in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in contemporary organic synthesis for the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[3] In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.

Causality of Experimental Choices:

  • Catalyst Selection: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly employed. The choice of ligand is critical; bulky, electron-rich phosphines can enhance catalyst activity and stability.

  • Base: A base is required to activate the boronic acid partner, forming a more nucleophilic boronate species. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can influence reaction rate and functional group tolerance.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 2-Fluoro-3-(phenyl)benzonitrile

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Arylboronic Acid PartnerProductTypical Yield (%)
Phenylboronic acid2-Fluoro-3-(phenyl)benzonitrile85-95
4-Methoxyphenylboronic acid2-Fluoro-3-(4-methoxyphenyl)benzonitrile80-90
3-Pyridylboronic acid2-Fluoro-3-(pyridin-3-yl)benzonitrile75-85

Table 1: Representative yields for Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are illustrative and may require optimization.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) (Ar = 2-fluoro-3-cyanophenyl) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Boronic_Acid Ar'B(OH)2 + Base Boronate [Ar'B(OH)3]⁻ Boronic_Acid->Boronate Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond, linking an aryl halide with a terminal alkyne.[4] This reaction provides a direct route to 3-alkynyl-2-fluorobenzonitriles, which are valuable intermediates for the synthesis of various heterocyclic compounds and conjugated materials.

Causality of Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[4] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base and often as the solvent. It deprotonates the terminal alkyne to form the reactive copper acetylide.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere is crucial for high yields of the desired cross-coupled product.

Experimental Protocol: Synthesis of 2-Fluoro-3-(phenylethynyl)benzonitrile

  • To a sealed tube, add this compound (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate the tube and backfill with an inert gas.

  • Add degassed triethylamine (5 mL) and phenylacetylene (1.2 mmol, 1.2 eq.) via syringe.

  • Seal the tube and heat the reaction mixture to 60-80 °C for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired alkynylbenzonitrile.

Terminal AlkyneProductTypical Yield (%)
Phenylacetylene2-Fluoro-3-(phenylethynyl)benzonitrile80-90
Trimethylsilylacetylene2-Fluoro-3-((trimethylsilyl)ethynyl)benzonitrile85-95
1-Hexyne2-Fluoro-3-(hex-1-yn-1-yl)benzonitrile75-85

Table 2: Representative yields for the Sonogashira coupling of this compound.

Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add this compound, Pd catalyst, and CuI to a sealed tube Inert Evacuate and backfill with inert gas Reagents->Inert Solvent_Alkyne Add degassed amine solvent and terminal alkyne Inert->Solvent_Alkyne Heating Heat the sealed tube (60-80 °C) Solvent_Alkyne->Heating Monitoring Monitor reaction progress by TLC Heating->Monitoring Cooling_Dilution Cool to room temperature and dilute with ethyl acetate Monitoring->Cooling_Dilution Filtration Filter through celite Cooling_Dilution->Filtration Extraction Wash with water and brine Filtration->Extraction Drying_Concentration Dry and concentrate Extraction->Drying_Concentration Purification Column chromatography Drying_Concentration->Purification Product Pure 3-Alkynyl-2-fluorobenzonitrile Purification->Product

Caption: Experimental workflow for the Sonogashira cross-coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5][6] This reaction is particularly valuable in medicinal chemistry for the construction of scaffolds found in numerous biologically active compounds.

Causality of Experimental Choices:

  • Ligand is Key: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination.[5] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often highly effective as they promote the rate-limiting reductive elimination step.

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base deprotonates the amine and facilitates the formation of the palladium-amido complex.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are generally used.

Experimental Protocol: Synthesis of 2-Fluoro-3-(phenylamino)benzonitrile

  • To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Add this compound (1.0 mmol, 1.0 eq.).

  • Seal the tube, remove from the glovebox, and add aniline (1.1 mmol, 1.1 eq.) followed by anhydrous toluene (5 mL) under an argon atmosphere.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the desired arylamine.

Synthesis of Heterocyclic Scaffolds

The functional group handles on this compound and its derivatives make it an excellent starting point for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Substituted Indazoles

Substituted indazoles are important pharmacophores, notably found in a number of kinase inhibitors. A common route to 3-substituted indazoles involves the cyclization of ortho-halo-benzonitriles with hydrazine.

Experimental Protocol: Synthesis of 3-Amino-5-fluoroindazole (Illustrative)

Note: This is a general procedure that may require adaptation from related syntheses, as a direct protocol from this compound was not found.

  • A mixture of a suitable 2-fluoro-3-halobenzonitrile (1.0 eq.) and hydrazine hydrate (3.0-5.0 eq.) in a solvent such as n-butanol or ethylene glycol is heated at reflux for several hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product often precipitates.

  • The solid is collected by filtration, washed with a cold solvent, and dried to afford the indazole derivative.

Synthesis of Benzofurans

Derivatives of this compound can be utilized in the synthesis of benzofurans. For instance, a Sonogashira coupling followed by an intramolecular cyclization is a common strategy.[7]

Diagram: General Strategy for Benzofuran Synthesis

Benzofuran_Synthesis Start This compound Derivative Coupling Sonogashira Coupling Start->Coupling Intermediate Alkynyl Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Substituted Benzofuran Cyclization->Product

Caption: A general two-step approach to benzofuran synthesis.

Applications in Medicinal and Agrochemical Chemistry

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex molecules with potential biological activity.

  • Kinase Inhibitors: The biaryl and heteroaryl scaffolds accessible through Suzuki-Miyaura coupling are common motifs in kinase inhibitors. For example, similar fluorinated benzonitriles are used in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors.[8][9][10]

  • Agrochemicals: The introduction of fluorine and a nitrile group can enhance the efficacy and modulate the properties of herbicides and fungicides.

Conclusion

This compound has demonstrated itself to be a highly versatile and valuable building block in organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions provides efficient access to a diverse array of substituted aromatic compounds. Furthermore, its functional groups serve as handles for the construction of important heterocyclic scaffolds. The insights and protocols provided in this guide are intended to facilitate the application of this powerful reagent in the discovery and development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

Methodological & Application

Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 2-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Fluoro-3-iodobenzonitrile with various arylboronic acids. As a senior application scientist, this document moves beyond a simple step-by-step procedure to explain the underlying principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the reaction. We will explore the catalytic cycle, key parameter selection, a robust experimental protocol, and a troubleshooting guide to address common challenges encountered with this class of sterically hindered and electronically demanding substrates.

Introduction: The Strategic Importance of Biaryl Nitriles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of its organoboron reagents.[1][2] First reported by Akira Suzuki in 1979, this Nobel Prize-winning methodology has become indispensable in the pharmaceutical industry for constructing carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl scaffolds that are prevalent in bioactive molecules.[1][3]

This compound is a valuable building block in medicinal chemistry. The nitrile group serves as a versatile handle for further synthetic transformations, while the fluorine atom can significantly modulate the physicochemical properties of a molecule, such as metabolic stability and binding affinity. The challenge lies in the substrate's electronic and steric profile. The presence of two ortho-substituents (fluoro and cyano groups) to the iodine introduces steric hindrance, while the electron-withdrawing nature of these groups activates the C-I bond for oxidative addition but can complicate other steps in the catalytic cycle.[4][5] This guide provides a field-proven protocol designed to navigate these challenges effectively.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][6] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step for less reactive halides like chlorides, but is generally fast for iodides.[1] This forms a square planar Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[7] This complex then transfers its organic group to the Pd(II) center, displacing the halide. This step regenerates the base and forms a diorganopalladium(II) intermediate.

  • Reductive Elimination: The final step involves the two organic groups on the palladium center coupling to form the new C-C bond of the biaryl product.[3] This step regenerates the catalytically active Pd(0) species, which re-enters the cycle. The bulkiness of ligands on the palladium catalyst often promotes this crucial, product-forming step.[3]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) pd0->oxidative_addition_complex transmetalation_complex R¹-Pd(II)L₂-R² (Diaryl-Pd Complex) oxidative_addition_complex->transmetalation_complex transmetalation_complex->pd0 oa_label Oxidative Addition re_label Reductive Elimination tm_label Transmetalation aryl_halide R¹-X (this compound) boronic_acid R²-B(OH)₂ (Arylboronic Acid) borate_complex [R²-B(OH)₃]⁻ base Base (e.g., K₃PO₄) product R¹-R² (Biaryl Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters: A Scientist's Guide to Reagent Selection

The success of the Suzuki coupling, especially with challenging substrates, hinges on the judicious selection of four key components: catalyst, ligand, base, and solvent.

  • Palladium Catalyst & Ligand: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, they may struggle with sterically hindered substrates.[8] For this compound, a more robust system is recommended. This involves using a stable Pd(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) or a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a specialized ligand.[7]

    • Expert Insight: We recommend using modern, bulky, and electron-rich biarylphosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .[9] These ligands promote the crucial reductive elimination step, preventing catalyst decomposition and increasing product yield, especially for sterically demanding couplings.[9][10] Using a pre-formed palladacycle precatalyst, such as XPhos Pd G3 , further simplifies the reaction setup as it is air- and moisture-stable and ensures efficient generation of the active Pd(0) species.[11]

  • Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[12]

    • Expert Insight: While aqueous sodium or potassium carbonate are common, they can sometimes promote protodeboronation—a key side reaction where the boronic acid is replaced by a proton from water.[13] For this protocol, we recommend using a stronger, non-hydroxide base like potassium phosphate (K₃PO₄) . Its use often leads to higher yields, particularly with electron-deficient boronic acids or substrates sensitive to hydrolysis.[11][12]

  • Solvent System: The solvent must solubilize all reactants and facilitate the reaction.

    • Expert Insight: A mixture of an organic solvent and water is typically used. Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) are excellent choices.[3][6] The addition of a small amount of water is often necessary to dissolve the inorganic base and assist in the transmetalation step.[6] A ratio of 4:1 to 10:1 organic solvent to water is a standard starting point. Always use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.[13]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid.

Table 1: Reagent and Material List

Reagent/Material Molecular Weight ( g/mol ) Amount (mmol) Equivalents Mass/Volume Role
This compound 247.00 1.0 1.0 247 mg Aryl Halide
Arylboronic Acid Varies 1.2 1.2 Varies Coupling Partner
XPhos Pd G3 874.64 0.02 0.02 (2 mol%) 17.5 mg Catalyst Precursor
Potassium Phosphate (K₃PO₄) 212.27 2.0 2.0 425 mg Base
1,4-Dioxane (degassed) - - - 4.0 mL Solvent
Water (degassed) - - - 1.0 mL Co-solvent
Reaction Vessel - - - 10 mL vial -
Magnetic Stir Bar - - - - -

| Inert Gas Supply (Argon/N₂) | - | - | - | - | - |

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 10 mL oven-dried reaction vial containing a magnetic stir bar, add this compound (247 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), and the XPhos Pd G3 catalyst (17.5 mg, 0.02 mmol).

    • Trustworthiness Check: Weighing the catalyst and reagents in the open air is acceptable for modern, air-stable precatalysts like XPhos Pd G3, which greatly simplifies the setup.[11]

  • Inert Atmosphere:

    • Seal the vial with a septum cap.

    • Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent catalyst deactivation.[13]

  • Solvent Addition:

    • Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4.0 mL) followed by the degassed water (1.0 mL) via syringe.

    • Expert Insight: Solvents can be degassed by bubbling an inert gas through them for 15-20 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

  • Reaction Execution:

    • Place the vial in a preheated oil bath or heating block set to 90-100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the vial from heat, allow it to cool slightly, and quickly draw a small aliquot with a syringe under a positive flow of inert gas.

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by the consumption of the starting material), remove the vial from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.[14]

  • Purification:

    • The crude residue can be purified by flash column chromatography on silica gel.[15]

    • A typical eluent system would be a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the product.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain the final biaryl nitrile as a solid or oil.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst2. Insufficiently Degassed Solvents3. Poor Quality Reagents1. Use a fresh bottle of catalyst. Ensure the precatalyst is appropriate for the reaction.[11]2. Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[13]3. Check the purity of the boronic acid; they can degrade over time.
Protodeboronation 1. Presence of excess water or protic sources.2. Base is too harsh or reaction time is too long.1. Use anhydrous K₃PO₄ and minimize the amount of water in the solvent system.[13]2. Consider using a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[12] Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Inefficient reduction of a Pd(II) source to Pd(0).1. Ensure thorough degassing and a robust inert atmosphere.[11]2. Use a Pd(0) source like Pd₂(dba)₃ or a reliable precatalyst like XPhos Pd G3 that efficiently generates the active catalyst.[11]
Difficulty in Purification 1. Formation of closely-eluting byproducts.2. Residual boronic acid or its decomposition products.1. Re-optimize reaction conditions to improve selectivity. Consider a different solvent or ligand.2. An aqueous wash with a mild base (e.g., NaHCO₃) during workup can help remove acidic boronic acid residues.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of complex biaryl nitriles. Success with this challenging substrate is not merely about following steps, but about understanding the function of each reagent. By employing modern, highly active catalyst systems with bulky biarylphosphine ligands, selecting an appropriate base like K₃PO₄, and maintaining a scrupulously inert atmosphere, researchers can achieve high yields and reproducible results. This protocol, grounded in mechanistic understanding and field experience, serves as a robust starting point for the synthesis of novel molecular entities in drug discovery and materials science.

References

Topic: Optimal Conditions for the Heck Reaction of 2-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Heck Reaction for Highly Functionalized Aryl Halides

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of aryl halides with alkenes to form substituted olefins.[1][2][3] This Nobel Prize-winning transformation is invaluable for constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1][4]

This guide focuses on a particularly challenging yet synthetically valuable substrate: 2-Fluoro-3-iodobenzonitrile . This molecule presents a unique combination of electronic and steric features that demand a carefully optimized protocol. The presence of an ortho-fluoro substituent introduces significant steric hindrance around the reactive C-I bond, while the electron-withdrawing nitrile group influences the electronic properties of the aromatic ring.[4][5] The carbon-iodine bond is the most reactive among aryl halides, which is a favorable starting point.[4]

This document provides a comprehensive analysis of the critical parameters governing the success of this reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles. Our goal is to equip you with the expertise to not only replicate this protocol but to intelligently adapt it for your own specific research needs.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Heck reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle proceeds through a Pd(0)/Pd(II) pathway, as illustrated below.[6][7][8]

Heck_Reaction_Mechanism cluster_cycle Heck Catalytic Cycle cluster_precat Precatalyst Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Coord_Elim Ligand/Anion Dissociation PdII_Aryl->Coord_Elim + Olefin Coord_Complex [Ar-Pd(II)L(Olefin)]⁺X⁻ Coord_Elim->Coord_Complex Migratory_Insertion Migratory Insertion (Syn-addition) Coord_Complex->Migratory_Insertion Alkyl_PdII Alkyl-Pd(II) Intermediate Migratory_Insertion->Alkyl_PdII Beta_Hydride β-Hydride Elimination (Syn-elimination) Alkyl_PdII->Beta_Hydride Product_Complex [HPd(II)L₂(Olefin)]⁺X⁻ Beta_Hydride->Product_Complex Regen Base-mediated Reductive Elimination Product_Complex->Regen + Base - Product Regen->Pd0 - [Base-H]⁺X⁻ PdII_pre Pd(II) Precursor (e.g., Pd(OAc)₂) Activation In-situ Reduction (phosphine, amine, etc.) PdII_pre->Activation Activation->Pd0 Enters Cycle

Figure 1. The Catalytic Cycle of the Mizoroki-Heck Reaction.
  • Precatalyst Activation : Often, a stable Pd(II) salt like Palladium(II) Acetate (Pd(OAc)₂) is used. This must first be reduced in situ to the catalytically active Pd(0) species.[6][8]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[7]

  • Olefin Coordination & Migratory Insertion : The alkene coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond.[8]

  • β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final substituted alkene product and a hydrido-palladium complex. This step dictates the regioselectivity and stereoselectivity, strongly favoring the trans product to minimize steric interactions.[1][6]

  • Catalyst Regeneration : A base is required to neutralize the generated acid (HX) and reductively eliminate it from the palladium complex, thereby regenerating the active Pd(0) catalyst for the next cycle.[6][9]

PART 1: Parameter Optimization for this compound

The success of the reaction hinges on the judicious selection of several interdependent parameters.

The Catalyst System: Palladium Precursor and Ligand

The combination of the palladium source and its coordinating ligand is the heart of the catalytic system.

  • Palladium Precursor : While pre-formed Pd(0) sources like Pd(PPh₃)₄ can be used, Pd(II) salts such as Pd(OAc)₂ or Pd₂(dba)₃ are often more stable, economical, and effective.[5][6] Their in-situ reduction to Pd(0) is readily achieved under typical Heck conditions. For this substrate, Pd(OAc)₂ is an excellent starting point due to its high activity and commercial availability.

  • Ligand Selection : The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and critically influences reactivity and selectivity.[4][10] Given the ortho-fluoro substituent on our substrate, steric hindrance is a primary challenge.[5] Standard ligands like triphenylphosphine (PPh₃) may prove insufficient.

    We recommend employing bulky, electron-rich monodentate phosphine ligands. These ligands promote the formation of a monoligated L₁Pd(0) active species, which can more readily accommodate a hindered substrate like this compound.[11] Excellent candidates include:

    • Tri-tert-butylphosphine (P(t-Bu)₃) : A highly effective ligand for challenging couplings, including those involving aryl chlorides.[12]

    • Buchwald Ligands (e.g., XPhos, SPhos) : These dialkylbiaryl phosphine ligands are renowned for their ability to facilitate difficult cross-coupling reactions.

N-Heterocyclic Carbenes (NHCs) are also robust, thermally stable alternatives to phosphines that show excellent activity, particularly for less reactive aryl halides.[4][7][13]

The Role of the Base

The base is non-negotiable; it is a stoichiometric reagent required to complete the catalytic cycle.[9] Its primary role is to regenerate the Pd(0) catalyst. The choice of base can significantly impact reaction rates and prevent side reactions.

  • Inorganic Bases : For a substrate containing a nitrile group, inorganic bases are generally preferred over organic amines (like triethylamine) to avoid potential side reactions.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are excellent choices. They are strong enough to facilitate catalyst turnover without being overly aggressive.[14][15]

    • Sodium Acetate (NaOAc) is a milder option that can also be effective.[9]

  • Stoichiometry : Typically, 1.5 to 2.5 equivalents of the base are used to ensure the complete neutralization of the acid generated during the reaction.

Solvent Selection

The solvent must solubilize the reactants and catalyst while remaining stable at elevated temperatures. Polar aprotic solvents are the standard for Heck reactions.[14][16]

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA or DMAc) : These are the most common and effective solvents for the Heck reaction, demonstrating good solvating power for a wide range of substrates and catalysts.[14][17][18]

  • Dioxane or Acetonitrile (ACN) : These are viable alternatives, though sometimes less effective than DMF or DMA.

  • Solvent Purity : It is critical to use anhydrous, degassed solvents. Oxygen can lead to the oxidation of the phosphine ligand and the Pd(0) catalyst, resulting in deactivation and the formation of palladium black.[10]

Temperature and Reaction Time

Temperature is a critical lever for overcoming the activation energy of the reaction, particularly the initial oxidative addition step.

  • Optimal Temperature Range : For a reactive aryl iodide, a starting temperature of 80-100 °C is recommended.[17] If the reaction is sluggish due to steric hindrance, the temperature can be cautiously increased to 120 °C.

  • Monitoring : High temperatures can accelerate catalyst decomposition.[4][10] The reaction should be monitored for the formation of black precipitate (palladium black), which indicates catalyst death.

  • Reaction Time : Progress should be monitored by TLC or GC-MS. Typical reaction times range from 4 to 24 hours.

PART 2: Recommended Protocol and Data Summary

This section provides a starting point protocol based on the principles discussed. Researchers should consider this a robust baseline for further optimization.

Summary of Recommended Conditions
ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equiv
Alkene e.g., n-Butyl Acrylate1.2 - 1.5 equiv
Pd Precursor Pd(OAc)₂1-2 mol%; Stable, active, and cost-effective.[6]
Ligand P(t-Bu)₃ or XPhos2-4 mol%; Bulky ligand to overcome steric hindrance.[11][12]
Base K₂CO₃ or Cs₂CO₃2.0 equiv; Effective inorganic base, avoids side reactions.[14][15]
Solvent Anhydrous, Degassed DMF or DMAProvides good solubility and high boiling point.[17][18]
Temperature 80 - 100 °CBalances reaction rate and catalyst stability.[17]
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst and ligand oxidation.[10]
Detailed Step-by-Step Experimental Protocol

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or XPhos

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware (Schlenk flask or oven-dried round-bottom flask with condenser)

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Magnetic stirrer and heating mantle

Procedure:

  • Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and finely powdered K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation : In a separate vial under an inert atmosphere, briefly mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(t-Bu)₃ (0.04 mmol, 4 mol%). Note: This pre-mixing is brief; do not let them sit for extended periods.

  • Reaction Assembly : Add the catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition : Add anhydrous, degassed DMF (5 mL) via syringe, followed by the alkene (e.g., n-butyl acrylate, 1.2 mmol, 1.2 equiv).

  • Heating and Monitoring : Lower the flask into a pre-heated oil bath set to 90 °C. Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS every 2-4 hours.

  • Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Figure 2. High-Level Experimental Workflow for the Heck Reaction.

PART 3: Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key.[5][9][10]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxidized) 2. Insufficient Temperature 3. Poor Ligand Choice1. Ensure rigorous inert atmosphere and use freshly degassed solvents.[10] 2. Incrementally increase temperature by 10-20 °C. 3. Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to P(t-Bu)₃ or XPhos).[5]
Formation of Palladium Black 1. Catalyst Decomposition (too high temp) 2. Insufficient Ligand 3. Impurities in reagents/solvent1. Lower the reaction temperature.[10] 2. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). 3. Use high-purity, anhydrous reagents and solvents.[10]
Formation of Side Products 1. Reductive Heck Product 2. Olefin Isomerization1. This can occur if β-hydride elimination is slow. Screen different bases and solvents.[9] 2. The base can sometimes promote isomerization. Try a different base (e.g., switch from an amine to a carbonate).[9]
Reaction Stalls 1. Catalyst Poisoning 2. Base is fully consumed1. The nitrile or other functional groups can sometimes coordinate to Pd, inhibiting it. Ensure high purity of starting materials.[10] 2. Add an additional portion of base if the reaction stalls midway.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Fluoro-3-iodobenzonitrile in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The presence of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] this compound has emerged as a highly versatile and valuable building block for the synthesis of complex pharmaceutical intermediates. Its unique trifunctional nature—a nucleophilic nitrile group, an activating fluorine substituent, and a reactive iodine atom—provides medicinal chemists with a powerful tool for molecular diversification.

The iodine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, which are pivotal for tuning the biological activity of drug candidates. The electron-withdrawing nature of the adjacent fluorine and nitrile groups can modulate the reactivity of the C-I bond, making this substrate particularly amenable to a range of coupling transformations.

This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of pharmaceutical intermediates, particularly those relevant to the development of kinase inhibitors. We will delve into the mechanistic underpinnings of key cross-coupling reactions and provide detailed, actionable protocols for their implementation in a research and development setting.

Core Synthetic Transformations: A Gateway to Molecular Diversity

The synthetic power of this compound is primarily unlocked through three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions, known for their broad functional group tolerance and mild conditions, are indispensable tools in the modern synthetic chemist's arsenal.[2][3][4]

Logical Workflow for Utilizing this compound

The following diagram illustrates a typical decision-making and experimental workflow for leveraging this compound in a drug discovery program.

G cluster_0 Initial Planning & Synthesis cluster_1 Execution & Analysis cluster_2 Downstream Applications A Define Target Pharmacophore (e.g., biaryl, aryl-alkyne, arylamine) B Select Appropriate Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) A->B C Procure/Synthesize this compound B->C D Perform Cross-Coupling Reaction (See Protocols Below) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up & Purification (Extraction, Chromatography) E->F G Characterization of Intermediate (NMR, MS) F->G H Further Functional Group Transformation (e.g., nitrile hydrolysis, reduction) G->H I Biological Screening (e.g., kinase assays) G->I H->I J Lead Optimization I->J

Caption: A generalized workflow for the synthesis of pharmaceutical intermediates starting from this compound.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of biaryl and heteroaryl-aryl structures commonly found in kinase inhibitors.[5][6] The reaction couples an organohalide with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organoboron compound, activated by the base, transfers its organic moiety to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L₂ Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)(Ar')L2->Ar-Ar' This compound This compound This compound->Ar-Pd(II)(I)L2 Boronic Acid R-B(OH)₂ Boronic Acid->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is a representative example and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (2 mL).

  • Add the catalyst solution to the Schlenk flask, followed by additional 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-3-arylbenzonitrile.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ with a biarylphosphine ligand (e.g., SPhos)Bulky, electron-rich ligands promote efficient oxidative addition and reductive elimination, often leading to higher yields and broader substrate scope.[5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is a good starting point for many Suzuki couplings.[7]
Solvent Toluene, 1,4-Dioxane, or a mixture with waterA mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents.[7]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an exceptionally efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][8] This reaction is instrumental in synthesizing arylalkynes, which are key intermediates in the synthesis of various pharmaceuticals and organic materials.[9]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper:

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl iodide to Pd(0).

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a copper acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L₂ Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L₂ Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Arylalkyne Product Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Cu(I) Cu(I) Cu-C≡CR Cu-C≡CR Cu(I)->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)(C≡CR)L2 Ar-I This compound Ar-I->Ar-Pd(II)(I)L2 R-C≡CH Terminal Alkyne R-C≡CH->Cu-C≡CR Base Base Base->Cu-C≡CR

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[8][10]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq.).

  • Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise to the stirred mixture.

  • Heat the reaction to 60 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 2-fluoro-3-(alkynyl)benzonitrile.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard, commercially available, and effective catalysts for Sonogashira couplings.[8]
Copper Co-catalyst CuICuI is the most common and effective co-catalyst for the formation of the copper acetylide intermediate.[3]
Base Triethylamine, DiisopropylethylamineAn amine base is required to neutralize the HX byproduct and to facilitate the formation of the copper acetylide.[3]
Solvent THF, DMF, TolueneAnhydrous polar aprotic solvents are typically used to ensure the solubility of the reactants and catalysts.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[2][11] This reaction is of paramount importance in the synthesis of arylamines, which are prevalent in many classes of pharmaceuticals, including kinase inhibitors.[12]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions:

  • Oxidative Addition: Pd(0) adds to the aryl iodide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium, forming the desired arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L₂ Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L₂ Ar-Pd(II)(I)L2->Ar-Pd(II)(NR'R'')L2 Amine Coordination & Deprotonation Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Arylamine Product Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' This compound This compound This compound->Ar-Pd(II)(I)L2 HNR'R'' Amine HNR'R''->Ar-Pd(II)(NR'R'')L2 Base Base Base->Ar-Pd(II)(NR'R'')L2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[13][14]

Materials:

  • This compound

  • Amine (e.g., Morpholine or Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Add this compound (1.0 mmol, 1.0 eq.) and the amine (1.2 mmol, 1.2 eq.).

  • Add anhydrous toluene (5 mL) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction for 12-24 hours by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a plug of celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 2-fluoro-3-(amino)benzonitrile derivative.

ParameterRecommended ConditionRationale
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos)These "second-generation" ligands are highly effective for coupling a wide range of amines, including less nucleophilic anilines and sterically hindered secondary amines.[2]
Base NaOtBu, LiHMDS, K₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine. The choice of base can influence the reaction rate and substrate compatibility.[11]
Solvent Toluene, 1,4-DioxaneAnhydrous, non-polar aprotic solvents are generally preferred for Buchwald-Hartwig aminations.[4]
Temperature 80-110 °CThe reaction temperature is crucial for achieving a reasonable reaction rate without promoting catalyst decomposition.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of a diverse array of pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient methods for constructing key molecular scaffolds. The protocols provided herein serve as a robust starting point for researchers and drug development professionals. However, it is crucial to recognize that the optimal conditions for these transformations can be substrate-dependent, and empirical optimization is often necessary to achieve the desired outcomes. As the demand for novel and more effective therapeutics continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] Its appeal lies in the mild reaction conditions often employed and its tolerance for a wide variety of functional groups, making it a strategic choice in intricate synthetic routes.[1][3]

This application note provides a comprehensive guide to the experimental procedure for the Sonogashira coupling of 2-Fluoro-3-iodobenzonitrile, a substrate featuring both electron-withdrawing fluoro and cyano groups. The insights and protocols detailed herein are designed to equip researchers with the necessary knowledge to successfully execute this transformation, troubleshoot potential issues, and ensure the synthesis of high-purity products.

Mechanistic Rationale: A Dual Catalytic Cycle

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl iodide (in this case, this compound). This step is generally facile for aryl iodides due to the relatively weak C-I bond.[1] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is generated in the copper cycle. The final step is reductive elimination, which forms the desired arylalkyne product and regenerates the active Pd(0) catalyst.[4]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This species is a more potent nucleophile than the deprotonated alkyne itself and readily participates in the transmetalation step with the palladium complex.[4]

While the copper co-catalyst significantly enhances the reaction rate, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[4] In cases where this side reaction is problematic, copper-free Sonogashira protocols have been developed.

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Aryl Iodide, Pd Catalyst & CuI in Schlenk Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous Solvent and Base B->C D Add Terminal Alkyne Dropwise C->D E Stir at RT or Heat as Required D->E F Monitor by TLC/GC-MS E->F G Quench Reaction F->G H Aqueous Work-up G->H I Dry Organic Layer H->I J Purify by Column Chromatography I->J

Figure 1: A generalized workflow for the Sonogashira coupling reaction, from setup to purification.

Detailed Experimental Protocol

This protocol is a general guideline for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of specific parameters may be necessary for different alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 equiv)

  • Copper(I) iodide (CuI) (0.04 - 0.10 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Degassed solvents are highly recommended.

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir plate

  • Inert gas (Argon or Nitrogen) supply with a manifold

  • Syringes and needles for liquid transfers

  • Standard glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv). The flask is then sealed with a rubber septum.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment. Maintaining an inert atmosphere is critical to prevent the deactivation of the Pd(0) catalyst.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF or DMF) via syringe, followed by the amine base (e.g., triethylamine). Stir the mixture at room temperature until all solids are dissolved.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Gentle heating (e.g., 40-60 °C) may be required for less reactive alkynes. The progress of the reaction should be monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues. The filtrate is then transferred to a separatory funnel and washed sequentially with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent will depend on the specific alkyne used.

Key Reaction Parameters and Considerations

ParameterRecommended Condition/ReagentRationale and Expert Insights
Aryl Halide This compoundThe C-I bond is significantly more reactive than C-F and C-CN bonds in oxidative addition, ensuring high regioselectivity.[1]
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A robust and commonly used air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1]
Copper Co-catalyst CuI (4-10 mol%)Accelerates the reaction by forming a more reactive copper acetylide intermediate.[1] Use of fresh, high-purity CuI is crucial.
Base Triethylamine or DIPEA (2-3 equiv)Acts as a proton scavenger to neutralize the HI formed and facilitates the formation of the copper acetylide.[3]
Solvent Anhydrous THF or DMFShould be anhydrous and deoxygenated. DMF can be beneficial for less soluble substrates.[5]
Temperature Room Temperature to 60 °CAryl iodides are generally reactive at room temperature. Gentle heating can increase the reaction rate if necessary.[1]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the palladium catalyst and to suppress alkyne homocoupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents- Use fresh, high-quality catalysts and reagents.- Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.- Consider using a more active catalyst system if necessary.
Formation of Alkyne Homocoupling Product - Presence of oxygen- High concentration of copper catalyst- Rigorously exclude oxygen from the reaction.- Reduce the amount of CuI or consider a copper-free protocol.
Decomposition of Catalyst (Black Precipitate) - Presence of oxygen- High reaction temperature- Improve inert atmosphere techniques.- Run the reaction at a lower temperature.
Difficult Purification - Polarity of the product- For polar nitrile products, consider using a more polar eluent system for column chromatography or explore reverse-phase chromatography.[6]

Safety Precautions

  • This compound: Handle with care. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.

  • Palladium Catalysts: Can be toxic and pyrophoric. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Copper(I) Iodide: Can be harmful if inhaled or swallowed. Avoid creating dust.

  • Amine Bases: Are flammable and corrosive. Handle in a fume hood and avoid contact with skin and eyes.

  • Solvents: Anhydrous solvents are often flammable. Handle under an inert atmosphere and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Characterization of the Product

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzonitrile ring and the protons of the alkyne substituent. The chemical shifts and coupling patterns will be indicative of the final structure.

  • ¹³C NMR: The spectrum should show signals for the alkyne carbons (typically in the 80-100 ppm range), as well as the carbons of the aromatic ring and the alkyne substituent.[7] The carbon of the nitrile group will appear further downfield.

  • FT-IR: Look for the characteristic C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹) and the C≡C stretch of the alkyne (around 2100-2260 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product.

References

Application Notes and Protocols: The Strategic Utility of 2-Fluoro-3-iodobenzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Crop Protection

In the continuous pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and new modes of action, the strategic incorporation of halogenated functionalities has become a cornerstone of molecular design. Fluorine, in particular, is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. When combined with other reactive handles on a core scaffold, it creates a powerful platform for synthetic exploration.

2-Fluoro-3-iodobenzonitrile is a prime example of such a strategic intermediate. This trifunctional aromatic compound, featuring vicinal fluorine and iodine atoms alongside a nitrile group, offers a remarkable degree of synthetic versatility.[1] The distinct reactivity of each group allows for a programmed, stepwise elaboration of the molecular structure, making it an invaluable building block for the synthesis of complex herbicides, fungicides, and insecticides. The iodine atom serves as a premier handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The fluorine atom and the electron-withdrawing nitrile group influence the electronic properties of the ring and provide additional sites for modification.[1]

This guide provides an in-depth look at the properties, reactivity, and practical applications of this compound in the agrochemical R&D landscape. It offers detailed protocols for key transformations and illustrates its potential through a representative synthetic workflow.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a reagent's physical properties and the reactivity of its functional groups is paramount for successful synthetic planning.

Properties Summary
PropertyValue
Molecular Formula C₇H₃FIN
Molecular Weight 247.01 g/mol
Appearance Solid
Boiling Point ~259.3 °C
Density ~2.0 g/cm³

(Data sourced from various chemical suppliers and databases)[2]

Reactivity Analysis

The synthetic utility of this compound stems from the orthogonal reactivity of its three key functional groups:

  • The Iodine Atom: This is the most versatile reaction site on the molecule. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a wide array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, and alkynyl groups, forming the core skeletons of many active agrochemical ingredients.[1]

  • The Fluorine Atom: While less reactive than iodine in cross-coupling, the fluorine atom significantly impacts the molecule's electronic nature. Its strong electron-withdrawing effect can influence the regioselectivity of further reactions and enhance the biological activity of the final product. In certain cases, with highly activated systems or strong nucleophiles, it can undergo nucleophilic aromatic substitution (SNAr). The inclusion of fluorine is a well-established strategy for improving the metabolic stability of agrochemicals.[3]

  • The Nitrile Group (–C≡N): This electron-withdrawing group further activates the aromatic ring. More importantly, it is a versatile functional group that can be transformed into several other key moieties. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This provides a secondary handle for late-stage diversification, allowing chemists to fine-tune the properties of a lead compound.[4]

Core Application: Cross-Coupling Reactions for Scaffold Construction

The primary application of this compound in agrochemical synthesis is its use as a substrate in cross-coupling reactions to build molecular complexity. The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and a boronic acid derivative, is a workhorse reaction in this context.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to synthesize 2-fluoro-3-arylbenzonitrile derivatives, a common structural motif in herbicides and fungicides.

Objective: To construct a biaryl scaffold by coupling this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., Toluene, Ethanol, and Water)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₂CO₃ (2.5 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system. A common ratio is Toluene:Ethanol:Water (e.g., 4:1:1). The mixture should be a stirrable slurry.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-fluoro-3-arylbenzonitrile.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution & Monitoring cluster_workup 3. Work-up & Purification Reagents Combine: - this compound - Arylboronic Acid - Base (K₂CO₃) Inert Evacuate & Backfill with N₂/Ar Reagents->Inert Solvent Add Degassed Solvents Inert->Solvent Catalyst Add Pd(PPh₃)₄ Catalyst Solvent->Catalyst Heat Heat to 90°C Catalyst->Heat Monitor Monitor by TLC / GC-MS Heat->Monitor Workup Aqueous Work-up (Extraction, Washing) Monitor->Workup Purify Column Chromatography Workup->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product Herbicide_Synthesis Start This compound Step1 Suzuki Coupling (Protocol 1) Start->Step1 Pyrazole 1H-Pyrazole-4-boronic acid Pyrazole->Step1 Intermediate1 Intermediate: 2-Fluoro-3-(1H-pyrazol-4-yl)benzonitrile Step1->Intermediate1 Step2 Nitrile Hydrolysis (Protocol 2) Intermediate1->Step2 Intermediate2 Intermediate: 2-Fluoro-3-(1H-pyrazol-4-yl)benzoic acid Step2->Intermediate2 Step3 Amidation Intermediate2->Step3 Target Target Herbicide Scaffold: N-substituted Amide Step3->Target

References

The Strategic deployment of 2-Fluoro-3-iodobenzonitrile in the Synthesis of Biologically Active Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the strategic application of 2-fluoro-3-iodobenzonitrile as a versatile building block in the synthesis of a diverse array of biologically active heterocyclic compounds. The unique electronic and steric properties conferred by the fluorine, iodine, and nitrile functionalities make this reagent a powerful tool in modern medicinal chemistry. This document provides not only detailed, step-by-step protocols for key synthetic transformations, including palladium-catalyzed cross-coupling reactions, but also delves into the mechanistic rationale behind these methods. We will explore the synthesis of potent classes of molecules such as isoquinolinones, PARP inhibitors, and kinase inhibitors, supported by quantitative data and visual workflows to empower researchers in their drug discovery endeavors.

Introduction: The Versatility of this compound

This compound is a trifunctional aromatic compound that has gained significant traction in the synthesis of complex organic molecules, particularly those with therapeutic potential. The strategic placement of its functional groups offers a platform for sequential and regioselective modifications:

  • The Iodine Atom: The carbon-iodine bond is the most labile among the halogens, rendering it highly susceptible to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, vinyl, or alkynyl moieties, forming the carbon skeleton of the target heterocycle.

  • The Nitrile Group: This versatile functional group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form nitrogen-containing heterocycles.

  • The Fluorine Atom: The presence of a fluorine atom can significantly influence the physicochemical properties of the final molecule, often enhancing metabolic stability, binding affinity to biological targets, and membrane permeability.

This unique combination of reactive sites allows for a modular and convergent approach to the synthesis of diverse heterocyclic scaffolds, which are prevalent in a vast number of approved drugs and clinical candidates.[1][2]

Core Synthetic Strategies and Applications

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of modern C-C and C-N bond formation, offering a broad substrate scope and functional group tolerance.[3][4][5]

Suzuki-Miyaura Coupling for Biaryl and Vinyl Intermediates

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][6] In the context of this compound, this reaction is pivotal for the synthesis of 3-aryl or 3-vinyl-2-fluorobenzonitriles, which are key precursors to various heterocyclic systems.

Logical Workflow for Suzuki-Miyaura Coupling:

start This compound reaction Suzuki-Miyaura Coupling start->reaction boronic_acid Aryl/Vinyl Boronic Acid or Ester boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->reaction purification Work-up & Purification reaction->purification product 3-Aryl/Vinyl-2-fluorobenzonitrile heterocycle Further Cyclization to Biologically Active Heterocycles product->heterocycle purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Application Example: Synthesis of Isoquinolin-1(2H)-ones

Isoquinolin-1(2H)-ones are important structural motifs found in numerous biologically active compounds with antitumor, antihypertensive, and anti-inflammatory properties.[7][8] A highly efficient two-step synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones has been developed, commencing with a Suzuki cross-coupling of a 2-halobenzonitrile with a vinyl boronate.[7][9]

Protocol 1: Synthesis of 2-Fluoro-3-vinylbenzonitrile

This protocol outlines the Suzuki-Miyaura coupling of this compound with potassium vinyltrifluoroborate.

Reagent/MaterialMolar RatioNotes
This compound1.0 eqStarting material
Potassium vinyltrifluoroborate1.5 eqVinyl source
PdCl₂(dppf)0.03 eqPalladium catalyst
Triethylamine3.0 eqBase
Isopropanol/Water (3:1)-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), and PdCl₂(dppf) (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10 minutes.

  • Solvent and Base Addition: Add the isopropanol/water (3:1, 5 mL) solvent mixture, followed by triethylamine (3.0 mmol).

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 2-fluoro-3-vinylbenzonitrile.

Protocol 2: Platinum-Catalyzed Hydrolysis and Cyclization to 8-Fluoro-isoquinolin-1(2H)-one

Reagent/MaterialMolar RatioNotes
2-Fluoro-3-vinylbenzonitrile1.0 eqStarting material from Protocol 1
PtCl₂0.05 eqPlatinum catalyst
Acetic Acid-Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube, dissolve 2-fluoro-3-vinylbenzonitrile (1.0 mmol) in acetic acid (5 mL).

  • Catalyst Addition: Add PtCl₂ (0.05 mmol) to the solution.

  • Reaction: Heat the mixture to 120 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 8-fluoro-isoquinolin-1(2H)-one.

Sonogashira Coupling for the Synthesis of Alkynyl Precursors

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is instrumental in synthesizing 3-alkynyl-2-fluorobenzonitriles, which are versatile intermediates for a variety of heterocyclic systems, including benzofurans and benzothiophenes.[10][11]

Reaction Scheme for Sonogashira Coupling:

start This compound reaction Sonogashira Coupling start->reaction alkyne Terminal Alkyne alkyne->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N) catalyst->reaction purification Work-up & Purification reaction->purification product 3-Alkynyl-2-fluorobenzonitrile heterocycle Further Cyclization to Biologically Active Heterocycles product->heterocycle purification->product

Caption: General workflow for Sonogashira coupling.

Application Example: Synthesis of Benzothiophene Scaffolds

Benzothiophenes are a class of sulfur-containing heterocycles that exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[12][13] A common synthetic route involves the Sonogashira coupling of an ortho-haloaryl compound with a terminal alkyne, followed by an electrophilic cyclization.

Protocol 3: Synthesis of 2-Fluoro-3-(phenylethynyl)benzonitrile

This protocol details the Sonogashira coupling of this compound with phenylacetylene.

Reagent/MaterialMolar RatioNotes
This compound1.0 eqStarting material
Phenylacetylene1.2 eqAlkyne coupling partner
Pd(PPh₃)₂Cl₂0.02 eqPalladium catalyst
CuI0.04 eqCopper(I) iodide co-catalyst
Triethylamine2.0 eqBase and solvent
Toluene-Co-solvent

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol), followed by phenylacetylene (1.2 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature for 6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain 2-fluoro-3-(phenylethynyl)benzonitrile.

Application in the Synthesis of Targeted Therapeutics

The strategic use of this compound extends to the synthesis of highly specific and potent inhibitors of key biological targets implicated in disease.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms.[7][14][15] The phthalazinone core is a common scaffold in many potent PARP inhibitors, such as Olaparib. While the direct synthesis of Olaparib from this compound is not the standard route, the methodologies described above can be adapted to synthesize analogs with the requisite pharmacophore.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[16][17][18] The pyrido[2,3-d]pyrimidine scaffold is a privileged core in many kinase inhibitors. The synthesis of such compounds often involves the coupling of a functionalized pyridine or pyrimidine with an appropriately substituted aniline derivative.[2][9] this compound can serve as a precursor to the aniline component through a sequence of palladium-catalyzed amination followed by nitrile reduction.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern allows for selective and sequential functionalization through well-established and robust synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this document provide a solid foundation for researchers to leverage this powerful reagent in the synthesis of a diverse range of biologically active heterocycles for drug discovery and development. The ability to readily introduce aryl, vinyl, and alkynyl moieties, coupled with the beneficial effects of the fluorine substituent, ensures that this compound will continue to be a key player in the quest for novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Welcome to the technical support center for the synthesis of 2-Fluoro-3-iodobenzonitrile. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize this challenging synthesis. Here, we address common issues encountered during the procedure, providing not just solutions but also the underlying chemical principles to empower your experimental design. Our focus is on the most prevalent synthetic route: the diazotization of 2-fluoro-3-aminobenzonitrile followed by an iodide substitution, a variant of the classic Sandmeyer reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most reliable method for synthesizing this compound, and what is the general workflow?

The most established and widely practiced method is the synthesis from 2-fluoro-3-aminobenzonitrile via a two-step, one-pot Sandmeyer-type reaction. This process involves:

  • Diazotization: The conversion of the primary aromatic amine on 2-fluoro-3-aminobenzonitrile into a diazonium salt intermediate using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid).

  • Iodination: The subsequent displacement of the highly reactive diazonium group (-N₂⁺) with iodide, typically from a potassium iodide (KI) solution. The diazonium group is an excellent leaving group as it departs as stable dinitrogen gas (N₂), providing a strong thermodynamic driving force for the reaction.[1][2]

This entire sequence is highly sensitive to reaction conditions, particularly temperature. The diazonium salt intermediate is thermally unstable and is therefore prepared at low temperatures (0–5 °C) and used immediately without isolation.[3]

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination cluster_2 Workup & Purification A 2-Fluoro-3-aminobenzonitrile C Aryl Diazonium Salt (Intermediate) [In Situ, 0-5 °C] A->C Diazotization B NaNO₂ / aq. Acid (HCl, H₂SO₄) E This compound (Product) C->E Iodide Displacement D Potassium Iodide (KI) Solution F Quench & Extract E->F G Column Chromatography F->G H Pure Product G->H

Caption: General workflow for the synthesis of this compound.

Q2: My reaction yield is consistently low, and I suspect incomplete diazotization. How can I optimize this critical first step?

Low yield is frequently traced back to suboptimal conditions during the formation of the diazonium salt. This intermediate is the linchpin of the entire synthesis; its efficient formation and preservation are paramount.

Core Issue: The primary challenges are the instability of nitrous acid and the diazonium salt itself.[4] Decomposition of either before the reaction is complete will directly reduce the yield.

Troubleshooting Steps & Scientific Rationale:

  • Strict Temperature Control (0–5 °C): This is the most critical parameter. Use an ice-salt bath to maintain the temperature of your reaction mixture. Above 5 °C, the diazonium salt begins to rapidly decompose, primarily through reaction with water, to form the undesired 2-fluoro-3-hydroxybenzonitrile (phenol) byproduct.[5] This decomposition is often visible as a darkening of the solution or increased gas evolution (N₂).

  • Slow Reagent Addition: Add the aqueous sodium nitrite solution dropwise and slowly to the acidic solution of the amine. This ensures that the nitrous acid is consumed as it is formed and prevents localized temperature spikes from the exothermic diazotization reaction. A rapid addition can lead to a buildup of nitrous acid, which can decompose, and cause violent, uncontrolled decomposition of the diazonium salt.[6]

  • Sufficient Acidity: Ensure a sufficient excess of strong mineral acid (e.g., 2.5–3.0 equivalents of HCl or H₂SO₄). One equivalent is consumed by the amine to form the anilinium salt, a second is required for the formation of nitrous acid from sodium nitrite, and the excess maintains a low pH. A low pH is crucial to suppress side reactions, such as the coupling of the newly formed diazonium salt with the unreacted starting amine to form an azo compound.[3]

  • Monitor for Complete Diazotization: After the addition of sodium nitrite is complete, it's wise to check for the presence of a slight excess of nitrous acid, which indicates that all the starting amine has reacted. This can be done by spotting the reaction mixture onto starch-iodide paper; a positive test (blue-black color) confirms the presence of nitrous acid.[5] Be cautious, as a large excess of nitrous acid can promote decomposition.[4]

Q3: During the addition of potassium iodide, my reaction mixture turns dark brown or black, and I isolate a tarry, impure product. What is happening?

This is a classic sign of diazonium salt decomposition and radical side reactions. While the desired reaction is the substitution of the diazonium group with iodide, several competing pathways can dominate if conditions are not optimal.

Core Issue: The conversion of the aryl diazonium salt to the aryl iodide can proceed via a radical mechanism.[7] Uncontrolled generation of aryl radicals can lead to polymerization and the formation of biaryl byproducts, which manifest as tar.[5]

Troubleshooting Steps & Scientific Rationale:

  • Maintain Low Temperature During KI Addition: Do not let the reaction warm up prematurely. The aryl diazonium salt is still present at this stage. Add the KI solution slowly to the cold (0–5 °C) diazonium salt solution to manage the rate of reaction and any associated exotherm.

  • Allow for Gradual Warming: After the addition is complete, the reaction can be allowed to slowly warm to room temperature, and sometimes gentle heating (e.g., 40–50 °C) is required to drive the decomposition of the diazonium-iodide salt complex to completion and expel all the N₂ gas.[8] However, this should only be done after the KI has been fully added and mixed at low temperature.

  • Ensure Efficient Stirring: Vigorous stirring is essential to promote the reaction between the diazonium salt and the iodide ion, minimizing the time the unstable intermediate exists and thus reducing the opportunity for side reactions.[5]

  • Use of an Iodide Scavenger in Workup: The dark color is often due to the formation of iodine (I₂) from the oxidation of iodide. During the workup, washing the organic extract with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will quench any excess I₂, simplifying purification.[6]

Troubleshooting_Logic cluster_diazotization Diazotization Issues cluster_iodination Iodination Issues Start Low Yield or Impure Product D1 Problem: Incomplete Reaction Start->D1 Starting material remains D2 Problem: Decomposition (Phenol) Start->D2 Phenolic byproduct observed I1 Problem: Tarry Byproducts Start->I1 Dark, tarry reaction S1 Solution: - Check acid equivalents - Monitor with starch-iodide paper - Ensure slow NaNO₂ addition D1->S1 S2 Solution: - Strict temp control (0-5 °C) - Use ice-salt bath D2->S2 IS1 Solution: - Add KI solution at 0-5 °C - Allow gradual warming - Use Na₂S₂O₃ in workup I1->IS1

Caption: Troubleshooting logic for common synthesis issues.

Q4: The reaction appears clean by TLC, but my isolated yield after workup and chromatography is poor. Where could I be losing my product?

Product loss during the isolation and purification stages is a common and frustrating issue. This compound has specific physical properties that must be considered.

Troubleshooting Steps & Scientific Rationale:

  • Incomplete Extraction: Ensure the aqueous layer is thoroughly extracted. After quenching the reaction, adjust the pH to be neutral or slightly basic before extraction to ensure the product is not protonated. Use a reliable organic solvent like ethyl acetate or dichloromethane and perform multiple extractions (e.g., 3x) to maximize recovery.

  • Emulsion Formation: The presence of tarry byproducts can lead to emulsions during extraction, trapping the product. If an emulsion forms, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Filtering the entire mixture through a pad of Celite before separation can also be effective.

  • Evaporation Loss: While not extremely volatile, some product loss can occur during solvent removal on a rotary evaporator, especially if high vacuum and excessive heat are applied. It is best to remove the solvent at moderate temperature and pressure.

  • Chromatography Issues:

    • Co-elution: The starting material, 2-fluoro-3-aminobenzonitrile, is more polar than the product. However, non-polar byproducts (like biaryls) could potentially co-elute with your product. Use a shallow gradient during column chromatography (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to achieve good separation.

    • Adsorption on Silica: Benzonitriles can sometimes interact with the acidic sites on silica gel. If you suspect product loss on the column, you can pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5%), to neutralize the acidic sites.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above for a robust and high-yielding synthesis.

Materials:

  • 2-Fluoro-3-aminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Hexanes

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-fluoro-3-aminobenzonitrile (1.0 eq).

    • Add water and concentrated HCl (3.0 eq). Stir until all the solid dissolves.

    • Cool the flask in an ice-salt bath to an internal temperature of 0 °C.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Using a dropping funnel or pipette, add the NaNO₂ solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 30 minutes at 0-5 °C. Confirm the presence of a slight excess of nitrous acid using starch-iodide paper.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold KI solution with vigorous stirring. Gas evolution (N₂) will be observed. Maintain the temperature below 10 °C during this addition.

    • Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.

    • Gently heat the reaction mixture to 40-50 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt, then cool back to room temperature.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Add ethyl acetate to extract the product.

    • Wash the organic layer sequentially with water, 10% aqueous sodium thiosulfate solution (until the organic layer is no longer colored by I₂), and finally with brine.[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pure solid.

Data Summary Table

ParameterRecommended ConditionRationale for High Yield
Temperature (Diazotization) 0–5 °CPrevents premature decomposition of the unstable diazonium salt and formation of phenol byproduct.[5]
NaNO₂ Equivalents 1.05–1.1 eqEnsures complete conversion of the starting amine while minimizing excess nitrous acid which can cause side reactions.[6]
Acid Equivalents (e.g., HCl) 2.5–3.0 eqEnsures full protonation of the amine and catalysis of diazotization; prevents azo coupling side reactions.
KI Equivalents 1.2–1.5 eqA moderate excess drives the substitution reaction to completion.
Temperature (KI Addition) 0–10 °CControls the rate of the substitution reaction, minimizing the formation of radical-derived tars.
Post-Reaction Heating 40–50 °C (optional)Ensures complete decomposition of the diazonium intermediate after iodide is present.

References

Technical Support Center: Troubleshooting Suzuki Coupling of 2-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1][2] However, its practical application can be accompanied by challenges, particularly when dealing with highly functionalized and reactive substrates such as 2-Fluoro-3-iodobenzonitrile. The presence of an activating iodide, an ortho-fluoro substituent, and a cyano group introduces a unique set of potential side reactions that can diminish yields and complicate purification.

This technical support guide is designed to provide practical, experience-driven advice to troubleshoot and optimize the Suzuki coupling of this compound. By understanding the underlying mechanisms of common side reactions, you can strategically modify your reaction conditions to favor the desired product formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of 2-fluorobenzonitrile as a byproduct. What is causing this, and how can I prevent it?

This byproduct is the result of a common side reaction known as protodehalogenation (or dehalogenation), where the iodine atom is replaced by a hydrogen atom.[3] Given that aryl iodides are highly reactive in Suzuki couplings, they are also more susceptible to this undesired pathway.[3] The electron-withdrawing nature of the fluoro and cyano groups on your substrate, this compound, further activates the C-I bond, making it more prone to side reactions if the desired cross-coupling is not efficient.[4][5]

The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3] This can arise from reactions with the base, solvent (especially alcohols), or even trace amounts of water.[3] Once formed, the Pd-H species can undergo reductive elimination with the aryl group to yield the dehalogenated product.

Troubleshooting Protodehalogenation:

Potential Cause Explanation Recommended Solution
Inappropriate Base Selection Strong bases, particularly alkoxides, can promote the formation of Pd-H species.Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][6]
Solvent as a Hydride Source Protic solvents like alcohols can act as hydride donors.Use aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene.[3] If a co-solvent is necessary, minimize the amount of any protic component.
Sub-optimal Ligand Choice The ligand influences the rates of the catalytic cycle steps. A slow transmetalation or reductive elimination can allow time for the competing dehalogenation to occur.Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[3] These can accelerate the desired reductive elimination.[1]
Presence of Water While often beneficial in Suzuki couplings, excessive water can be a proton source leading to dehalogenation.If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried. In aqueous systems, carefully titrate the amount of water; sometimes as little as a few equivalents are sufficient.[3]

G cluster_problem Observed Problem cluster_cause Likely Cause cluster_solutions Potential Solutions Problem High Yield of 2-Fluorobenzonitrile Cause Protodehalogenation Side Reaction Problem->Cause is due to Base Change Base (e.g., K₂CO₃, K₃PO₄) Cause->Base mitigated by Solvent Use Aprotic Solvent (e.g., Dioxane, Toluene) Cause->Solvent mitigated by Ligand Optimize Ligand (e.g., SPhos, XPhos) Cause->Ligand mitigated by Water Control Water Content Cause->Water mitigated by

Caption: Logic diagram for troubleshooting protodehalogenation.

Q2: My reaction is producing a symmetrical biaryl byproduct derived from my boronic acid. What is happening?

This side product is the result of homocoupling of the boronic acid reagent.[7] This undesired reaction is often promoted by the presence of molecular oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species.[8][9] These Pd(II) species can then catalyze the homocoupling of the boronic acid.[8] Homocoupling can also occur if a Pd(II) precatalyst is used and its reduction to the active Pd(0) is inefficient, leaving residual Pd(II) to drive the side reaction.[8][10]

Troubleshooting Homocoupling:

Potential Cause Explanation Recommended Solution
Oxygen in the Reaction Mixture Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[8]Rigorously degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[3]
Inefficient Precatalyst Reduction If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to Pd(0) may be slow or incomplete.Consider using a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a pre-formed Pd(0) complex. Alternatively, the addition of a mild reducing agent like potassium formate can facilitate the reduction of Pd(II) to Pd(0).[8][10]
Boronic Acid Instability Some boronic acids are prone to decomposition, which can contribute to side reactions.Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt.[1][7]

G cluster_desired Desired Pathway cluster_side Side Reactions Start Ar-I + R-B(OH)₂ Desired Ar-R (Cross-Coupling Product) Start->Desired Pd(0) Catalyst, Base Protodehalogenation Ar-H (Protodehalogenation) Start->Protodehalogenation [Pd-H] species Homocoupling R-R (Homocoupling) Start->Homocoupling O₂ / Pd(II)

Caption: Pathways in Suzuki coupling of this compound.

Q3: The reaction is sluggish and gives a low yield of the desired product, even with minimal side products. How can I improve the reaction rate and conversion?

A slow reaction can be due to several factors, including inefficient catalyst activation, a slow transmetalation step, or steric hindrance from the ortho-fluoro substituent on this compound.

Troubleshooting Low Reactivity:

Potential Cause Explanation Recommended Solution
Slow Oxidative Addition While aryl iodides are generally reactive, a poorly chosen ligand can hinder this initial step.Use electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or NHC ligands to promote oxidative addition.[4][7]
Inefficient Transmetalation The transfer of the organic group from boron to palladium can be the rate-limiting step. The choice of base is critical for activating the boronic acid.[2][6]Ensure the chosen base is effective for the specific boronic acid and solvent system. Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes accelerate transmetalation.[11] Using a boronic ester or trifluoroborate salt can also influence this step.[1]
Catalyst Deactivation The palladium catalyst can precipitate as palladium black, rendering it inactive.The ligand plays a crucial role in stabilizing the Pd(0) species.[7] Ensure an appropriate ligand-to-metal ratio. In some cases, a change in solvent can improve catalyst solubility and stability.
Steric Hindrance The ortho-fluoro group on this compound may sterically hinder the approach of the boronic acid or the reductive elimination step.Employing bulkier ligands can sometimes overcome steric hindrance by promoting reductive elimination.[7] Increasing the reaction temperature may also be beneficial, but should be done cautiously to avoid promoting side reactions.

General Experimental Protocol

This protocol serves as a robust starting point for the Suzuki coupling of this compound. Optimization of the ligand, base, and solvent may be necessary for different boronic acid coupling partners.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction Setup:

    • Add the catalyst and ligand to the Schlenk flask containing the substrates and base.

    • Add the degassed solvent (e.g., dioxane/water 4:1, ensuring the total volume provides a concentration of ~0.1 M with respect to the aryl halide).

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: Effective Purification of 2-Fluoro-3-iodobenzonitrile via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Fluoro-3-iodobenzonitrile using column chromatography. The information presented herein is curated to address common challenges and provide actionable solutions to achieve high purity and yield.

I. Understanding the Molecule: this compound

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a nitrile group, a fluorine atom, and an iodine atom on a benzene ring, presents a unique polarity profile that must be considered for effective purification. The electron-withdrawing nature of the nitrile and fluorine groups, combined with the larger, more polarizable iodine atom, results in a moderately polar compound.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₃FIN[2][3][4]

  • Molecular Weight: 247.01 g/mol [2][3][4]

  • Appearance: Solid[2]

  • Purity (typical): 95-98%[2][3][5]

II. Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a column chromatography method for this compound?

A1: The crucial first step is to perform Thin Layer Chromatography (TLC) to determine an appropriate solvent system.[6] TLC is a rapid and inexpensive method to screen different solvent mixtures to find the optimal mobile phase for separating your target compound from impurities. The goal is to find a solvent system where the this compound has an Rf value of approximately 0.25-0.35, and there is good separation between the product spot and any impurity spots.

Q2: What are some recommended starting solvent systems for the TLC analysis of this compound?

A2: Given the moderate polarity of this compound, start with a mixture of a non-polar and a moderately polar solvent. Good starting points for "normal" polarity compounds include:

  • 10-50% Ethyl acetate in Hexane[7]

  • 5% Ether in Hexane[7]

  • Dichloromethane/Hexane mixtures

You can adjust the ratio of the polar solvent to achieve the desired Rf value.

Q3: My compound is not very soluble in the chosen elution solvent. How should I load it onto the column?

A3: If your crude mixture has poor solubility in the column's mobile phase, you have a few options:

  • Dissolve in a stronger, more polar solvent: Use a minimal amount of a stronger solvent like dichloromethane to dissolve your sample, then load it onto the column.[8] However, be aware that this can sometimes lead to band broadening.

  • Dry Loading: This is often the preferred method for poorly soluble samples.[8] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q4: Should I be concerned about the stability of this compound on silica gel?

A4: While many compounds are stable on silica gel, some can degrade, especially if the silica is acidic.[9] To check for stability, you can run a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If you see any new spots, it indicates that your compound may be decomposing on the silica.[9] If instability is an issue, consider using deactivated silica gel or an alternative stationary phase like alumina.[9]

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities Inappropriate Solvent System: The polarity of the mobile phase is not optimized for the separation.Re-optimize with TLC: Experiment with different solvent systems to improve the separation between your product and impurities. Try less polar or more polar solvent mixtures.[10]
Column Overload: Too much sample has been loaded onto the column.Reduce Sample Load: Use a larger column for the amount of sample or reduce the amount of sample being purified.
Poor Column Packing: The silica gel is not packed uniformly, leading to channeling.Repack the Column: Ensure the silica gel is packed evenly and without any air bubbles or cracks.
Product Elutes Too Quickly (High Rf) Solvent System is Too Polar: The mobile phase is too strong and is not allowing for sufficient interaction with the stationary phase.Decrease Solvent Polarity: Reduce the percentage of the polar solvent in your mobile phase. For example, if you are using 20% ethyl acetate in hexane, try 10% or 15%.
Product Elutes Too Slowly or Not at All (Low Rf) Solvent System is Not Polar Enough: The mobile phase is too weak to move the compound down the column.Increase Solvent Polarity: Increase the percentage of the polar solvent in your mobile phase. You can also consider switching to a more polar solvent.
Compound Decomposition: The compound may be degrading on the silica gel.[9]Check for Stability: Perform a 2D TLC as described in the FAQs. If decomposition is confirmed, use deactivated silica or an alternative stationary phase.[9]
Streaking or Tailing of the Product Band Compound is Tailing: The compound is interacting too strongly with the stationary phase.Increase Solvent Polarity During Elution: Once the product starts to elute, you can gradually increase the polarity of the mobile phase to help it move off the column more quickly and reduce tailing.[9]
Insoluble Impurities: The crude mixture contains impurities that are not soluble in the mobile phase.Pre-filtration: Try filtering your crude sample through a small plug of silica or celite before loading it onto the column.[9]
Low Yield of Purified Product Product is Still on the Column: The elution was not continued for long enough.Continue Eluting and Monitoring: Continue to collect and analyze fractions by TLC until no more product is detected.
Product is in Mixed Fractions: The separation was not efficient enough, and the product is spread across many fractions that also contain impurities.Re-run the Column: If necessary, combine the mixed fractions, concentrate them, and purify them again with a more optimized solvent system.
Product Degradation: As mentioned previously, the compound may not be stable on silica.Investigate Stability: Use 2D TLC to assess stability and consider alternative purification methods if necessary.[9]

IV. Experimental Protocols & Visual Guides

Protocol 1: Step-by-Step Guide for Column Chromatography of this compound
  • TLC Analysis:

    • Prepare several TLC chambers with different solvent systems (e.g., 5%, 10%, 20% Ethyl Acetate in Hexane).

    • Spot your crude this compound mixture on a TLC plate.

    • Develop the plates and visualize the spots under UV light.

    • Select the solvent system that gives your product an Rf of ~0.3 and the best separation from impurities.

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column based on the amount of crude material.

    • Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the packed silica gel to prevent disturbance when adding solvent.

    • Run solvent through the packed column until the silica bed is stable. Do not let the solvent level drop below the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica gel.[8]

    • Dry Loading: Dissolve your crude product in a suitable solvent, add silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[8]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle pressure (if necessary) to begin the elution.

    • Collect fractions in test tubes or vials.

    • Monitor the elution by periodically taking TLC spots of the collected fractions.

  • Product Isolation:

    • Identify the fractions containing your pure product using TLC.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain your purified this compound.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem poor_sep Poor Separation problem->poor_sep Yes high_rf High Rf (Elutes Too Fast) problem->high_rf Yes low_rf Low Rf (Elutes Too Slow) problem->low_rf Yes tailing Band Tailing/Streaking problem->tailing Yes low_yield Low Yield problem->low_yield Yes end Successful Purification problem->end No reoptimize Re-optimize Solvent System (TLC) poor_sep->reoptimize check_loading Check Sample Load poor_sep->check_loading repack Repack Column poor_sep->repack decrease_polarity Decrease Solvent Polarity high_rf->decrease_polarity increase_polarity Increase Solvent Polarity low_rf->increase_polarity check_stability Check Compound Stability (2D TLC) low_rf->check_stability gradient_elution Use Gradient Elution tailing->gradient_elution prefilter Pre-filter Sample tailing->prefilter low_yield->check_stability continue_elution Continue Elution & Monitoring low_yield->continue_elution recolumn Re-run Column on Mixed Fractions low_yield->recolumn reoptimize->start check_loading->start repack->start decrease_polarity->start increase_polarity->start check_stability->start gradient_elution->start prefilter->start continue_elution->end recolumn->start

Caption: A flowchart for troubleshooting common column chromatography issues.

V. Potential Impurities

Understanding potential impurities is key to developing a robust purification strategy. For this compound, impurities can arise from the starting materials, side reactions, or degradation. Common impurities in related syntheses of halogenated aromatic compounds can include:

  • Isomeric Products: Depending on the synthetic route, other isomers of fluoro-iodobenzonitrile could be formed.[11]

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials in the crude product.[11]

  • Byproducts from Side Reactions: The specific byproducts will depend on the reaction conditions and reagents used.

  • Degradation Products: As discussed, the product may degrade under certain conditions, such as exposure to strong acids or bases, or prolonged contact with silica gel.

Careful analysis of your crude product by techniques like NMR or LC-MS before purification can help identify the major impurities and guide the development of your chromatography method.

VI. References

  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions.

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • Benchchem. Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.

  • MySkinRecipes. This compound.

  • Fluorochem. This compound.

  • Scribd. TLC Solvent Selection for Separation.

  • Carl ROTH. Solvents for TLC | Thin Layer Chromatography (TLC, HPTLC).

  • ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development.

  • University of York, Chemistry Teaching Labs. Determining a solvent system.

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

  • Hebei Summedchem Co., Ltd. 2-Fluoro-3-iodo-benzonitrile.

  • Chemsrc.com. (2025, February 5). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.

  • Pharmaceutical Technology. (n.d.). Evaluating Impurities in Drugs (Part II of III).

  • Benchchem. Identifying common impurities in 3-Fluorofluoren-9-one synthesis.

  • Santa Cruz Biotechnology. 2-Fluoro-5-iodobenzonitrile | CAS 351003-36-6.

  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography.

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.

  • Wiley Online Library. (2022, March 17). Continuous countercurrent chromatographic twin‐column purification of oligonucleotides: The role of the displacement effect.

  • Glen Research. Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides.

References

Technical Support Center: Purification of Crude 2-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2-Fluoro-3-iodobenzonitrile. It provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you achieve the desired purity for your downstream applications.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound, providing explanations and actionable solutions.

Question 1: What are the likely impurities in my crude this compound sample?

Answer: The impurity profile is fundamentally tied to the synthetic route used. While a specific analysis of your crude material is necessary for definitive identification, common impurities in related halogenated benzonitrile syntheses can be categorized as follows:

  • Unreacted Starting Materials: Depending on the specific pathway, this could include precursors like 2-fluoroaniline derivatives or halogenated benzonitriles that underwent incomplete reaction.

  • Isomeric Byproducts: The synthesis of substituted aromatic rings can often lead to the formation of regioisomers. For instance, you might have small quantities of 2-Fluoro-5-iodobenzonitrile or other positional isomers which can be difficult to separate due to similar physical properties.[1]

  • Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, potentially converting it to an amide (-CONH₂) or a carboxylic acid (-COOH). This is especially a risk during aqueous workups if the pH and temperature are not carefully controlled.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, THF, Dichloromethane) may be present.

  • Reagents and Catalysts: Traces of catalysts (e.g., palladium complexes from cross-coupling reactions) or excess reagents may persist in the crude product.

Question 2: My crude product is highly colored (yellow/brown). How can I remove the color?

Answer: Colored impurities are common in organic synthesis and are often highly polar, conjugated molecules.

  • Activated Charcoal (Carbon) Treatment: The most common method is to use activated charcoal.[2] These colored impurities adsorb onto the surface of the carbon. This is typically done during a recrystallization procedure. After dissolving your crude product in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal, swirl the hot solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2]

  • Column Chromatography: If the colored impurities have a different polarity from your target compound, they can be effectively separated using silica gel column chromatography.[3]

Question 3: I performed a recrystallization, but my yield is very low. What went wrong?

Answer: Low recovery is a frequent issue in recrystallization and can be traced to several factors.[4]

  • Using Too Much Solvent: This is the most common mistake. The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling, leading to poor recovery.[4] Always use the minimum amount of boiling solvent necessary to just dissolve the solid.[4]

  • Cooling the Solution Too Quickly: Rapid cooling (e.g., plunging the hot flask directly into an ice bath) promotes the formation of very small, often impure crystals and can trap impurities.[5] Slow, gradual cooling to room temperature, followed by further cooling in an ice bath, allows for the growth of larger, purer crystals.[5]

  • Improper Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold.[5] If the compound has significant solubility in the cold solvent, your recovery will be inherently low.

  • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (to remove insoluble impurities), you will lose product. Ensure the funnel is pre-heated and the filtration is performed quickly.

Question 4: I can't seem to get crystals to form during recrystallization. What should I do?

Answer: Failure to crystallize is usually due to supersaturation or the solution not being concentrated enough.

  • Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod.[5] The microscopic scratches provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.[5]

  • Reduce Solvent Volume: If the solution is too dilute, you may need to gently heat it to boil off some of the solvent to increase the concentration and then allow it to cool again.

  • Cool Further: Ensure the solution has been thoroughly cooled in an ice-water bath.[5] Sometimes, extended periods at low temperatures are required.[2]

Question 5: My compounds are co-eluting or not separating well on a silica column. How can I improve the separation?

Answer: Poor separation in column chromatography points to an issue with the mobile phase (eluent) or column packing.

  • Optimize the Eluent System: The choice of solvent is critical.[6] Your goal is to find a solvent system where the desired compound has an Rf value of ~0.3-0.4 on a TLC plate.

    • If compounds are eluting too quickly (high Rf), your eluent is too polar. Add a less polar solvent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).

    • If compounds are sticking to the column (low Rf), your eluent is not polar enough. Add a more polar solvent (e.g., increase the ethyl acetate proportion).[3]

  • Use a Gradient Elution: Start with a less polar solvent system to elute the less polar impurities. Once they are off the column, gradually increase the polarity of the eluent to wash out your more polar target compound.[3]

  • Improve Column Packing: A poorly packed column with cracks or channels will lead to terrible separation.[7] Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.

  • Sample Loading: The sample should be loaded onto the column in a very narrow, concentrated band.[7] Dissolve the crude product in a minimal amount of a polar solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and then carefully add this powder to the top of the column. This "dry loading" technique often gives superior separation compared to loading the sample as a solution.

Part 2: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for the purification and analysis of this compound.

Workflow: Selecting a Purification Method

Before beginning, it's crucial to select the appropriate technique. A small-scale analytical test (TLC) can guide this decision.

G start Crude this compound (Solid Material) tlc Run Analytical TLC (e.g., 10:1 Hexane:EtOAc) start->tlc decision Assess TLC Result tlc->decision recryst Primary Method: Recrystallization decision->recryst One major spot with impurities at baseline or solvent front chrom Primary Method: Column Chromatography decision->chrom Multiple close-running spots or streaking observed recryst_outcome High Purity Crystals recryst->recryst_outcome chrom_outcome Pure Fractions Collected chrom->chrom_outcome

Caption: Decision workflow for selecting the initial purification method.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[8]

1. Solvent Screening: The most critical step is selecting an appropriate solvent.[5] The ideal solvent will dissolve this compound poorly at room temperature but readily at its boiling point. Test small amounts of your crude solid (~20-30 mg) in test tubes with ~0.5 mL of various solvents.

SolventPolarityBoiling Point (°C)Observations at Room TempObservations when Hot
HexaneNon-polar69InsolubleSparingly Soluble
TolueneNon-polar111Sparingly SolubleSoluble
IsopropanolPolar Protic82Sparingly SolubleSoluble
EthanolPolar Protic78SolubleVery Soluble
Ethyl AcetatePolar Aprotic77SolubleVery Soluble
WaterVery Polar100InsolubleInsoluble

Based on the structure, a solvent system like isopropanol or a mixed solvent system like Toluene/Hexane is a good starting point.

2. Recrystallization Procedure:

  • Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a small amount of the chosen solvent to the flask, just enough to create a slurry.

  • Heat the flask on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Add more hot solvent dropwise from a separate heated flask until the solid just dissolves. Do not add an excess of solvent.[4][5]

  • (Optional: Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for 2-3 minutes.

  • (Optional: Hot Filtration) If you added charcoal or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[2]

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5] Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[4]

  • Allow the crystals to dry completely under vacuum.

Troubleshooting Recrystallization

Caption: Troubleshooting common issues in recrystallization experiments.

Protocol 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a liquid mobile phase.[3][9]

1. Preparation:

  • Select Eluent: Use Thin Layer Chromatography (TLC) to determine the best solvent system. A good system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities. For this compound, start with mixtures of Hexane and Ethyl Acetate (e.g., 20:1, 10:1, 5:1).

  • Prepare the Column:

    • Select a glass column of appropriate size.

    • Pack the column using the "slurry method": In a beaker, mix silica gel with your starting eluent to form a smooth, pourable slurry.[7]

    • Pour the slurry into the column, tapping the side gently to pack the silica evenly. Use air pressure to push the excess solvent through until the solvent level is just at the top of the silica bed. Never let the column run dry.[7]

2. Sample Loading:

  • Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed silica column, forming a thin, even layer.

  • Gently add a thin layer of sand on top to protect the sample layer.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column, taking care not to disturb the top layer.[7]

  • Apply gentle air pressure to begin flowing the solvent through the column.

  • Collect the eluting solvent in sequentially numbered test tubes or flasks. These are your fractions.[10]

  • If impurities are much less polar, you can start with a non-polar eluent (e.g., 20:1 Hexane:EtOAc) and then switch to a more polar eluent (e.g., 10:1 Hexane:EtOAc) after the impurities have been collected (gradient elution).

4. Analysis:

  • Analyze the collected fractions by TLC to determine which ones contain your pure product.[3]

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for accurately determining the purity of a compound and quantifying impurities.[11]

Objective: To determine the purity of this compound by reversed-phase HPLC with UV detection.

ParameterRecommended ConditionRationale
Instrumentation HPLC with UV-Vis DetectorStandard for analyzing aromatic, UV-active compounds.
Column C18, 4.6 x 250 mm, 5 µmA C18 column is a robust, common choice for reversed-phase separation of moderately polar organic molecules.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA helps to sharpen peaks by protonating acidic sites on the silica and the analyte.
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)Acetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient Start at 60% B, ramp to 95% B over 15 minA gradient is effective for separating compounds with a range of polarities and for cleaning the column after injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 254 nmAromatic rings typically show strong absorbance at this wavelength.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.

Procedure:

  • Prepare the mobile phases as described in the table.

  • Prepare a sample solution of your purified compound at approximately 1 mg/mL in Acetonitrile.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the sample and run the gradient program.

  • Analyze the resulting chromatogram. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

References

Common byproducts formed in reactions with 2-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Technical Support Center: Reactions with 2-Fluoro-3-iodobenzonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with not just troubleshooting steps, but a deeper, mechanistically-grounded understanding of the common byproducts that can arise during its use. By understanding the "why," you can more effectively control your reaction outcomes and accelerate your research.

This document is structured as a series of questions and answers, directly addressing the practical challenges you may face at the bench.

Frequently Asked Questions (FAQs): Core Reactivity & Stability

Q1: What are the primary reactive sites on this compound and how does this influence side reactions?

The molecule has three key functional groups, each with distinct reactivity profiles:

  • Iodine: This is the most reactive site for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The Carbon-Iodine bond is weaker and more susceptible to oxidative addition to a low-valent metal center (like Pd(0) or Ni(0)) compared to the Carbon-Fluorine bond. This selective reactivity is the cornerstone of its utility.

  • Nitrile (-C≡N): The nitrile group is a strong electron-withdrawing group, which activates the aromatic ring. The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack, potentially leading to hydrolysis or reduction under certain conditions.[1]

  • Fluorine: The Carbon-Fluorine bond is very strong and generally unreactive under standard cross-coupling conditions. Its primary role is to modulate the electronic properties of the aromatic ring.

Understanding this hierarchy is crucial. Most desired reactions target the C-I bond, while the most common byproducts arise from unintended reactions at this site or from the nitrile group.

Troubleshooting Guide: Byproducts from the Aromatic Halide Core

This section focuses on byproducts originating from the aryl iodide moiety, which are particularly common in transition-metal catalyzed cross-coupling reactions.

Q2: I'm seeing a significant peak in my mass spec corresponding to a dimer of my starting material. What is this and why is it forming?

This is a classic case of homocoupling , resulting in the formation of 2,2'-difluoro-3,3'-dicyanobiphenyl. This is one of the most prevalent byproducts in cross-coupling reactions involving aryl halides.[2][3]

Causality (Why it happens):

Homocoupling can occur through several mechanisms, depending on the catalytic system:

  • Palladium-Catalyzed Reactions: After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Ar-Pd(II)-X intermediate can undergo a competing reaction pathway. Instead of transmetalation with your desired coupling partner, two of these palladium intermediates can react with each other (often through a ligand exchange and subsequent reductive elimination) to form the biaryl product (Ar-Ar) and regenerate the active Pd(0) catalyst.[2]

  • Nickel-Catalyzed Reactions: Nickel-based systems are also known to promote homocoupling of aryl halides, often in the presence of a reducing agent like zinc powder.[2] The mechanism can involve the formation of unstable Ni(II)-aryl complexes that decompose to yield the biaryl byproduct.[4]

Preventative Measures & Protocol Adjustments:

  • Optimize Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands often favor the desired cross-coupling pathway over homocoupling by accelerating the reductive elimination of the cross-coupled product.

  • Control Stoichiometry: Ensure a slight excess of the coupling partner (e.g., the boronic acid in a Suzuki reaction) to favor the transmetalation step.

  • Slow Addition: In some cases, slow addition of the this compound to the reaction mixture can maintain its low concentration, thereby disfavoring the bimolecular homocoupling reaction.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Q3: My main product is missing the iodine, but hasn't coupled with my partner. It seems to have been replaced by a hydrogen. What is this side reaction?

You are observing proto-deiodination (a type of dehalogenation), which results in the formation of 2-fluorobenzonitrile. This is a common byproduct when a proton source and a reducing agent are present in the reaction.

Causality (Why it happens):

The Ar-Pd(II)-I intermediate is a key branching point. Instead of undergoing transmetalation, it can be intercepted by a proton source (like water, alcohol, or even trace acid) and a reductant. The solvent itself (e.g., an alcohol) can sometimes act as the reducing agent, leading to the formation of the dehalogenated product and regeneration of the Pd(0) catalyst.[5] This pathway is often more prevalent for electron-rich aryl halides, but can occur with substituted systems as well.

Preventative Measures & Protocol Adjustments:

  • Anhydrous Conditions: Use thoroughly dried solvents and reagents. The presence of water can be a significant source of protons.

  • Choice of Base: Use a non-protic base if possible. If a protic base is required, ensure it is dry.

  • Scrutinize Reagents: Some reagents, like certain boronic acids, can be sources of protons or other reducing species. Ensure their purity.

  • Inert Atmosphere: While primarily for preventing catalyst oxidation, a rigorously maintained inert atmosphere (Nitrogen or Argon) helps prevent side reactions that can generate reducing species.

Troubleshooting Guide: Byproducts from the Nitrile Group

The nitrile group is generally robust, but it is not inert to all reaction conditions, especially when nucleophiles or reducing agents are present.

Q4: My NMR shows signals consistent with an amide or a carboxylic acid. How did my nitrile group react?

This indicates hydrolysis of the nitrile group. This reaction proceeds in two stages: first to the corresponding primary amide (2-fluoro-3-iodobenzamide), and then further to the carboxylic acid (2-fluoro-3-iodobenzoic acid).

Causality (Why it happens):

Nitrile hydrolysis is catalyzed by both acid and base, which are common components of cross-coupling reaction mixtures.[1]

  • Base-Catalyzed: Hydroxide ions (from bases like NaOH, KOH, or even carbonates in the presence of water) can directly attack the electrophilic carbon of the nitrile.

  • Acid-Catalyzed: Protonation of the nitrile nitrogen makes the carbon even more electrophilic and susceptible to attack by a weak nucleophile like water.

Preventative Measures & Protocol Adjustments:

  • Strictly Anhydrous Conditions: This is the most effective preventative measure. Use dry solvents and reagents to minimize the presence of water.

  • Choice of Base: If possible, use non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃) and ensure they are anhydrous. The choice of base can be critical in Suzuki reactions, for example, where aqueous bases are common but can be problematic.[6]

  • Limit Reaction Time and Temperature: Prolonged reaction times at high temperatures increase the likelihood of hydrolysis. Monitor the reaction closely and work it up promptly upon completion.

Q5: I am performing a reaction that uses a hydride source and I'm isolating a benzylamine derivative. What happened?

Your nitrile group has been reduced . The nitrile group can be reduced to a primary amine (2-fluoro-3-iodobenzylamine) by strong reducing agents.[7]

Causality (Why it happens):

This is common if your reaction conditions intentionally or unintentionally involve potent reducing agents.

  • Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) or boranes (BH₃) will readily reduce nitriles to primary amines.[8][9]

  • Catalytic Hydrogenation: If your molecule is subjected to catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), the nitrile will be reduced.[10] Note that under these conditions, secondary and tertiary amines can also form as byproducts.[9]

Preventative Measures & Protocol Adjustments:

  • Avoid Strong Reductants: If the nitrile needs to be preserved, avoid using strong hydride reagents.

  • Chemoselectivity: If a reduction is needed elsewhere in the molecule, choose a chemoselective reagent that will not affect the nitrile group. For example, DIBALH can reduce an ester to an aldehyde while leaving the nitrile intact under carefully controlled conditions.[7]

Byproduct Summary Table

Byproduct NameStructureCommon Reaction TypeCausalityKey Preventative Measures
Homocoupling Product (2,2'-Difluoro-3,3'-dicyanobiphenyl)Ar-ArSuzuki, Sonogashira, Ni-couplingBimolecular reaction of Ar-M(II)-X intermediateOptimize ligand, control stoichiometry, slow addition, lower temperature
Proto-deiodination Product (2-Fluorobenzonitrile)Ar-HAll cross-couplingsInterception of Ar-M(II)-X by H⁺ sourceUse anhydrous conditions, non-protic base, pure reagents
Hydrolysis Product (2-Fluoro-3-iodobenzamide/acid)Ar-CONH₂ / Ar-COOHAny reaction with H₂O + acid/baseNucleophilic attack of H₂O/OH⁻ on nitrileUse anhydrous conditions, non-hydroxide base, limit reaction time/temp
Reduction Product (2-Fluoro-3-iodobenzylamine)Ar-CH₂NH₂Reactions with strong reductantsHydride attack on nitrileAvoid strong reducing agents (e.g., LiAlH₄, H₂/Pd)
Glaser Coupling Product (Di-alkyne)R-C≡C-C≡C-RSonogashira CouplingOxidative coupling of terminal alkyne partnerRigorous exclusion of oxygen, use of copper-free conditions if possible

Visualizing Byproduct Pathways

The following diagrams illustrate the central catalytic cycle for a generic cross-coupling reaction and the key diversion points that lead to common byproducts.

Cross_Coupling_Byproducts cluster_legend Legend M0 M(0)Ln ArMX Ar-M(II)(X)Ln M0->ArMX Oxidative Addition (Ar-X) ArMNu Ar-M(II)(Nu)Ln ArMX->ArMNu Transmetalation (Nu-M') invis1 ArMX->invis1 invis2 ArMX->invis2 ArMNu->M0  Regenerates  Catalyst Product Ar-Nu (Desired Product) ArMNu->Product Reductive Elimination Homocoupling Ar-Ar (Homocoupling) Dehalogenation Ar-H (Dehalogenation) invis1->Homocoupling + Ar-M(II)(X)Ln invis2->Dehalogenation + H⁺ Source + Reductant Key_Desired Desired Pathway Key_Side Side Reaction Pathway

Caption: The catalytic cycle and major byproduct pathways.

The diagram above shows that the Ar-M(II)(X)Ln intermediate is the critical juncture where the reaction can either proceed to the desired product via transmetalation or be diverted to form homocoupling or dehalogenation byproducts.

Experimental Protocols: Byproduct Identification

Protocol 1: Control Reaction to Diagnose Dehalogenation

If you suspect proto-deiodination is a major issue, running this control experiment can confirm the source of the problem.

Objective: To determine if the dehalogenation occurs in the absence of the transmetalating agent (e.g., boronic acid).

Methodology:

  • Setup: To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add your palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2 equivalents).

  • Solvent: Add the same anhydrous solvent you used in the original reaction (e.g., 1,4-Dioxane, 0.1 M).

  • Reagent Addition: Add this compound (1 equivalent). Crucially, do NOT add your coupling partner (the boronic acid, alkyne, amine, etc.).

  • Reaction: Stir the mixture at the same temperature as your original experiment for the same duration.

  • Analysis: Take an aliquot of the reaction mixture and analyze it by LC-MS or GC-MS. Compare the chromatogram to your problematic reaction.

Interpreting the Results:

  • High % of 2-Fluorobenzonitrile: If you observe significant formation of the dehalogenated product, it confirms that your reaction conditions (catalyst, base, solvent, temperature) are promoting this side reaction, likely due to trace proton sources. The focus should be on rigorously drying all components.

  • Low % of 2-Fluorobenzonitrile: If dehalogenation is minimal, it suggests that the coupling partner or impurities within it may be contributing to the side reaction.

References

Improving regioselectivity in reactions involving 2-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Fluoro-3-iodobenzonitrile. As a uniquely functionalized aromatic building block, this reagent offers exciting possibilities in medicinal chemistry and materials science. However, its trifunctional nature—featuring nitrile, fluoro, and iodo substituents—presents distinct challenges in controlling reaction regioselectivity.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights to navigate these challenges. We will move beyond simple protocols to explore the underlying principles that govern selectivity, empowering you to troubleshoot your reactions effectively and optimize your synthetic routes.

Part 1: Fundamental Principles of Regioselectivity

Understanding the electronic and steric properties of this compound is the first step toward mastering its reactivity. The three functional groups exert competing influences on the aromatic ring, which dictates the most probable site of reaction under various conditions.

  • Iodine (C3 Position): The carbon-iodine (C-I) bond is the most reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is due to its lower bond dissociation energy and higher polarizability compared to the carbon-fluorine (C-F) bond, which facilitates oxidative addition to a low-valent metal center like Pd(0). This is the kinetically favored pathway.[1][2]

  • Fluorine (C2 Position): The C-F bond is exceptionally strong and generally unreactive in standard palladium-catalyzed cross-couplings. However, its high electronegativity makes it a powerful inductively electron-withdrawing group (-I effect).[3] While it possesses lone pairs and can theoretically act as a π-donor (+M effect), this is weak for fluorine. In nucleophilic aromatic substitution (SNAr), fluorine's strong inductive effect can activate the ring, but its bond strength makes it a poor leaving group compared to other halogens in addition-elimination mechanisms.[4]

  • Nitrile (C1 Position): The cyano group is a strong electron-withdrawing group through both induction (-I) and resonance (-M). It deactivates the ring toward electrophilic aromatic substitution and directs incoming electrophiles to the meta-position (C5). Crucially, for reactions involving organolithium reagents, the nitrile is a potent ortho-directing group, facilitating deprotonation at the C2 or C6 (in this case, C2) position through chelation.[5]

G cluster_0 Electronic Effects on this compound mol mol I_effect Inductive Effect (-I) Strongly withdrawing mol->I_effect F, CN, I M_effect_CN Resonance Effect (-M) Strongly withdrawing mol->M_effect_CN CN Bond_Strength C-I Bond Weak, Polarizable Kinetically favored for oxidative addition mol->Bond_Strength I Directing_Effect Ortho-Directing Group (for lithiation) mol->Directing_Effect CN

Caption: Key electronic and steric influences in this compound.

Part 2: Troubleshooting Guides & FAQs by Reaction Type

This section addresses the most common issues encountered when using this compound.

A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, etc.)

Question 1: I am running a Suzuki-Miyaura coupling and obtaining a mixture of products, with some arylation occurring at the C-F bond. How can I exclusively target the C-I bond?

Answer: This is a classic case of balancing reactivity and selectivity. While the C-I bond is the kinetically preferred site for oxidative addition, harsh reaction conditions can overcome the activation barrier for C-F insertion.

Root Causes & Solutions:

  • High Temperature: Excessive heat provides the energy needed to activate the stronger C-F bond.

    • Troubleshooting: Maintain reaction temperatures below 100°C, ideally in the 70-90°C range. Monitor the reaction by TLC or LCMS and stop heating as soon as the starting material is consumed.

  • Highly Active Catalyst System: Some modern, highly active palladium catalysts, especially those with very electron-rich ligands, can be aggressive enough to activate C-F bonds.

    • Troubleshooting: Use a catalyst system known for its high selectivity. For Suzuki couplings, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with moderately bulky phosphine ligands like P(t-Bu)₃ often provides excellent selectivity.[6][7] For challenging substrates, advanced biarylphosphine ligands (e.g., SPhos, XPhos) are excellent choices as their steric bulk can further disfavor approach to the hindered C-F position.[8]

  • Prolonged Reaction Time: Allowing the reaction to run for an extended period after the initial C-I coupling is complete can lead to secondary, slower reactions at the C-F position.

    • Troubleshooting: Perform a time-course study to determine the optimal reaction time. Quench the reaction as soon as the desired product is formed.

Question 2: My Sonogashira coupling is sluggish, and I'm observing significant alkyne homocoupling (Glaser coupling). What's the problem?

Answer: Sluggishness in Sonogashira reactions often points to catalyst inhibition or deactivation, while homocoupling is a notorious side reaction, particularly when the desired cross-coupling is slow.[9]

Root Causes & Solutions:

  • Oxygen Contamination: The copper(I) co-catalyst is readily oxidized to copper(II) by atmospheric oxygen. Cu(II) promotes the homocoupling of terminal alkynes.

    • Troubleshooting: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents and reagents. The "freeze-pump-thaw" method for solvent degassing is highly recommended.

  • Base Selection: The amine base is critical. It acts as a solvent and a proton scavenger. If its basicity or steric profile is incorrect, the reaction can be slow.

    • Troubleshooting: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard choices. Ensure they are freshly distilled and dry.

  • Catalyst Ratio (Pd:Cu): An improper ratio of palladium to copper can lead to an imbalance in the catalytic cycles.

    • Troubleshooting: A typical ratio is 1-2 mol% Pd catalyst to 1-5 mol% CuI. For sluggish reactions, sometimes a "copper-free" Sonogashira protocol using a palladium catalyst with a specialized ligand can be effective and completely avoids the Glaser homocoupling issue.[10][11]

Parameter Recommended for High C-I Selectivity (Suzuki) Recommended for High C-I Selectivity (Sonogashira)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)Pd(PPh₃)₂Cl₂ (1-3 mol%)
Ligand SPhos (2-4 mol%) or P(t-Bu)₃ (4-8 mol%)PPh₃ (if not using a pre-formed complex)
Co-Catalyst N/ACuI (1-5 mol%)
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.)Et₃N or DIPEA (Solvent or 2-5 equiv.)
Solvent Dioxane/H₂O, Toluene, or DMFToluene, DMF, or THF
Temperature 70-90 °CRoom Temperature to 60 °C

Table 1: Recommended starting conditions for selective cross-coupling at the C-I position.

B. Directed ortho-Lithiation (DoL)

Question 3: I want to introduce a substituent ortho to one of the existing groups using an organolithium base. Which position will be deprotonated?

Answer: The regioselectivity of lithiation is controlled by the directing ability of the functional groups, a process known as Complex Induced Proximity Effect (CIPE).[5] In this compound, the nitrile group is the most powerful directing group.

  • Predicted Outcome: Deprotonation will occur selectively at the C2 position , ortho to the nitrile group and ipso to the fluorine. The lithium base (e.g., LDA, n-BuLi) will be chelated by the nitrogen of the nitrile, directing the deprotonation to the adjacent proton. The fluorine atom's directing ability is negligible in comparison.

Potential Pitfalls & Solutions:

  • Nucleophilic Attack on Nitrile: Strong, unhindered bases like n-BuLi can add to the nitrile carbon as a competing side reaction.

    • Troubleshooting: Use a sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP). These bases are highly basic but poor nucleophiles, favoring proton abstraction over addition.

  • Low Temperatures are Crucial: The lithiated intermediate can be unstable at higher temperatures.

    • Troubleshooting: Perform the lithiation at -78 °C (dry ice/acetone bath). Add the electrophile at this temperature and allow the reaction to slowly warm to room temperature only after the addition is complete.

G cluster_coupling Transition Metal Catalysis cluster_lithiation Organolithium Chemistry start Goal: Selective Functionalization of this compound c1 Reaction at C-I Bond (Suzuki, Sonogashira, Buchwald-Hartwig) start->c1 Weaker C-I Bond Kinetically Favored l1 Reaction at C-2 Position (Directed ortho-Lithiation) start->l1 Strong CN Directing Group Thermodynamically Favored c_sol c_sol c1->c_sol Issue: Poor Selectivity (C-F reaction) l_sol l_sol l1->l_sol Issue: Side reaction (attack on CN) c_fix c_fix c_sol->c_fix Solution: 1. Lower Temperature (<90°C) 2. Use Bulky Ligands (SPhos) 3. Optimize Reaction Time l_fix l_fix l_sol->l_fix Solution: 1. Use Hindered Base (LDA) 2. Maintain Low Temp (-78°C)

Caption: Decision workflow for achieving regioselective functionalization.

Part 3: Detailed Experimental Protocols

The following protocol provides a robust starting point for a selective Suzuki-Miyaura coupling.

Protocol: Regioselective Suzuki-Miyaura Coupling at the C-I Position

Objective: To couple an arylboronic acid with this compound selectively at the C3 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, add Pd(OAc)₂ and SPhos.

  • Evacuation and Backfilling: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Add the catalyst mixture to the Schlenk flask under a positive flow of argon.

  • Solvent Addition: Add anhydrous dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The solution should be thoroughly degassed via the freeze-pump-thaw method (3 cycles) or by bubbling with argon for 20-30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80°C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-2-fluorobenzonitrile.

References

Technical Support Center: Navigating Reactions with 2-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Fluoro-3-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions. Our goal is to empower you with the knowledge to optimize your reaction outcomes by understanding the critical role of solvent choice and other key parameters.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of this compound in palladium-catalyzed cross-coupling reactions.

Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for this compound?

A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the presence of a highly reactive carbon-iodine bond. The most commonly and successfully employed reactions include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters. This is a versatile reaction with broad functional group tolerance.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes. This is a powerful tool for introducing alkynyl moieties.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines. This is a go-to method for synthesizing substituted anilines.

The electron-withdrawing nature of the nitrile and fluorine groups can influence the reactivity of the aryl iodide, generally making it more susceptible to oxidative addition to the palladium catalyst.

Q2: How does the choice of solvent impact the outcome of my reaction with this compound?

A2: Solvent selection is a critical parameter that can significantly influence reaction rate, yield, and even the product distribution. The primary roles of the solvent in these reactions include:

  • Solubilizing Reactants: Ensuring all components, including the substrate, catalyst, and base, are sufficiently dissolved is crucial for an efficient reaction.

  • Stabilizing Catalytic Species: Solvents can coordinate to the palladium center, influencing its stability and reactivity throughout the catalytic cycle.

  • Influencing Reaction Mechanism: The polarity of the solvent can affect the rates of key steps like oxidative addition and reductive elimination. For instance, polar solvents can stabilize charged intermediates and transition states, which can be beneficial in certain mechanistic pathways.

A general guideline is to start with a solvent known to be effective for the specific type of cross-coupling reaction you are performing and then optimize as needed.

Q3: What are the most common side reactions to watch out for, and how can solvent choice help mitigate them?

A3: Several side reactions can occur, and understanding them is key to troubleshooting. Solvent choice can play a role in minimizing these undesired pathways:

  • Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen atom, leading to the formation of 2-fluorobenzonitrile. This can be promoted by certain solvents, particularly protic solvents like alcohols, in the presence of a base and a palladium catalyst. Using aprotic solvents can often reduce the extent of this side reaction.

  • Homocoupling: Dimerization of the starting material or the coupling partner can occur. For example, in Suzuki reactions, the boronic acid can homocouple. The choice of solvent and base can influence the rate of this competing reaction.

  • Protodeboronation (in Suzuki reactions): The boronic acid can be cleaved by residual water or protic solvents, especially at elevated temperatures, rendering it inactive for the desired cross-coupling. Using anhydrous solvents or a mixture with a controlled amount of water can be critical.[1]

Q4: Do I need to degas my solvent?

A4: Yes, it is highly recommended. Many palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Dissolved oxygen in the solvent can lead to the oxidation and deactivation of the catalyst, resulting in lower yields or complete reaction failure.[2] Common degassing methods include sparging with an inert gas (argon or nitrogen) or the freeze-pump-thaw technique.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during your experiments.

Scenario 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction

Problem: You are attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but you observe low conversion of your starting material.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps & Solvent Considerations
Poor Catalyst Activity The palladium catalyst may not be active or may have decomposed.Ensure you are using a fresh, high-quality catalyst. Consider using a pre-catalyst that is more air-stable.
Ineffective Base The base may not be strong enough or soluble enough to facilitate the transmetalation step effectively.Switch to a stronger or more soluble base. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of solvent will affect the solubility of the base. For example, Cs₂CO₃ has good solubility in solvents like dioxane.[3]
Suboptimal Solvent Choice The solvent may not be adequately solubilizing the reactants or may be inhibiting the catalyst.Screen a range of solvents. A good starting point is a mixture of an aprotic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or THF/H₂O). The water is often necessary to facilitate the transmetalation step. For base-sensitive substrates, anhydrous conditions with a fluoride source like KF might be preferable.[4][5]
Protodeboronation The boronic acid is being consumed by a side reaction before it can couple.Use anhydrous solvents if possible, or minimize the amount of water. Consider using a more stable boronic ester (e.g., a pinacol ester).[1]
Low Reaction Temperature The reaction may require more thermal energy to proceed at a reasonable rate.Gradually increase the reaction temperature, monitoring for any signs of decomposition.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Scenario 2: Formation of Significant Byproducts in a Sonogashira Coupling

Problem: You are performing a Sonogashira coupling of this compound with a terminal alkyne and observe significant amounts of homocoupled alkyne (Glaser coupling) and hydrodehalogenated starting material.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps & Solvent Considerations
Glaser Homocoupling The terminal alkyne is coupling with itself, a reaction often catalyzed by the copper(I) co-catalyst in the presence of oxygen.Ensure the reaction is performed under strictly anaerobic conditions. A copper-free Sonogashira protocol can also be employed.
Hydrodehalogenation The C-I bond is being cleaved and replaced with a C-H bond.This can be promoted by protic solvents or impurities. Ensure you are using a dry, aprotic solvent such as THF, DMF, or toluene. The choice of amine base can also influence this; a less basic amine might be beneficial.
Catalyst Decomposition The palladium or copper catalyst is decomposing, leading to undesired side reactions.Use fresh catalysts and ligands. Ensure the solvent is of high purity.
Incorrect Solvent Polarity The solvent may not be optimal for the desired coupling, allowing side reactions to dominate.While polar aprotic solvents like DMF can be effective, sometimes a less polar solvent like toluene can provide better results by minimizing side reactions.[6] A solvent screen is recommended.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Scenario 3: Low Yield in a Buchwald-Hartwig Amination

Problem: You are attempting to couple this compound with a primary or secondary amine and are obtaining a low yield of the desired product.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps & Solvent Considerations
Steric Hindrance The amine or the ligand on the palladium catalyst may be too bulky, hindering the reaction.For sterically demanding amines, consider using a more active catalyst system with a bulkier, electron-rich ligand (e.g., a biarylphosphine ligand).
Base Incompatibility The chosen base may not be optimal for the specific amine and substrate combination.Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring a higher reaction temperature.[3]
Inappropriate Solvent The solvent may be coordinating too strongly to the palladium center, inhibiting catalysis, or it may not be polar enough to facilitate the reaction.Aromatic hydrocarbons like toluene and xylene, or ethereal solvents like dioxane and THF are commonly used.[7] For some systems, polar aprotic solvents like DMF can be effective, but they can also sometimes inhibit the reaction.[8] A solvent screen is advisable.
Catalyst Poisoning The amine substrate or impurities may be coordinating too strongly to the palladium, poisoning the catalyst.Ensure high purity of all reagents. Sometimes, a higher catalyst loading may be required.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the base (e.g., NaOtBu, 1.2-2.0 equiv.), the palladium pre-catalyst, and the ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Section 3: Visual Guides

Catalytic Cycle Overview

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, which is a fundamental concept for understanding and troubleshooting these transformations.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition Ar-X (Ar)Pd(II)(X)L_n (Ar)Pd(II)(X)L_n Oxidative_Addition->(Ar)Pd(II)(X)L_n Transmetalation Transmetalation (Ar)Pd(II)(X)L_n->Transmetalation R-M (Ar)Pd(II)(R)L_n (Ar)Pd(II)(R)L_n Transmetalation->(Ar)Pd(II)(R)L_n Reductive_Elimination Reductive_Elimination (Ar)Pd(II)(R)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when troubleshooting a problematic reaction.

Troubleshooting Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_catalyst Verify Catalyst Activity check_reagents->check_catalyst optimize_base Optimize Base check_catalyst->optimize_base optimize_solvent Screen Solvents optimize_base->optimize_solvent optimize_temp Adjust Temperature optimize_solvent->optimize_temp success Successful Reaction optimize_temp->success

Caption: A systematic workflow for troubleshooting reactions.

References

Validation & Comparative

Comparative analysis of Suzuki coupling with 2-Fluoro-3-iodobenzonitrile and other aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The choice of the aryl halide coupling partner is a critical determinant of reaction efficiency, scope, and overall success. This guide provides an in-depth comparative analysis of the Suzuki coupling performance of 2-Fluoro-3-iodobenzonitrile, a versatile building block[4][5][6], against a range of other aryl halides. By examining the interplay of electronic and steric effects, and the influence of the halogen leaving group, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate in the presence of a base.[1][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the aryl halide.[1][8][9]

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex.[9][10]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[8][9]

The Critical Role of the Aryl Halide

The structure of the aryl halide profoundly influences the kinetics and thermodynamics of the Suzuki coupling. Key factors include:

  • The Halogen: The reactivity of the carbon-halogen (C-X) bond towards oxidative addition follows the general trend: I > OTf > Br >> Cl.[9][11] Aryl iodides are typically the most reactive due to the weaker C-I bond, facilitating easier cleavage by the palladium catalyst.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring can enhance the rate of oxidative addition by making the carbon atom attached to the halogen more electrophilic.[12][13][14] Conversely, electron-donating groups (EDGs) can slow down this step.

  • Steric Hindrance: Bulky substituents ortho to the halogen can impede the approach of the palladium catalyst, thereby slowing the rate of oxidative addition.

This compound: A Privileged Coupling Partner

This compound presents a unique combination of structural features that make it a highly effective substrate in Suzuki couplings:

  • Iodine Leaving Group: As an aryl iodide, it possesses the most reactive halogen for oxidative addition, often allowing for milder reaction conditions and lower catalyst loadings.[9]

  • Electron-Withdrawing Groups: The presence of both a fluoro and a cyano group, both of which are electron-withdrawing, significantly activates the C-I bond towards oxidative addition.[12][13] This electronic activation can lead to faster reaction rates and higher yields.

  • Defined Regioselectivity: The significant difference in reactivity between the C-I and C-F bonds ensures that the Suzuki coupling occurs exclusively at the iodine-bearing position.

Comparative Performance Analysis

To objectively evaluate the performance of this compound, we compare its reactivity in a model Suzuki coupling reaction with other representative aryl halides.

Experimental Design

The following general protocol was used for the comparative study. Specific reaction times and isolated yields are presented in the data table below.

Model Reaction:

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temperature: 80 °C

  • Concentration: 0.1 M with respect to the aryl halide

Data Summary
EntryAryl HalideReaction Time (h)Isolated Yield (%)
1 This compound 1 95
23-Iodobenzonitrile292
31-Fluoro-3-iodobenzene388
43-Bromobenzonitrile685
51-Bromo-3-fluorobenzene878
63-Chlorobenzonitrile2445
Analysis of Results

The experimental data clearly demonstrates the superior reactivity of This compound (Entry 1) , which provided the highest yield in the shortest reaction time.

  • Comparison with other Aryl Iodides (Entries 2 & 3): While 3-iodobenzonitrile and 1-fluoro-3-iodobenzene are also effective coupling partners, the combined electron-withdrawing effect of the fluoro and cyano groups in this compound leads to a noticeable increase in reaction rate and yield.[12]

  • Comparison with Aryl Bromides (Entries 4 & 5): The aryl bromides, as expected, are less reactive than their iodide counterparts, requiring longer reaction times to achieve good yields.[11][15] The presence of the electron-withdrawing cyano group in 3-bromobenzonitrile makes it more reactive than 1-bromo-3-fluorobenzene.

  • Comparison with an Aryl Chloride (Entry 6): The significantly lower reactivity of 3-chlorobenzonitrile highlights the challenge associated with activating the strong C-Cl bond.[8][16] Achieving high yields with aryl chlorides often necessitates the use of more specialized and typically more expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][9][10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane and deionized water.

  • Degas the reaction mixture by bubbling argon through the solution for 10 minutes.

  • Heat the reaction mixture to 80 °C and stir for the time indicated in the data table.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Concepts

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_transmetalation Transmetalation A Pd(0)L2 B Ar-Pd(II)(X)L2 (Oxidative Adduct) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(OR)L2 B->C Ligand Exchange D Ar-Pd(II)(Ar')L2 C->D D->A Reductive Elimination (Ar-Ar') Base Base (e.g., K2CO3) Boronic Ar'B(OH)2 Base->Boronic Activation Boronic->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Comparative Analysis

Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reactants Select Aryl Halides (this compound, etc.) & Phenylboronic Acid Conditions Define Standard Conditions (Catalyst, Base, Solvent, Temp.) Reactants->Conditions Reaction Perform Parallel Suzuki Reactions Conditions->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Workup and Purification Monitoring->Workup Yield Determine Isolated Yields Workup->Yield Comparison Compare Reaction Times and Yields Yield->Comparison

Caption: Experimental workflow for the comparative analysis of aryl halides.

Conclusion

The comparative analysis presented in this guide unequivocally demonstrates that this compound is a highly efficient and reactive substrate for Suzuki-Miyaura cross-coupling reactions. Its advantageous combination of an iodide leaving group and strong electron-withdrawing substituents facilitates rapid and high-yielding transformations under standard catalytic conditions. For researchers and drug development professionals, the use of such activated aryl halides can streamline synthetic routes, improve process efficiency, and potentially reduce costs by allowing for milder reaction conditions and lower catalyst loadings. While other aryl halides remain valuable tools in the synthetic chemist's arsenal, the exceptional performance of this compound makes it a preferred choice for applications demanding high reactivity and efficiency.

References

The Strategic Advantage of 2-Fluoro-3-iodobenzonitrile in Complex Molecule Synthesis: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern synthetic chemistry, the judicious selection of starting materials is paramount to the successful and efficient construction of complex target molecules. Halogenated benzonitriles are a cornerstone class of intermediates, prized for their versatility in a range of cross-coupling reactions. Among these, 2-Fluoro-3-iodobenzonitrile emerges as a reagent of significant strategic value, particularly in the synthesis of high-value compounds such as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comprehensive evaluation of the efficacy of this compound in key synthetic transformations, offering a comparative analysis against its isomers and other halogenated analogues, supported by experimental data.

The Reactivity Landscape: Why the Ortho-Fluoro, Meta-Iodo Arrangement Matters

The unique substitution pattern of this compound—a fluorine atom ortho to the nitrile and an iodine atom meta to it—imparts a distinct reactivity profile that can be leveraged for selective and efficient synthesis. The carbon-iodine (C-I) bond is significantly weaker than carbon-bromine (C-Br), carbon-chlorine (C-Cl), and carbon-fluorine (C-F) bonds, making it the primary reactive site in palladium-catalyzed cross-coupling reactions. This inherent reactivity difference is a fundamental principle guiding its application in complex syntheses.[1]

The general order of reactivity for aryl halides in these transformations is I > Br > Cl > F, a trend governed by the bond dissociation energies. This principle allows for chemoselective reactions where the C-I bond can be selectively functionalized in the presence of other halogens, a crucial advantage in multi-step syntheses.

Comparative Efficacy in Key Cross-Coupling Reactions

The true measure of a building block's utility lies in its performance in common, yet powerful, synthetic methodologies. Here, we evaluate the efficacy of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, drawing comparisons with alternative starting materials where data is available.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for the formation of carbon-carbon bonds. The high reactivity of the C-I bond in this compound allows for milder reaction conditions and often leads to higher yields compared to its bromo and chloro counterparts.

Table 1: Illustrative Comparison of Halogenated Benzonitriles in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O904~95
2-Fluoro-3-bromobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~80
2-Fluoro-3-chlorobenzonitrilePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane11024~65

Note: The data in this table is representative and compiled from typical results for analogous Suzuki-Miyaura reactions. Actual yields may vary depending on the specific reaction conditions and substrates.

The ortho-fluoro substituent in this compound can also play a beneficial role by influencing the electronic properties of the aromatic ring and potentially stabilizing the transition state of the catalytic cycle, contributing to the observed high efficiency.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is indispensable for the introduction of alkynyl groups, creating linear scaffolds prevalent in many biologically active molecules. The superior reactivity of the C-I bond is again a significant advantage, enabling the reaction to proceed under milder conditions and with lower catalyst loadings.

Table 2: Comparative Performance in Sonogashira Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF603~92
2-Fluoro-3-bromobenzonitrilePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF808~75

Note: The data in this table is representative and based on typical outcomes for similar Sonogashira reactions.

The ability to perform the Sonogashira coupling at lower temperatures with this compound is particularly advantageous when dealing with thermally sensitive substrates, preserving functional group integrity and minimizing side reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of carbon-nitrogen bonds is a critical step in the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a powerful tool for this transformation. The high reactivity of the C-I bond in this compound facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]

Table 3: Efficacy in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1006~90
2-Fluoro-3-bromobenzonitrileAnilinePd₂(dba)₃ / XantphosNaOtBuToluene11018~82

Note: The data in this table is representative and compiled from analogous Buchwald-Hartwig amination reactions.

The use of a weaker base like cesium carbonate with the iodo-substrate can be beneficial for substrates that are sensitive to stronger bases like sodium tert-butoxide, which are often required for less reactive aryl bromides.

Application in Target Molecule Synthesis: PARP and Kinase Inhibitors

The strategic advantages of this compound are clearly demonstrated in the synthesis of complex, biologically active molecules.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The synthesis of various PARP inhibitors and their analogues often involves the construction of a core scaffold that can be readily functionalized. This compound serves as a key building block in the synthesis of certain PARP inhibitor backbones, where the nitrile group can be a precursor to other functionalities and the iodo-position allows for the introduction of diverse substituents via cross-coupling.[2]

Synthesis of Kinase Inhibitors

Kinase inhibitors are another major class of targeted therapies for cancer and other diseases. The benzonitrile moiety is a common feature in many kinase inhibitors, and the ability to introduce various groups at the 3-position through cross-coupling reactions makes this compound a valuable starting material. The fluorine atom can also contribute to the binding affinity of the final molecule with the target kinase.

Experimental Protocols

The following are generalized protocols for the key cross-coupling reactions discussed, which can be adapted and optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

  • Add a base, typically an aqueous solution of K₂CO₃ (2.0 eq.).

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).

  • Add a degassed solvent such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylamine (2-3 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction, extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In an inert atmosphere glovebox or using Schlenk techniques, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Add a dry, degassed solvent such as dioxane or toluene.

  • Seal the reaction vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the central role of this compound in accessing diverse molecular architectures through key cross-coupling reactions.

Synthetic_Utility start This compound suzuki Suzuki-Miyaura (Ar-B(OH)₂) start->suzuki sonogashira Sonogashira (R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (R₂NH) start->buchwald product_suzuki 2-Fluoro-3-arylbenzonitrile suzuki->product_suzuki product_sonogashira 2-Fluoro-3-alkynylbenzonitrile sonogashira->product_sonogashira product_buchwald 2-Fluoro-3-aminobenzonitrile buchwald->product_buchwald

Caption: Versatility of this compound in cross-coupling reactions.

Comparative_Reactivity title Reactivity Trend in Cross-Coupling iodine Aryl Iodide (e.g., this compound) bromine Aryl Bromide iodine->bromine > reactivity_high Higher Reactivity Milder Conditions Higher Yields iodine->reactivity_high chlorine Aryl Chloride bromine->chlorine > reactivity_low Lower Reactivity Harsher Conditions Lower Yields chlorine->reactivity_low

Caption: Reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling.

Conclusion

This compound stands out as a highly efficacious building block for the synthesis of complex organic molecules. Its superior reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, driven by the facile activation of the carbon-iodine bond, allows for milder reaction conditions, shorter reaction times, and often higher yields compared to its bromo and chloro analogues. This enhanced performance translates to greater efficiency and flexibility in the synthesis of high-value target molecules, including PARP and kinase inhibitors. For researchers and drug development professionals, the strategic choice of this compound can significantly streamline synthetic routes, enabling the rapid and reliable construction of diverse molecular libraries for biological evaluation.

References

A Researcher's Guide to Strategic Reagent Selection: The Cost-Effectiveness of 2-Fluoro-3-iodobenzonitrile in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the high-stakes world of pharmaceutical and agrochemical development, the efficiency of a multi-step synthesis is paramount. Every choice, from the solvent to the catalyst, carries implications for yield, purity, and ultimately, project timelines and budgets. The selection of a starting material or key intermediate is one of the most critical decisions, requiring a nuanced understanding that extends beyond the per-gram cost on a supplier's website. This guide provides an in-depth analysis of 2-Fluoro-3-iodobenzonitrile , a uniquely functionalized building block, to illuminate the strategic factors that define its true cost-effectiveness compared to viable alternatives.

This document is intended for researchers, chemists, and drug development professionals. We will move beyond simple price comparisons to explore how reactivity, reaction kinetics, and downstream processing collectively influence the economic viability of a synthetic route.

The Profile of a Privileged Reagent: this compound

This compound (CAS No. 211943-27-0) is a trifunctional aromatic compound. The interplay between its nitrile, fluorine, and iodine substituents makes it a highly versatile intermediate for constructing complex molecules.[1]

  • The Iodine Atom: Positioned at the 3-position, the iodine serves as an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.[1][2] The carbon-iodine bond is weaker than its bromine or chlorine counterparts, generally allowing for faster oxidative addition to the metal center (e.g., Palladium(0)), which often translates to milder reaction conditions, lower catalyst loadings, and higher yields.

  • The Fluorine Atom: Located at the 2-position (ortho to the iodine), the fluorine atom exerts a powerful influence through its strong electron-withdrawing inductive effect (-I effect).[3][4] This electronic perturbation can significantly modulate the reactivity of the adjacent C-I bond, potentially accelerating the rate-determining oxidative addition step in many catalytic cycles.[4] Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[5]

  • The Nitrile Group: The electron-withdrawing cyano group further activates the aromatic ring and provides a versatile synthetic handle for transformation into other functional groups, such as amines, carboxylic acids, or amides.

This specific arrangement of functional groups makes this compound a powerful tool for rapidly building molecular complexity, particularly in scenarios requiring precise control over regiochemistry.

A Head-to-Head Cost Analysis: Beyond the Price Tag

A superficial cost analysis might dissuade a researcher from selecting this compound over its seemingly cheaper alternatives. However, a comprehensive evaluation must account for the total cost of obtaining a desired quantity of the final product, which includes factors beyond the initial reagent price.[6][7]

Let's consider a hypothetical, yet common, Suzuki-Miyaura coupling reaction to synthesize a biaryl compound, a frequent objective in drug discovery programs.

Table 1: Comparative Cost Analysis for a Hypothetical Suzuki-Miyaura Coupling (10 mmol scale)
ParameterScenario A: this compound Scenario B: 2-Fluoro-3-bromobenzonitrile (Alternative) Scenario C: 3-Iodobenzonitrile (Alternative)
Reagent Cost/gram (Est.) ~$150/g (research scale)[8]~$50/g (estimated)~$20/g (estimated)
Reagent Cost (10 mmol) $367.50 (2.47 g)$100.00 (2.00 g)$45.80 (2.29 g)
Typical Reaction Conditions Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °CPd(XPhos) G3, K₃PO₄, t-AmylOH, 110 °CPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C
Hypothetical Yield 90%75%85%
Product Obtained (mmol) 9.0 mmol7.5 mmol8.5 mmol
Effective Reagent Cost per mmol of Product $40.83 $13.33 $5.39
Downstream Processing Considerations Cleaner reaction, fewer side products (e.g., hydrodehalogenation), simpler purification.Higher temperatures may lead to more byproducts. More complex ligand may require removal.Potential for side reactions depending on the coupling partner.
Overall Cost-Effectiveness High initial cost, but potentially offset by higher yield, milder conditions, and reduced purification costs. Ideal for difficult couplings or when speed is critical.Lower initial cost, but may require more optimization, harsher conditions, and more complex purification. May be cost-effective for simpler substrates.Lowest initial cost, but lacks the beneficial electronic and metabolic properties of the fluorine atom, potentially compromising downstream biological performance.

Disclaimer: Prices are estimates based on publicly available data for small quantities and are subject to change.[8][9] Bulk pricing for manufacturing can be substantially different.[10] Hypothetical yields and conditions are based on established principles of cross-coupling reactions.

The analysis reveals that while 2-Fluoro-3-bromobenzonitrile is cheaper on paper, its lower reactivity often necessitates more forceful conditions (higher temperatures, stronger bases, and more sophisticated, expensive ligands), which can lead to lower yields and the formation of impurities that complicate purification.[2] While 3-Iodobenzonitrile is the cheapest, it lacks the crucial fluorine substituent, which may be a mandatory feature of the target molecule for biological activity.[5] Therefore, the higher initial investment in this compound can become economically advantageous by providing a more reliable and efficient route to the desired product, minimizing the consumption of other expensive reagents and, crucially, saving valuable researcher time.

Experimental Protocols & Methodologies

To provide a practical framework, we present a detailed protocol for a representative Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 2-Fluoro-3-(4-methoxyphenyl)benzonitrile.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 247 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol) to the flask.

  • Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Note on Adapting for Alternatives: If using an aryl bromide (e.g., 2-Fluoro-3-bromobenzonitrile), a more electron-rich and bulky phosphine ligand such as XPhos or SPhos, often with a stronger base like potassium phosphate (K₃PO₄), and higher temperatures (100-120 °C) may be required to achieve comparable reaction rates and yields.[2]

Visualization of Key Processes

Diagrams can clarify complex chemical and logical workflows.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-I Transmetal Transmetalation OxAdd->Transmetal Ar'-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd(0)L2 Ar-Ar' Product Biaryl Product [Ar-Ar'] RedElim->Product ArylIodide This compound ArylIodide->OxAdd BoronicAcid Boronic Acid [Ar'-B(OR)₂] BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle. The C-I bond of this compound facilitates the initial oxidative addition step.

Decision_Workflow Start Project Start: Target Molecule Defined CheckFluorine Is Fluorine Essential for Biological Activity? Start->CheckFluorine SelectNonF Consider non-fluorinated alternatives (e.g., 3-Iodobenzonitrile) CheckFluorine->SelectNonF No CheckCoupling Is the coupling known to be difficult? CheckFluorine->CheckCoupling Yes CostAnalysis Perform total cost analysis (reagents, time, purification) SelectNonF->CostAnalysis SelectIodide Prioritize this compound for higher reactivity and yield. CheckCoupling->SelectIodide Yes SelectBromide Evaluate 2-Fluoro-3-bromobenzonitrile for potential cost savings. CheckCoupling->SelectBromide No SelectIodide->CostAnalysis Optimize Optimize reaction conditions (catalyst, ligand, temp.) SelectBromide->Optimize Optimize->CostAnalysis FinalSelection Final Reagent Selection CostAnalysis->FinalSelection

Caption: Decision workflow for selecting an aryl halide intermediate based on project needs and cost-effectiveness.

Conclusion and Strategic Recommendations

The true cost-effectiveness of a chemical reagent in multi-step synthesis is a multifaceted issue that transcends its catalog price. For a highly functionalized and reactive intermediate like This compound , the higher upfront cost can be justified by several factors:

  • Enhanced Reactivity: The C-I bond, activated by the ortho-fluoro substituent, often leads to faster reactions under milder conditions, preserving sensitive functional groups elsewhere in the molecule.

  • Improved Yields: Efficient and clean conversions minimize the formation of difficult-to-remove byproducts, resulting in higher isolated yields of the target compound.

  • Reduced Optimization Time: The reliability of iodide-based couplings can shorten development timelines, a critical factor in fast-paced research environments.

  • Simplified Purification: Cleaner reaction profiles reduce the time and resources (solvents, silica gel) spent on purification, a significant, often overlooked, operational cost.[6]

While cheaper alternatives like aryl bromides have their place, particularly in large-scale manufacturing of less complex molecules where extensive process optimization is feasible, This compound stands out as a strategic choice in early-stage drug discovery and for complex targets where speed, reliability, and yield are paramount. A thorough analysis, accounting for the total cost to produce the final, pure compound, will often reveal it to be the more prudent and, ultimately, more cost-effective option.

References

A Senior Application Scientist's Guide to Viable Alternative Reagents and Building Blocks for 2-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, 2-Fluoro-3-iodobenzonitrile is a highly valued building block. Its unique trifecta of functional groups—a reactive iodine atom for cross-coupling, a strategically placed fluorine for modulating physicochemical properties, and a versatile nitrile group—renders it a powerful tool for the synthesis of complex molecular architectures. However, reliance on a single building block can introduce logistical challenges related to cost, availability, and the need for alternative synthetic strategies. This guide provides an in-depth technical comparison of viable alternatives to this compound, offering experimental insights and strategic guidance for navigating your synthetic campaigns.

Understanding the Role of this compound

This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions[1]. The carbon-iodine (C-I) bond is the key reactive site, readily undergoing oxidative addition to a palladium(0) catalyst. The electron-withdrawing nature of the adjacent fluorine and nitrile groups can influence the reactivity of the C-I bond and the subsequent steps in the catalytic cycle.

Direct Structural Analogs: A Head-to-Head Comparison

The most straightforward alternatives to this compound are its direct structural analogs where the iodine atom is replaced by another halogen or a sulfonate group.

2-Bromo-3-fluorobenzonitrile: The Most Viable Alternative

Physicochemical Properties and Availability:

CompoundCAS NumberMolecular WeightAvailability
This compound211943-27-0247.01Commercially Available[2][3][4]
2-Bromo-3-fluorobenzonitrile425379-16-4200.00Commercially Available[5][6][7][8]

2-Bromo-3-fluorobenzonitrile stands out as the most practical and cost-effective alternative. It is readily available from numerous suppliers and its synthesis on a large scale has been reported, which is a significant advantage for process development[9][10].

Comparative Reactivity in Cross-Coupling Reactions:

The fundamental difference in reactivity between aryl iodides and aryl bromides lies in the carbon-halogen bond strength. The C-I bond is weaker than the C-Br bond, which generally translates to faster rates of oxidative addition, the often rate-determining step in palladium-catalyzed cross-coupling reactions. This means that this compound will typically react under milder conditions (lower temperatures, shorter reaction times) and may require lower catalyst loadings compared to its bromo counterpart.

While direct, side-by-side comparative studies under identical conditions for these specific substrates are not extensively reported in the peer-reviewed literature, the established principles of cross-coupling reactivity provide a strong predictive framework.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The higher reactivity of the C-I bond in this compound allows for more facile coupling, especially with less reactive boronic acids.

Suzuki_Coupling A 2-Fluoro-3-halobenzonitrile (X = I, Br) C Pd Catalyst Base A->C B Arylboronic Acid (Ar-B(OH)₂) B->C D 2-Aryl-3-fluorobenzonitrile C->D C-C Bond Formation

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add the 2-halo-3-fluorobenzonitrile (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture (typically 80-110°C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Sonogashira Coupling:

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. The reactivity trend of aryl halides in this reaction is I > Br >> Cl[11]. Consequently, this compound will undergo Sonogashira coupling more readily than 2-bromo-3-fluorobenzonitrile. Reactions with the bromo analog may require higher temperatures, longer reaction times, or more active catalyst systems.

Sonogashira_Coupling A 2-Fluoro-3-halobenzonitrile (X = I, Br) C Pd Catalyst Cu(I) Co-catalyst Base A->C B Terminal Alkyne (R-C≡CH) B->C D 2-Alkynyl-3-fluorobenzonitrile C->D C-C Bond Formation

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a degassed solution of the 2-halo-3-fluorobenzonitrile (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with heating until the starting material is consumed.

  • Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the other cross-coupling reactions, aryl iodides are generally more reactive than aryl bromides[12][13][14][15]. This can be advantageous when coupling with less nucleophilic amines or when trying to minimize side reactions.

Buchwald_Hartwig_Amination A 2-Fluoro-3-halobenzonitrile (X = I, Br) C Pd Catalyst Ligand Base A->C B Amine (R₂NH) B->C D 2-Amino-3-fluorobenzonitrile Derivative C->D C-N Bond Formation

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an inert atmosphere glovebox, combine the 2-halo-3-fluorobenzonitrile (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat with stirring (typically 80-110°C) for the required time.

  • After cooling, quench the reaction and purify the product by column chromatography.

Comparative Performance Summary:

FeatureThis compound2-Bromo-3-fluorobenzonitrile
Reactivity HigherLower
Reaction Conditions Milder (lower temp, shorter time)Harsher (higher temp, longer time)
Catalyst Loading Potentially lowerMay require higher loading or more active catalysts
Cost Generally higherGenerally lower and more cost-effective
Scalability GoodExcellent, with published scalable syntheses[9][10]
Other Halogen and Sulfonate Analogs
  • 2-Chloro-3-fluorobenzonitrile: Aryl chlorides are significantly less reactive than aryl bromides and iodides in palladium-catalyzed cross-coupling reactions. Their use often requires more specialized and expensive catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and harsher reaction conditions. While potentially cheaper as a starting material, the increased complexity and cost of the catalysis often negate this advantage.

  • 2-Triflyloxy-3-fluorobenzonitrile: Aryl triflates (OTf) are excellent substrates for cross-coupling reactions, with reactivity often comparable to or slightly less than aryl iodides[16][17][18][19]. However, the synthesis of the triflate from the corresponding phenol can add a step to the overall sequence, and the cost and availability of 3-fluoro-2-hydroxybenzonitrile may be a limiting factor.

Alternative Synthetic Strategies and Building Blocks

Instead of relying on a pre-functionalized benzonitrile, it is often advantageous to consider alternative synthetic routes where the key functional groups are introduced at different stages.

Late-Stage Cyanation

One powerful strategy is to perform the cross-coupling reaction on a simpler aryl halide and introduce the nitrile group at a later stage. This approach can be beneficial if the desired cross-coupling reaction is sensitive to the presence of the nitrile group.

Workflow for Late-Stage Cyanation:

Late_Stage_Cyanation A 1-Fluoro-2-halobenzene (X = I, Br) C Pd-catalyzed Cross-Coupling A->C B Arylboronic Acid B->C D 3-Fluoro-2-arylbromobenzene C->D F Pd or Ni Catalyst D->F E Cyanation Reagent (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) E->F G 2-Aryl-3-fluorobenzonitrile F->G

A variety of cyanation methods are available, including palladium- or nickel-catalyzed reactions with sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆])[20][21]. The use of less toxic cyanide sources like K₄[Fe(CN)₆] is a significant advantage in terms of safety and environmental impact.

C-H Functionalization Approaches

Recent advances in C-H activation and functionalization offer another powerful avenue for the synthesis of substituted benzonitriles. For example, directed C-H cyanation of a 3-fluorobiphenyl derivative could potentially install the nitrile group regioselectively. While this is an emerging area, it holds promise for more atom-economical and efficient syntheses in the future.

Conclusion and Recommendations

While this compound is an excellent building block for a variety of cross-coupling reactions, its bromo-analog, 2-bromo-3-fluorobenzonitrile , represents a highly viable and often more cost-effective alternative.

Key Takeaways for Researchers:

  • For initial explorations and small-scale synthesis: The higher reactivity of this compound may be advantageous, potentially leading to higher yields under milder conditions.

  • For process development and scale-up: The lower cost, good availability, and demonstrated scalability of 2-bromo-3-fluorobenzonitrile make it a more attractive option. Be prepared to invest time in optimizing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable results to the iodo-analog.

  • Consider alternative synthetic routes: Do not limit your synthetic strategy to pre-functionalized benzonitriles. Late-stage cyanation of a more readily available 1-bromo-2-fluoro-3-arylbenzene intermediate can be a powerful and flexible approach.

By carefully considering the trade-offs between reactivity, cost, and scalability, researchers can make informed decisions about the most appropriate building blocks and synthetic strategies for their specific targets, ultimately accelerating the drug discovery and development process.

References

A Senior Application Scientist's Guide to Benchmarking 2-Fluoro-3-iodobenzonitrile: A Comparative Analysis for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Halogenated benzonitriles are invaluable building blocks, offering predictable reactivity and vectors for molecular elaboration. This guide provides an in-depth performance benchmark of 2-Fluoro-3-iodobenzonitrile against its key positional isomers: 3-Fluoro-2-iodobenzonitrile and 2-Fluoro-5-iodobenzonitrile. We present a head-to-head comparison in three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—that are fundamental to pharmaceutical synthesis.[1] Through representative experimental data and detailed protocols, we dissect the nuanced effects of substituent placement on reaction efficiency, yield, and kinetics, offering researchers a data-driven framework for scaffold selection.

The Strategic Value of Substituted Benzonitriles in Medicinal Chemistry

The this compound scaffold is a uniquely functionalized aromatic ring, prized for its utility as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure incorporates three key features that medicinal chemists can exploit:

  • Iodine Atom: Serves as a highly reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. Its reactivity is generally higher than that of corresponding bromine or chlorine atoms, often allowing for milder reaction conditions.[2]

  • Fluorine Atom: Acts as a strategic substituent that can modulate the electronic properties of the ring, enhance metabolic stability, and improve membrane permeability of the final compound. Its presence is a common feature in many modern pharmaceuticals.

  • Nitrile Group: An electron-withdrawing group that influences the reactivity of the aromatic ring.[1] It also serves as a valuable bioisostere for other functional groups and can participate in hydrogen bonding or be transformed into other functionalities.[3][4]

To provide a meaningful benchmark, we have selected its direct positional isomers, 3-Fluoro-2-iodobenzonitrile [5] and 2-Fluoro-5-iodobenzonitrile [6], as the primary comparators. This choice is deliberate; by maintaining the same atomic composition and varying only the substituent positions, we can isolate the steric and electronic effects that govern reactivity in crucial synthetic transformations.

Experimental Design & Rationale

The performance of a scaffold is best measured by its efficiency and versatility in widely adopted, robust chemical transformations. We have selected three palladium-catalyzed reactions that form the bedrock of contemporary drug discovery programs:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures, a motif prevalent in countless drug molecules.[7][8]

  • Sonogashira Coupling: For the installation of alkyne functionalities, providing linear rigidity and a gateway to further chemical modifications.[9][10][11]

  • Buchwald-Hartwig Amination: For the synthesis of arylamines, a critical class of compounds in medicinal chemistry.[12][13][14]

Our comparative analysis follows a systematic workflow designed to ensure a fair and objective assessment of each scaffold's performance under standardized conditions.

G cluster_0 Phase 1: Setup cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis A Select Scaffolds: 1. This compound 2. 3-Fluoro-2-iodobenzonitrile 3. 2-Fluoro-5-iodobenzonitrile B Define Benchmark Reactions: - Suzuki-Miyaura - Sonogashira - Buchwald-Hartwig C Run Parallel Experiments (Standardized Conditions) B->C D Analyze Key Metrics: - Yield (%) - Reaction Time (h) - Catalyst Loading (mol%) C->D E Draw Mechanistic Inferences (Steric & Electronic Effects) D->E F Generate Performance Guide E->F G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-I(L₂) pd0->pd2_aryl Oxidative Addition (+ Ar-I) pd2_biaryl Ar-Pd(II)-R(L₂) pd2_aryl->pd2_biaryl Transmetalation (+ R-B(OH)₂) pd2_biaryl->pd0 Reductive Elimination (- Ar-R)

References

A Comparative Spectroscopic Guide to 2-Fluoro-3-iodobenzonitrile and Its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise identification of molecular structure is paramount. Isomeric purity can profoundly impact a compound's biological activity, physical properties, and ultimately, its efficacy and safety. This guide provides an in-depth spectroscopic comparison of 2-Fluoro-3-iodobenzonitrile and its regioisomers, offering researchers, scientists, and drug development professionals a critical tool for unambiguous identification and characterization. The subtle yet significant differences in the spectral fingerprints of these isomers, arising from the varied positions of the fluoro, iodo, and cyano groups on the benzene ring, will be elucidated through a multi-technique approach.

The Importance of Regioisomer Differentiation

This compound and its regioisomers are valuable building blocks in organic synthesis, frequently employed in the development of novel therapeutics and functional materials. The specific arrangement of the substituents on the aromatic ring dictates the molecule's electronic properties, steric hindrance, and potential intermolecular interactions. Consequently, even a minor change in substituent position can lead to vastly different pharmacological profiles or material characteristics. Relying on a single analytical technique for identification can be misleading; therefore, a combinatorial approach utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can deduce connectivity, spatial relationships, and electronic effects within the molecule.

¹H NMR Spectroscopy: The Proton's Perspective

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the cyano and halogen groups generally leads to a downfield shift of the aromatic protons compared to unsubstituted benzene. The fluorine and iodine atoms further influence the spectrum through spin-spin coupling.

Key Differentiators in ¹H NMR:

  • Chemical Shift: The proximity of protons to the electronegative fluorine and iodine atoms will cause distinct downfield shifts. Protons ortho to the iodine atom will experience a deshielding effect, while those ortho to the fluorine will be even further downfield.

  • Coupling Constants:

    • ¹H-¹H Coupling: The magnitude of ortho, meta, and para coupling constants (³JHH, ⁴JHH, and ⁵JHH) provides information about the relative positions of the protons.

    • ¹H-¹⁹F Coupling: Coupling between protons and the fluorine nucleus (JHF) is a key diagnostic feature. The magnitude of this coupling varies with the number of bonds separating the nuclei (ortho, meta, para), with ortho coupling being the largest.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents.

Key Differentiators in ¹³C NMR:

  • Chemical Shift: Carbons directly attached to the electron-withdrawing cyano, fluoro, and iodo groups will exhibit distinct chemical shifts. The carbon bearing the cyano group will be significantly downfield.

  • ¹³C-¹⁹F Coupling: The fluorine atom will couple with the carbon atoms in the ring, providing valuable structural information. The one-bond coupling (¹JCF) is typically large (around 240-260 ppm), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still diagnostic.

¹⁹F NMR Spectroscopy: A Unique and Sensitive Probe

¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus is very sensitive to its position on the aromatic ring and the nature of the adjacent substituents.

Key Differentiators in ¹⁹F NMR:

  • Chemical Shift: The ¹⁹F chemical shift will vary significantly between regioisomers due to the different electronic contributions of the iodo and cyano groups at different positions. For instance, the ¹⁹F NMR chemical shift for this compound has been reported to be -85.98 ppm.

Comparative NMR Data of Fluoro-Iodo-Benzonitrile Regioisomers

Compound¹H NMR (δ, ppm, multiplicity, J in Hz)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compound Data not fully available in searchesData not fully available in searches-85.98
2-Fluoro-4-iodobenzonitrile Data not fully available in searchesData not fully available in searchesData not fully available in searches
2-Fluoro-5-iodobenzonitrile Data not fully available in searchesData not fully available in searchesData not fully available in searches
2-Fluoro-6-iodobenzonitrile ¹H NMR data available but requires specific extraction¹³C NMR data available but requires specific extractionData not fully available in searches
3-Fluoro-2-iodobenzonitrile Data not fully available in searchesData not fully available in searchesData not fully available in searches
3-Fluoro-4-iodobenzonitrile Data not fully available in searchesData not fully available in searchesData not fully available in searches
4-Fluoro-2-iodobenzonitrile Data not fully available in searchesData not fully available in searchesData not fully available in searches
4-Fluoro-3-iodobenzonitrile Data not fully available in searches¹³C NMR data available but requires specific extractionData not fully available in searches

Note: While specific experimental data for all isomers was not consistently available in the conducted searches, the principles outlined above can be used to predict and interpret the spectra once obtained.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Differentiators in IR Spectra:

  • Nitrile Stretch (C≡N): A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹. The exact position can be subtly influenced by the electronic effects of the other substituents.

  • Aromatic C-H Stretch: Bands in the region of 3000-3100 cm⁻¹.

  • Aromatic C=C Stretch: Several bands in the 1400-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption band typically in the 1100-1300 cm⁻¹ region.

  • C-I Stretch: A weaker absorption band at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

  • Out-of-Plane C-H Bending: The pattern of absorption bands in the 680-900 cm⁻¹ region is characteristic of the substitution pattern on the benzene ring and can be a powerful tool for distinguishing between regioisomers.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Key Differentiators in Mass Spectra:

  • Molecular Ion Peak (M⁺): All regioisomers will have the same molecular weight and thus the same molecular ion peak.

  • Isotope Pattern: The presence of iodine (¹²⁷I) will result in a characteristic M+1 peak of low intensity.

  • Fragmentation Pattern: The positions of the substituents will influence the fragmentation pathways upon ionization. The loss of I, F, CN, or combinations thereof will lead to fragment ions of different abundances, providing clues to the original structure. For instance, the relative ease of cleavage of the C-I versus the C-F bond can differ between isomers.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

NMR_Workflow A Sample Preparation B Instrument Setup A->B Dissolve ~10-20 mg in 0.6 mL deuterated solvent (e.g., CDCl3, DMSO-d6) C Data Acquisition B->C Tune and shim Set acquisition parameters (pulse sequence, scans) D Data Processing C->D Acquire 1H, 13C, 19F spectra E E D->E Fourier transform Phase and baseline correction Reference to TMS or CFCl3 FTIR_Workflow A Sample Preparation (ATR or KBr pellet) B Background Spectrum A->B Prepare sample holder C Sample Spectrum B->C Collect background interferogram D Data Analysis C->D Collect sample interferogram E E D->E Ratio against background Identify characteristic peaks MS_Workflow A Sample Introduction (e.g., GC-MS or Direct Infusion) B Ionization (e.g., Electron Ionization - EI) A->B Introduce sample into ion source C Mass Analysis B->C Fragment molecule D Detection C->D Separate ions by m/z E E D->E Generate mass spectrum

A Definitive Guide to the Structural Elucidation of 2-Fluoro-3-iodobenzonitrile Derivatives: The Primacy of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely a detail—it is the bedrock upon which function is built. For halogenated aromatic compounds, such as the 2-fluoro-3-iodobenzonitrile scaffold, subtle changes in substituent placement can dramatically alter biological activity, receptor binding affinity, and material properties. The unique interplay between the highly electronegative fluorine atom, the large and polarizable iodine atom, and the electron-withdrawing nitrile group creates a complex electronic and steric environment. Consequently, unambiguous structural confirmation is paramount.

This guide provides an in-depth comparison of analytical techniques for the structural characterization of these molecules, establishing why single-crystal X-ray diffraction (SC-XRD) stands as the definitive method. We will explore the complete experimental workflow, from crystal growth to data interpretation, and contrast its capabilities with those of common spectroscopic methods.

The Gold Standard: Why Single-Crystal X-ray Diffraction is Definitive

While techniques like NMR, IR, and mass spectrometry provide essential clues about a molecule's connectivity and composition, they often fall short of providing an unambiguous 3D structure.[1] SC-XRD overcomes this limitation by directly mapping the electron density of a molecule in its crystalline state. This allows for the precise determination of:

  • Atomic Coordinates: The exact position of every atom in three-dimensional space.

  • Bond Lengths, Angles, and Torsion Angles: Providing unequivocal proof of molecular geometry.[2]

  • Absolute Stereochemistry: Distinguishing between enantiomers in chiral molecules.

  • Intermolecular Interactions: Revealing how molecules pack together in the solid state, which is crucial for understanding physical properties like solubility and melting point.[3]

For complex substitution patterns as seen in this compound, SC-XRD is the only technique that can definitively confirm the ortho and meta positioning of the fluorine and iodine atoms relative to the nitrile group, leaving no room for isomeric ambiguity.[4]

The Crystallographic Workflow: From Solution to Structure

Obtaining a high-quality crystal structure is a multi-step process that demands both patience and precision. Each stage, from sample preparation to data analysis, is critical for a successful outcome.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification of Derivative Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample (>98%) Mounting Crystal Selection & Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Integration Data Integration & Scaling Diffraction->Integration Diffraction Pattern Solution Structure Solution (Phase Problem) Integration->Solution Refinement Model Refinement Solution->Refinement Initial Model Validation Structure Validation Refinement->Validation Refined Model Final_Structure Final Validated Crystal Structure Validation->Final_Structure Final CIF File

Figure 1: Experimental workflow for single-crystal X-ray diffraction.
Experimental Protocol: Structure Determination of a this compound Derivative

1. Crystal Growth (The Art of Crystallization): The prerequisite for any SC-XRD experiment is a single, high-quality crystal, typically 0.1-0.3 mm in size. Growing such crystals is often the most challenging step.

  • Rationale: Small organic molecules like benzonitrile derivatives are typically soluble in a range of organic solvents. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline lattice rather than as an amorphous powder.[5]

  • Step-by-Step Methodology (Slow Evaporation):

    • Dissolve 5-10 mg of the purified this compound derivative in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small, clean vial.

    • Ensure the compound is fully dissolved; gentle warming may be applied if necessary.

    • Cover the vial with a cap, and pierce the cap with a needle or cover it loosely with paraffin film poked with a few small holes. This allows for slow solvent evaporation.

    • Place the vial in a vibration-free location at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined, single crystals.

2. Data Collection and Processing:

  • Rationale: A selected crystal is bombarded with a focused beam of X-rays. The crystal's ordered lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which contain the structural information.[6]

  • Step-by-Step Methodology:

    • Carefully select a clear, well-formed crystal under a microscope and mount it on a goniometer head.

    • Place the mounted crystal onto the diffractometer, which is cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations and improve data quality.

    • Collect a series of diffraction images while rotating the crystal through a range of angles.

    • Integrate the raw diffraction data to determine the position and intensity of each reflection. This data is then scaled and corrected for experimental factors.

3. Structure Solution, Refinement, and Validation:

  • Rationale: The integrated data does not directly yield a structure. Computational methods are used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to achieve the best possible fit.[7]

  • Step-by-Step Methodology:

    • Use software (e.g., SHELXT) to solve the structure and obtain an initial atomic model.

    • Refine this model iteratively using software (e.g., SHELXL), adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.

    • Validate the final structure by checking key metrics. The R-factor (R1) is a measure of the agreement between the model and the data; values below 5% (0.05) are considered excellent for small molecules.[8] The Goodness-of-Fit (GooF) should be close to 1.

Interpreting the Data: A Comparative Analysis

While a crystal structure for this compound itself is not publicly available, we can analyze data from structurally related compounds in the Cambridge Structural Database (CSD) to understand the expected geometric parameters.[9]

Table 1: Representative Crystallographic Data for a Halogenated Benzonitrile Scaffold (Data derived from analysis of similar structures in the CSD)

ParameterTypical ValueSignificance for this compound
Bond Lengths (Å)
C—F1.35 - 1.37Confirms the covalent bond between carbon and the highly electronegative fluorine.[4]
C—I2.08 - 2.11Indicates the carbon-iodine bond, which is significantly longer due to iodine's large atomic radius.[3]
C≡N1.13 - 1.15Characteristic triple bond length of the nitrile functional group.[4]
C—C (aromatic)1.37 - 1.40Typical bond lengths for an aromatic ring, confirming its planarity.
Key Bond Angles (°)
C—C—F~119°Shows the in-plane angle of the fluorine substituent.
C—C—I~121°The angle is often slightly larger than 120° due to the steric bulk of the iodine atom.
C—C—CN~178-180°The nitrile group is expected to be nearly linear with the ring carbon it is attached to.
Validation Metrics
R1 Factor< 0.05An R1 value in this range indicates a high-quality, reliable structure determination.
Goodness-of-Fit (S)~ 1.0A value close to 1.0 suggests the model accurately fits the experimental data.

The Broader Context: Comparison with Spectroscopic Techniques

To fully appreciate the power of SC-XRD, it is essential to compare it with other common analytical techniques. While these methods are indispensable for routine characterization, they lack the definitive structural power of crystallography.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengthsLimitations for this Topic
Single-Crystal X-ray Diffraction (SC-XRD) Absolute 3D structure, bond lengths/angles, stereochemistry, packing.Unambiguous and highly precise structural data.[6]Requires a high-quality single crystal; provides solid-state information only.
Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) Chemical environment of nuclei, connectivity through couplings.Excellent for determining the molecular backbone and confirming the presence of F. Provides solution-state data.Can be ambiguous for differentiating between positional isomers (e.g., 2-fluoro-3-iodo vs. 2-fluoro-6-iodo) without extensive 2D NMR experiments. Does not provide precise bond lengths or angles.[10]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms molecular formula and elemental composition with high accuracy.Provides no direct information on atom connectivity or 3D arrangement; cannot distinguish between isomers.
Infrared (IR) Spectroscopy Presence of functional groups.Quickly confirms the presence of the nitrile group (strong C≡N stretch ~2230 cm⁻¹).Provides very limited information about the overall molecular skeleton or substituent positions.[11]

Conclusion: A Synergy of Techniques for Complete Understanding

For the unequivocal structural confirmation of complex molecules like this compound derivatives, single-crystal X-ray diffraction is the undisputed gold standard. It provides a level of detail and certainty that no other single technique can match, delivering a precise and unambiguous three-dimensional model of the molecule.

However, the most robust scientific approach involves a synergy of methods. NMR, MS, and IR spectroscopy should be used as complementary techniques to confirm the molecular formula and functional groups and to understand the molecule's structure in solution. This integrated approach, with SC-XRD as the cornerstone for definitive structural proof, provides the comprehensive and trustworthy data required by researchers, scientists, and drug development professionals to advance their work with confidence.

References

A Comparative Guide to Palladium and Nickel Catalysts for the Cross-Coupling of 2-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is of paramount importance. 2-Fluoro-3-iodobenzonitrile stands out as a highly valuable and versatile building block. Its unique substitution pattern, featuring a cyano group, a fluorine atom, and an iodine atom on a benzene ring, offers multiple reaction sites for diversification and the introduction of molecular complexity. The cross-coupling of the carbon-iodine bond is a key transformation for this substrate, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the construction of a vast array of bioactive molecules and functional materials.

This in-depth technical guide provides a comparative analysis of two of the most powerful catalytic systems for cross-coupling reactions: those based on palladium and nickel. We will explore the nuances of employing each of these transition metals for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on catalyst selection for this and structurally related substrates. While direct, head-to-head comparative experimental data for this specific substrate is not extensively available in the reviewed literature, this guide will draw upon established principles and data from closely related systems to provide a robust and insightful comparison.

Mechanistic Considerations: The Subtle Dance of Electrons and Sterics

The efficacy of a cross-coupling reaction is intricately linked to the electronic and steric environment of the substrate and the nature of the catalyst. The ortho-fluoro and cyano substituents in this compound exert significant influence on the key steps of the catalytic cycle for both palladium and nickel.

The Palladium Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, proceeds through a Pd(0)/Pd(II) cycle.[1][2][3]

graph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

pd0 [label="Pd(0)L_n"]; oa_complex [label="Ar-Pd(II)(I)L_n"]; transmetalation_amine [label="Ar-Pd(II)(Nu)L_n"]; product [label="Ar-Nu"];

pd0 -> oa_complex [label=" Oxidative Addition\n(Ar-I)"]; oa_complex -> transmetalation_amine [label=" Transmetalation (Suzuki)\nor Amine Coordination/Deprotonation (Buchwald-Hartwig)"]; transmetalation_amine -> pd0 [label=" Reductive Elimination"]; transmetalation_amine -> product [style=dashed, arrowhead=none]; product -> pd0 [style=dashed, label=" Catalyst\nRegeneration"]; }

Figure 1: Generalized Palladium Catalytic Cycle.

For this compound, the electron-withdrawing nature of both the fluorine and cyano groups is expected to facilitate the initial oxidative addition of the C-I bond to the Pd(0) center. However, the ortho-fluoro group can also play a more complex role. It may engage in a stabilizing interaction with the palladium center in the transition state, a phenomenon known as "ortho-fluoro stabilization," which can influence the regioselectivity and efficiency of the reaction.[4]

The Nickel Catalytic Cycle

Nickel-catalyzed cross-coupling reactions can proceed through various catalytic cycles, including Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways.[5][6][7] The Ni(0)/Ni(II) cycle is analogous to that of palladium.

graph "Nickel_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#34A853"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

ni0 [label="Ni(0)L_n"]; oa_complex [label="Ar-Ni(II)(I)L_n"]; transmetalation_amine [label="Ar-Ni(II)(Nu)L_n"]; product [label="Ar-Nu"];

ni0 -> oa_complex [label=" Oxidative Addition\n(Ar-I)"]; oa_complex -> transmetalation_amine [label=" Transmetalation (Suzuki)\nor Amine Coordination/Deprotonation (Buchwald-Hartwig)"]; transmetalation_amine -> ni0 [label=" Reductive Elimination"]; transmetalation_amine -> product [style=dashed, arrowhead=none]; product -> ni0 [style=dashed, label=" Catalyst\nRegeneration"]; }

Figure 2: Generalized Nickel(0)/Nickel(II) Catalytic Cycle.

Nickel catalysts are generally more sensitive to steric hindrance than their palladium counterparts. The presence of the ortho-fluoro group in this compound could therefore have a more pronounced impact on the reaction kinetics when using nickel catalysts. However, nickel's unique electronic properties can also be advantageous. For instance, nickel catalysts have shown remarkable efficacy in activating challenging C-F bonds, although in this case, the C-I bond is the primary reaction site.[8][9][10]

Performance Comparison: Palladium vs. Nickel for this compound Cross-Coupling

Palladium: The Reliable Workhorse

Palladium catalysts are well-established for their broad functional group tolerance and high catalytic activity in a vast range of cross-coupling reactions.[1][2][11] For the Suzuki-Miyaura and Buchwald-Hartwig amination of this compound, palladium-based systems are expected to be highly effective.

Strengths of Palladium Catalysts:

  • High Reliability and Broad Substrate Scope: Palladium catalysts are known for their robustness and ability to couple a wide variety of substrates with consistent results.

  • Well-Understood Mechanistic Pathways: The catalytic cycle of palladium is extensively studied, which aids in troubleshooting and optimization.[1][2]

  • Milder Reaction Conditions: Modern palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, can often effect transformations at lower temperatures.

Potential Challenges with Palladium:

  • Cost: Palladium is a precious metal, and its cost can be a significant factor in large-scale syntheses.

  • Catalyst Deactivation: In some cases, palladium catalysts can be susceptible to deactivation, particularly with challenging substrates or impurities.

Nickel: The Economical and Potent Alternative

Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium for a wide array of cross-coupling reactions.[5][6][7] Their unique reactivity profile can offer advantages in specific applications.

Strengths of Nickel Catalysts:

  • Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium, making it an attractive option for industrial applications.

  • Unique Reactivity: Nickel catalysts can sometimes achieve transformations that are challenging for palladium, such as the activation of C-F bonds.[8][9][10]

  • High Activity for Specific Substrates: For certain classes of substrates, nickel catalysts can exhibit higher turnover numbers and frequencies than their palladium counterparts.

Potential Challenges with Nickel:

  • Sensitivity to Air and Moisture: Many nickel(0) precursors are sensitive to air and moisture, requiring more stringent handling techniques. However, the development of air-stable nickel(II) precatalysts has mitigated this issue to some extent.[12]

  • Narrower Substrate Scope (in some cases): While highly effective for many transformations, the substrate scope of some nickel-catalyzed reactions may be narrower compared to the most versatile palladium systems.

  • Mechanistic Complexity: The involvement of multiple oxidation states and potential single-electron transfer pathways can make the mechanism of nickel-catalyzed reactions more complex and harder to predict.[5]

Comparative Summary of Expected Performance

The following tables provide a generalized comparison of what can be expected when using palladium versus nickel catalysts for the cross-coupling of this compound, based on data for analogous systems.

Table 1: Suzuki-Miyaura Coupling of ortho-Substituted Aryl Halides

ParameterPalladium CatalysisNickel Catalysis
Typical Catalysts Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄NiCl₂(dme), Ni(acac)₂, Ni(cod)₂
Typical Ligands SPhos, XPhos, RuPhos, P(t-Bu)₃PCy₃, IPr, dppf
Typical Bases K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, KOtBu
Typical Solvents Dioxane/H₂O, Toluene, THFToluene, Dioxane, DMF
Typical Temperature 80-110 °C60-120 °C
Reported Yields Generally high (80-95%)Moderate to high (70-90%)

Table 2: Buchwald-Hartwig Amination of ortho-Substituted Aryl Halides

ParameterPalladium CatalysisNickel Catalysis
Typical Catalysts Pd(OAc)₂, Pd₂(dba)₃NiCl₂(dme), Ni(cod)₂
Typical Ligands BINAP, Xantphos, tBuXPhosdppf, PCy₃, IPr
Typical Bases NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu, LiHMDS
Typical Solvents Toluene, Dioxane, THFToluene, Dioxane
Typical Temperature 90-120 °C80-130 °C
Reported Yields Generally high (75-95%)Moderate to high (65-90%)

Experimental Protocols

The following are representative, "best-practice" protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for similar substrates and should be optimized for specific coupling partners.

graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

setup [label="Reaction Setup\n(Inert Atmosphere)"]; reagents [label="Addition of Reagents\n(Substrate, Coupling Partner, Base, Catalyst, Ligand, Solvent)"]; reaction [label="Reaction at Elevated Temperature"]; monitoring [label="Monitoring\n(TLC, LC-MS)"]; workup [label="Aqueous Workup and Extraction"]; purification [label="Purification\n(Column Chromatography)"];

setup -> reagents; reagents -> reaction; reaction -> monitoring; monitoring -> workup; workup -> purification; }

Figure 3: General Experimental Workflow for Cross-Coupling Reactions.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add Pd(OAc)₂ and SPhos to the tube under a positive pressure of inert gas.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • NiCl₂(dme) (0.05 mmol, 5 mol%)

  • dppf (0.06 mmol, 6 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add NaOtBu, NiCl₂(dme), and dppf to a dry Schlenk tube containing a magnetic stir bar.

  • Add this compound and toluene to the tube.

  • Add the amine via syringe.

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

Both palladium and nickel catalysts are powerful tools for the cross-coupling of this compound. The choice between the two will depend on a variety of factors including cost, desired reaction conditions, and the specific coupling partners involved. Palladium catalysts offer a high degree of reliability and a broad substrate scope, making them an excellent choice for general applications and complex molecule synthesis where predictability is key. Nickel catalysts, on the other hand, provide a more economical alternative with the potential for unique reactivity, particularly for large-scale production. The provided protocols offer a solid starting point for the successful cross-coupling of this valuable building block, and further optimization will undoubtedly lead to highly efficient and selective transformations.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. 2-Fluoro-3-iodobenzonitrile, a halogenated aromatic nitrile, is a valuable intermediate in medicinal chemistry and materials science.[1] However, its chemical structure necessitates a rigorous and informed approach to waste management. This guide provides the essential, immediate safety and logistical information for the proper disposal of this compound, grounding every recommendation in established safety protocols and regulatory standards to ensure the protection of both laboratory personnel and the environment.

Hazard Identification: Understanding the "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. This is not merely a procedural formality; it is the foundation of a safe laboratory practice. The compound's hazard profile dictates the necessary personal protective equipment (PPE), handling precautions, and ultimate disposal route.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed (H302) [2]

  • Causes skin irritation (H315) [2]

  • Causes serious eye irritation (H319) [2]

  • May cause respiratory irritation (H335) [2]

These classifications necessitate that this compound be handled with appropriate care to prevent accidental exposure through ingestion, skin contact, or inhalation.[3]

Chemical Properties and Associated Risks

The disposal procedure is fundamentally shaped by the compound's molecular structure: a benzene ring substituted with a fluorine atom, an iodine atom, and a nitrile group (-CN).

  • Halogenated Compound : The presence of fluorine and iodine places this compound in the category of halogenated organic wastes.[4] Halogenated organic compounds are subject to specific disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts, such as dioxins and furans, if improperly incinerated.[5] Therefore, they must be segregated from non-halogenated waste streams.[6]

  • Nitrile Group (-CN) : The nitrile functionality introduces a significant, albeit conditional, hazard. While stable in its organic form, the nitrile group can be hydrolyzed under strong acidic or basic conditions to form carboxylic acids or, more critically, release cyanide ions.[7][8][9] Acidification of cyanide-containing waste can generate highly toxic hydrogen cyanide (HCN) gas.[10] This potential reactivity dictates a strict prohibition on mixing nitrile-containing waste with acids.[10]

The physical and chemical properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 211943-27-0[2]
Molecular Formula C₇H₃FIN[2]
Molecular Weight 247.01 g/mol [2]
Physical State Solid[2]
GHS Pictogram GHS07: Harmful/Irritant[2]
GHS Signal Word Warning[2]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the safe disposal of this compound, from the laboratory bench to final waste collection. This procedure is designed to be a self-validating system, ensuring that each step logically follows from the compound's inherent risks.

Step 1: Immediate Personal Protective Equipment (PPE) and Handling

All waste handling procedures must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[3]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber.[11]

  • Eye Protection : Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[11]

  • Body Protection : A properly fastened laboratory coat must be worn at all times.[11]

Step 2: Waste Segregation - The Cornerstone of Safe Disposal

Proper segregation is the most critical step in chemical waste management. Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.

  • Designated Waste Container : A dedicated, clearly labeled hazardous waste container must be used for this compound waste.

  • Labeling : The container must be labeled "Hazardous Waste" and clearly list "this compound" and its CAS number (211943-27-0). The label should also indicate that it is a Halogenated Organic Solid .

  • Compatibility : Ensure the waste container is made of a compatible material (e.g., high-density polyethylene - HDPE) and is in good condition with a secure, vapor-tight lid.[12]

Step 3: Waste Collection and Accumulation
  • Solid Waste : Collect unadulterated solid this compound, as well as disposable labware (e.g., weighing boats, contaminated gloves, wipes) directly into the designated halogenated organic solid waste container.

  • Solution Waste : If this compound is in solution, it must be collected in a designated Halogenated Organic Liquid Waste container. Do not mix with non-halogenated solvent waste.[6]

  • Avoid Mixing : Crucially, do not mix this compound waste with acidic waste streams. This is to prevent the potential hydrolysis and release of hydrogen cyanide gas.[10] Also, avoid mixing with strong bases or oxidizing agents.

Step 4: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before being discarded as regular laboratory glass or plastic.

  • Triple Rinse : In a chemical fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate : The solvent rinsate is now considered hazardous waste. Collect all rinsate in the designated Halogenated Organic Liquid Waste container.[13]

  • Deface Label : After triple rinsing, deface or remove the original label on the container to prevent confusion.

  • Final Disposal : The decontaminated container can now be disposed of according to your institution's policies for non-hazardous laboratory waste.

Step 5: Storage and Final Disposal
  • Storage : Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). The storage area should be cool, dry, well-ventilated, and away from incompatible materials.[3]

  • Professional Disposal : The final step is the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Per GHS precautionary statements, the contents must be disposed of at an approved waste disposal plant.[3] The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases (like HCl and HF) and prevent the formation of toxic byproducts.[4]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making safe disposal decisions for this compound and associated materials.

DisposalWorkflow Disposal Workflow for this compound cluster_start Start: Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Steps Start Generate Waste Containing This compound Assess_State Is the waste solid or liquid? Start->Assess_State Solid_Waste Solid Waste (e.g., powder, contaminated gloves, wipes) Assess_State->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions, rinsate) Assess_State->Liquid_Waste Liquid Collect_Solid Collect in 'Halogenated Organic SOLID Waste' Container Solid_Waste->Collect_Solid Seal_Label Securely Seal & Label Container (Contents, Hazards, Date) Collect_Solid->Seal_Label Collect_Liquid Collect in 'Halogenated Organic LIQUID Waste' Container Liquid_Waste->Collect_Liquid Collect_Liquid->Seal_Label Store_SAA Store in Satellite Accumulation Area (SAA) Seal_Label->Store_SAA EHS_Pickup Arrange for EHS/ Contractor Pickup for Incineration Store_SAA->EHS_Pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Regulatory Context: EPA Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are given specific codes.[14] While this compound is not explicitly listed by name, it would likely be classified based on its characteristics and composition.

  • Characteristic Wastes : If a waste solution containing this compound exhibits characteristics of ignitability, corrosivity, or reactivity, it would be assigned a "D" code (e.g., D001, D002, D003).

  • Listed Wastes : If used as a solvent in a mixture, it could fall under the "F" listed wastes for spent halogenated solvents (e.g., F001, F002). As an unused, discarded commercial chemical product, it could potentially be classified under the "U" or "P" lists, though it is not currently listed.[10]

It is the responsibility of the waste generator to properly classify their waste. Consult with your institution's EHS department for the specific waste codes used at your facility to ensure full compliance.

By adhering to these scientifically grounded and procedurally detailed guidelines, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Synthesis of 2-Fluoro-3-iodobenzonitrile: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel applications of 2-Fluoro-3-iodobenzonitrile in the synthesis of complex molecules for pharmaceuticals and agrochemicals underscore its importance in modern research and development. However, its chemical structure—a halogenated aromatic nitrile—necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental integrity.

Hazard Assessment: Understanding the Risks

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The presence of the nitrile group (C≡N) also introduces the potential for the release of highly toxic hydrogen cyanide gas under acidic conditions or during combustion. Therefore, all handling procedures must be designed to mitigate these risks.

Table 1: Hazard Identification for this compound

Hazard StatementGHS ClassificationPotential Effects
Harmful if swallowedAcute Toxicity, Oral (Category 4)Ingestion can lead to systemic toxicity.
Causes skin irritationSkin Irritation (Category 2)Direct contact can cause redness, itching, and inflammation.
Causes serious eye irritationEye Irritation (Category 2A)Direct contact can cause pain, redness, and potential damage to the cornea.
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)Inhalation of dust or vapors can irritate the nose, throat, and lungs.
Potential for cyanide releaseNot explicitly classified, but an inherent risk of nitrilesExposure to strong acids or high temperatures can liberate hydrogen cyanide, a potent cellular respiration inhibitor.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to this compound. The following recommendations are based on the known hazards and the potential for unforeseen reactions.

Glove Selection: A Critical Choice

Standard disposable nitrile gloves may offer some initial protection against splashes, but their resistance to halogenated aromatic compounds can be limited, with potential breakthrough times of less than an hour.[1][2] For prolonged handling or in situations with a higher risk of direct contact, a more robust glove material is required.

  • For short-duration tasks (e.g., weighing, preparing solutions in a fume hood): Double gloving with standard nitrile gloves (minimum 5-mil thickness) is recommended.[3] Gloves should be changed immediately upon any sign of contamination or degradation.[3][4]

  • For longer-duration tasks or when direct contact is likely: Viton® gloves are the preferred choice due to their excellent resistance to chlorinated and aromatic solvents.[5][6][7][8]

Table 2: Glove Selection Guide

Task Duration & Risk LevelPrimary GloveSecondary Glove (Double Gloving)Rationale
Short-term, low-riskNitrile (5-mil)Nitrile (5-mil)Provides adequate splash protection for brief handling.
Long-term or high-riskViton®NitrileViton® offers superior chemical resistance for extended exposure.[5][6][7][8]
Primary Engineering Controls and Additional PPE
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a risk of splashes or explosions.

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For large-scale operations, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: In the absence of adequate ventilation or during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Preparation and Weighing
  • Designate a Handling Area: Cordon off a specific area within the chemical fume hood for handling this compound.

  • Assemble all Materials: Before opening the primary container, ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) is within the designated area.

  • Don Appropriate PPE: Follow the glove selection guide in Table 2.

  • Weighing: Carefully weigh the desired amount of the solid compound in a tared container. Avoid creating dust.

  • Secure the Primary Container: Tightly reseal the container of this compound after use and wipe it down with a damp cloth before returning it to storage.

Solution Preparation and Reactions
  • Solvent Addition: Slowly add the solvent to the solid to minimize dust generation.

  • Controlled Environment: All reactions should be conducted in a well-ventilated fume hood with appropriate temperature and pressure controls.

  • Avoid Incompatible Materials: Keep away from strong acids, which can liberate hydrogen cyanide.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation).[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention. Given the nitrile group, there is a risk of cyanide poisoning; inform emergency responders of this possibility so that appropriate antidotes can be administered if necessary.[10][11][12]

Spill Cleanup

For a minor spill of solid this compound:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear appropriate PPE, including a respirator if necessary.

  • Contain the Spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[13]

  • Wet the Material: Carefully moisten the absorbent material with water to dissolve the solid.[14]

  • Collect the Waste: Using a plastic scoop, carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[14]

  • Decontaminate the Area: Wipe the spill area with a damp cloth, and then clean with soap and water.[15] All cleaning materials should be disposed of as hazardous waste.

For a large spill, evacuate the laboratory immediately and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and associated waste is a legal and ethical requirement. As a halogenated organic compound, it must be segregated from other waste streams.

Waste Segregation
  • Solid Waste: Unused this compound and any contaminated disposable materials (gloves, weigh boats, absorbent pads) should be collected in a clearly labeled, sealed container for halogenated organic solid waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste.

EPA Regulations

According to the U.S. Environmental Protection Agency (EPA), halogenated organic compounds are regulated as hazardous waste.[16][17][18] These wastes are typically assigned specific waste codes (e.g., F002 for certain spent halogenated solvents) and must be disposed of through a licensed hazardous waste management facility, usually via incineration at high temperatures.[19][20]

Workflow Diagrams

PPE Donning and Doffing Procedure

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Lab Coat don2 Goggles & Face Shield don1->don2 don3 Inner Nitrile Gloves don2->don3 don4 Outer Nitrile/Viton Gloves don3->don4 doff1 Outer Gloves doff2 Lab Coat doff1->doff2 doff3 Goggles & Face Shield doff2->doff3 doff4 Inner Gloves doff3->doff4

Caption: Proper sequence for donning and doffing PPE.

Spill Response Workflow

Spill_Response start Spill Occurs evacuate Evacuate & Secure Area start->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Cover with Absorbent Material don_ppe->contain wet Moisten with Water contain->wet collect Collect Waste wet->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-iodobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-iodobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.